Methyl 3-(4-Pyridyl)propiolate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-pyridin-4-ylprop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h4-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLKKRYTNVEEMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-(4-Pyridyl)propiolate: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Bifunctional Building Block
Methyl 3-(4-Pyridyl)propiolate (CAS Number: 78584-33-5 ) is a heterocyclic activated alkyne that serves as a highly versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its structure uniquely combines two key chemical features: a pyridine ring, a ubiquitous and privileged scaffold in numerous pharmaceuticals, and a methyl propiolate moiety, which functions as a potent Michael acceptor and a reactive partner in cycloaddition reactions. This bifunctional nature allows for the strategic and efficient construction of complex molecular architectures, making it a reagent of significant interest for drug discovery and development pipelines.
This guide provides a comprehensive technical overview of this compound, detailing its synthesis, chemical properties, and core reactivity. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to effectively leverage this compound in their synthetic endeavors.
| Property | Value | Source(s) |
| CAS Number | 78584-33-5 | [1][2] |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Synonyms | Methyl 3-(pyridin-4-yl)prop-2-ynoate, Methyl 3-(4-pyridinyl)-2-propynoate | [1] |
I. Synthesis: The Sonogashira Cross-Coupling Approach
The most efficient and widely applicable method for synthesizing this compound is the Sonogashira cross-coupling reaction.[3][4] This powerful carbon-carbon bond-forming reaction joins a vinyl or aryl halide with a terminal alkyne, catalyzed by a combination of palladium and copper complexes.[3]
Causality of Method Selection:
The Sonogashira reaction is the method of choice due to its high efficiency, functional group tolerance, and the commercial availability of the starting materials: a 4-halopyridine (typically 4-iodopyridine) and methyl propiolate. The reaction proceeds under relatively mild conditions, which preserves the sensitive ester functionality of the propiolate.[4] 4-Iodopyridine is generally preferred over 4-bromopyridine as the C-I bond is more reactive in the initial oxidative addition step to the palladium(0) catalyst, often leading to higher yields and faster reaction times.[3]
Diagram of the Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from a standard Sonogashira procedure for coupling an aryl iodide with a terminal alkyne.[3]
Materials:
-
4-Iodopyridine
-
Methyl propiolate
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-iodopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF and anhydrous Et₃N (2.0 eq). Stir the mixture at room temperature until all solids are dissolved.
-
Alkyne Addition: Add methyl propiolate (1.2 eq) dropwise to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous ammonium chloride solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the pure this compound.
Self-Validation and Causality:
-
Inert Atmosphere: The Pd(0) species, which is the active catalyst, is sensitive to oxygen. Maintaining an inert atmosphere is critical to prevent catalyst degradation and ensure high yields.[4]
-
Copper(I) Iodide: CuI acts as a co-catalyst. It reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This step is faster than the direct reaction of the alkyne with the palladium complex, thus accelerating the overall catalytic cycle.[3]
-
Triethylamine: The base serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it neutralizes the hydrohalic acid (HI) formed during the reaction, preventing side reactions.[3]
-
Purification: Flash chromatography is essential to remove residual catalyst, unreacted starting materials, and any byproducts, such as homocoupled alkyne (Glaser coupling byproduct).
II. Spectroscopic Characterization
Precise characterization is essential to confirm the structure and purity of the synthesized this compound. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
¹H NMR (Proton NMR):
-
Pyridine Protons: Expect two distinct signals in the aromatic region (δ 7.0-9.0 ppm). The protons ortho to the nitrogen (at C2 and C6) will appear as a doublet, while the protons meta to the nitrogen (at C3 and C5) will appear as a second doublet. Due to the electron-withdrawing nature of the alkyne substituent, the ortho protons are expected to be further downfield.
-
Methyl Protons: A sharp singlet corresponding to the three protons of the methyl ester group (-OCH₃) is expected around δ 3.8 ppm.
¹³C NMR (Carbon NMR):
-
Alkyne Carbons: Two signals in the range of δ 80-90 ppm.
-
Ester Carbonyl: A signal around δ 154 ppm.
-
Pyridine Carbons: Signals in the aromatic region (δ 120-155 ppm). The carbon attached to the nitrogen (C2/C6) and the carbon attached to the alkyne (C4) will have distinct chemical shifts.
-
Methyl Carbon: A signal around δ 52 ppm.
Mass Spectrometry (MS):
-
The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 161.16 g/mol .
III. Core Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the electrophilic nature of its carbon-carbon triple bond, which is activated by the adjacent electron-withdrawing methyl ester group. This makes it a prime substrate for two major classes of reactions: Michael additions and cycloadditions.[8][9]
A. Michael (Conjugate) Addition
The compound is an excellent Michael acceptor, readily undergoing 1,4-conjugate addition with a wide range of soft nucleophiles.[10] This reaction is a powerful tool for forming carbon-heteroatom bonds.
Mechanism Rationale: The reaction is initiated by the attack of a nucleophile at the β-carbon of the alkyne, which is the most electron-deficient position. This attack is followed by protonation to yield the final vinyl adduct. The reaction is often base-catalyzed to enhance the nucleophilicity of the donor species (e.g., deprotonating a thiol to a more reactive thiolate).[11]
Caption: Workflow for the base-catalyzed Thia-Michael addition.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like methanol or THF.
-
Reagent Addition: Add benzyl mercaptan (1.1 eq) to the solution.
-
Catalysis: Add a catalytic amount of a base, such as triethylamine (0.1 eq).
-
Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the resulting β-thiovinylpropionate product by column chromatography.
Trustworthiness: This reaction is highly reliable and typically proceeds with high stereoselectivity, often favoring the E-isomer as the thermodynamically more stable product. The progress can be easily monitored by the disappearance of the starting materials on TLC.
B. 1,3-Dipolar Cycloaddition
This compound is an excellent dipolarophile for Huisgen 1,3-dipolar cycloadditions, particularly with organic azides. This reaction provides a direct and highly efficient route to substituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry.[12]
Mechanism Rationale: This reaction is a concerted, pericyclic process where the 4 π-electrons of the 1,3-dipole (the azide) and the 2 π-electrons of the dipolarophile (the alkyne) react to form a five-membered heterocyclic ring. The reaction is thermally driven and highly regioselective due to the electronic polarization of both the azide and the activated alkyne.[12]
Caption: Logical flow for the thermal 1,3-dipolar cycloaddition.
-
Mixing: In a sealed tube, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in toluene.
-
Reaction: Heat the mixture at 80-110 °C for 12-24 hours.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent in vacuo.
-
Purification: Purify the residue by flash chromatography or recrystallization to isolate the triazole product(s).
IV. Applications in Drug Discovery and Medicinal Chemistry
The pyridine nucleus is a cornerstone of medicinal chemistry, present in numerous approved drugs. Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties make it a desirable feature in drug candidates.[6] By using this compound, medicinal chemists can readily introduce this important heterocycle while simultaneously constructing more complex scaffolds through the reactive propiolate handle.
Strategic Advantages:
-
Scaffold Hopping and Diversification: The products of Michael additions and cycloadditions (e.g., substituted alkenes, triazoles, pyrazoles) serve as novel scaffolds that can be further elaborated, allowing for rapid library synthesis and exploration of structure-activity relationships (SAR).
-
Access to Privileged Structures: The 1,3-dipolar cycloaddition with azides provides direct access to 1,4- and 1,5-disubstituted triazoles. The 1,2,3-triazole ring is considered a "bioisostere" of the amide bond, offering improved metabolic stability and pharmacokinetic profiles.
-
Linker Chemistry: The propiolate can be used to link two molecular fragments, a common strategy in the design of bifunctional molecules like PROTACs or in fragment-based drug discovery (FBDD).
While specific drugs directly synthesized from this exact starting material are not prominently documented in publicly available literature, its constituent parts are key to major pharmaceuticals. For instance, the pyridyl-pyrimidine core found in drugs like Imatinib and Nilotinib highlights the importance of pyridyl-based intermediates in kinase inhibitor design.[13] this compound represents a powerful, yet perhaps underutilized, tool for accessing novel analogs in these and other important drug classes.
Conclusion
This compound is a potent synthetic intermediate whose value lies in the predictable and efficient reactivity of its activated alkyne, combined with the proven pharmacological importance of its pyridine core. The Sonogashira coupling provides a reliable and scalable synthetic route, while its utility as a Michael acceptor and dipolarophile opens clear pathways for the creation of diverse and complex heterocyclic systems. For researchers in drug discovery, this compound offers a strategic entry point for the rapid generation of novel molecular scaffolds, making it an essential reagent for the modern medicinal chemist's toolbox.
References
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- Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(3), 2074-2145.
-
ASBASJSM College of Pharmacy. Module-4: SYNTHESIS, REACTIONS AND MEDICINAL USES OF FOLLOWING COMPOUNDS/ DERIVATIVES. Available from: [Link]
- Zhang, X., et al. (2011). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Asian Journal of Chemistry, 23(11), 5131-5132.
- Khiste, S. A., et al. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Chemistry & Chemical Technology, 17(4), 843-863.
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Ningbo Inno Pharmchem Co., Ltd. The Versatility of Methyl Propiolate in Modern Chemical Synthesis. Available from: [Link]
- Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349-356.
- Berne, D., et al. (2022). Thia-Michael Reaction. Encyclopedia, 2(4), 1898-1910.
- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.
- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
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An In-depth Technical Guide to the Molecular Weight Determination of Methyl 3-(4-Pyridyl)propiolate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the molecular weight of Methyl 3-(4-Pyridyl)propiolate, a key building block in medicinal chemistry and materials science. This document moves beyond a simple statement of the compound's molecular weight to delve into the principles and methodologies of its accurate determination, with a focus on mass spectrometry and its interplay with nuclear magnetic resonance spectroscopy for structural confirmation. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to confidently characterize this and similar small molecules, ensuring the integrity and reproducibility of their scientific endeavors.
Introduction: The Significance of this compound
This compound (Figure 1) is a heterocyclic organic compound featuring a pyridine ring, an ester, and an alkyne functional group. This unique combination of functionalities makes it a versatile building block in organic synthesis. The pyridine moiety is a common scaffold in many pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The propiolate group, being a reactive alkyne, is a valuable handle for various chemical transformations, including cycloaddition reactions, making it a useful component in the synthesis of more complex molecular architectures. Its applications can be found in the development of novel therapeutic agents and functional materials.
Accurate determination of the molecular weight of this compound is a fundamental prerequisite for its use in any research or development setting. It serves as the primary confirmation of its identity and purity, underpinning all subsequent experimental work.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Physicochemical Properties
A precise understanding of the fundamental physicochemical properties of this compound is essential for its handling, characterization, and application.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| CAS Number | 78584-33-5 | [1] |
| Appearance | White to yellow solid | |
| Isomeric Distinction | It is crucial to distinguish this compound from its isomer, Methyl 3-(3-Pyridyl)propiolate (CAS No. 78584-30-2), as their physical and chemical properties, and consequently their biological activities, can differ significantly. | [2] |
Principles of Molecular Weight Determination
The cornerstone of molecular weight determination for organic compounds like this compound is mass spectrometry (MS) . This powerful analytical technique measures the mass-to-charge ratio (m/z) of ionized molecules. By knowing the charge (z), the mass (m) can be determined with high accuracy.
The Mass Spectrometry Workflow
The process of analyzing a sample by mass spectrometry can be broken down into three fundamental steps:
-
Ionization: The sample molecules are converted into gas-phase ions. For a compound like this compound, "soft" ionization techniques are generally preferred to minimize fragmentation and ensure the observation of the molecular ion.
-
Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer.
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Caption: Generalized workflow of a mass spectrometer.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is the gold standard for determining the accurate mass of a molecule, which in turn can be used to deduce its elemental composition. For this compound, Electrospray Ionization (ESI) is a particularly suitable technique.
Rationale for Choosing Electrospray Ionization (ESI)
-
Soft Ionization: ESI is a soft ionization method that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation. This is crucial for unambiguously identifying the molecular ion.
-
Polarity: this compound contains a basic pyridine nitrogen, which can be readily protonated, making it well-suited for positive-ion mode ESI.
-
Sensitivity: ESI offers high sensitivity, allowing for the analysis of small amounts of sample.
Step-by-Step Protocol for ESI-HRMS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity solvent such as methanol or acetonitrile. The addition of a small amount (0.1%) of formic acid to the solvent can aid in protonation and improve signal intensity.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion analysis.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a standard calibration solution appropriate for the mass range of interest (e.g., a mixture of caffeine, MRFA, and Ultramark 1621). This ensures high mass accuracy.
-
-
Infusion and Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire data in positive-ion mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 50-500).
-
Optimize key ESI source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the [M+H]⁺ ion.
-
-
Data Analysis:
-
The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule, [C₉H₇NO₂ + H]⁺, at an m/z of approximately 162.05.
-
Utilize the instrument's software to calculate the accurate mass of this ion and determine its elemental composition. The high resolution of the instrument allows for differentiation between ions with the same nominal mass but different elemental formulas.
-
Complementary Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy
While mass spectrometry provides the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the molecular structure. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
Expected NMR Spectral Features for this compound
-
¹H NMR:
-
Two distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The protons ortho to the nitrogen will be the most deshielded.
-
A singlet in the upfield region corresponding to the methyl protons of the ester group.
-
-
¹³C NMR:
-
Signals for the two alkyne carbons.
-
Signals for the carbons of the pyridine ring.
-
A signal for the carbonyl carbon of the ester.
-
A signal for the methyl carbon of the ester.
-
The combination of HRMS and NMR data provides unequivocal evidence for both the molecular formula and the specific isomeric structure of this compound.
Conclusion: A Foundation for Scientific Rigor
The accurate determination of the molecular weight of this compound is a critical first step in its scientific journey, from synthesis and characterization to its application in drug discovery and materials science. This guide has outlined the fundamental principles and provided a practical, step-by-step protocol for its determination using high-resolution mass spectrometry, complemented by the structural insights from NMR spectroscopy. By adhering to these rigorous analytical practices, researchers can ensure the quality and reliability of their data, thereby fostering innovation and advancing scientific knowledge.
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LookChem. Cas 78584-30-2, Methyl 3-(3-Pyridyl)propiolate. [Link]
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The Versatility of Methyl Propiolate in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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PubChem. Methyl propiolate. [Link]
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Heriot-Watt Research Portal. The synthesis of d-ribofuranosyl derivatives of methyl propiolate and a study of the activating influence of the ester group in cylcoaddition reactions. [Link]
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MDPI. Design and synthesis of fused pyridine building blocks for automated library generation. [Link]
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PubMed. Synthesis and structure-activity relationships of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines as PAF antagonists. [Link]
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MDPI. Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. [Link]
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PubMed. Synthesis and X-ray crystal structure of isomeric pyridine-based leuco-TAM dyes, 2,2-(2-(pyridinyl)propane-1,3-diylidene)bis(5-chloro-1,3,3-trimethyl indoline) derivatives and unusual stability of 4-pyridinyl compound. [Link]
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"Methyl 3-(4-Pyridyl)propiolate" chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 3-(4-Pyridyl)propiolate
Executive Summary
This compound (CAS No. 78584-33-5) is a highly functionalized organic molecule that serves as a versatile building block in modern chemical synthesis.[1][2] Its unique architecture, featuring a pyridine ring, an electron-deficient alkyne, and a methyl ester, provides a triad of reactive sites for constructing complex molecular frameworks. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, synthesis, spectroscopic signature, reactivity, and applications. The narrative emphasizes the causality behind experimental choices, providing field-proven insights grounded in authoritative references.
Molecular Overview and Physicochemical Properties
This compound is structurally defined by a 4-substituted pyridine ring linked to a methyl propiolate moiety. The propiolate group, an ester of the simplest acetylenic carboxylic acid, renders the alkyne bond electrophilic and susceptible to a variety of chemical transformations.[3][4]
Chemical Structure
The structure combines the aromatic, basic properties of a pyridine ring with the linear, rigid geometry of an alkyne, making it an attractive scaffold for medicinal chemistry and materials science.
Caption: Chemical Structure of this compound.
Key Identifiers & Properties
The fundamental properties of this compound are summarized below. Physical properties for the isomeric Methyl 3-(3-Pyridyl)propiolate are included for comparison where direct data for the 4-pyridyl isomer is unavailable.
| Property | Value | Source |
| CAS Number | 78584-33-5 | [1][2] |
| Molecular Formula | C₉H₇NO₂ | [1][2] |
| Molecular Weight | 161.16 g/mol | [1][2] |
| Synonyms | Methyl 3-(4-pyridinyl)-2-propynoate | [1][2] |
| Predicted Boiling Point | 274.4 ± 13.0 °C (for 3-pyridyl isomer) | [5] |
| Predicted pKa | 3.27 ± 0.12 (for 3-pyridyl isomer) | [5][6] |
| Purity | Typically ≥95% (Commercial) | [7] |
| Storage | Sealed in dry, Room Temperature | [1] |
Synthesis and Mechanistic Insights
The most efficient and widely adopted method for synthesizing this compound and its analogs is the Sonogashira cross-coupling reaction.[8][9] This powerful carbon-carbon bond-forming reaction provides a direct route by coupling a terminal alkyne with an aryl halide.[10][11]
Primary Synthetic Route: Sonogashira Cross-Coupling
The synthesis involves the reaction of a 4-halopyridine (typically 4-iodopyridine or 4-bromopyridine) with methyl propiolate.[12] The reaction is performed using a dual catalyst system consisting of a palladium(0) complex and a copper(I) salt, in the presence of an amine base.[10][13]
Mechanistic Causality
Understanding the role of each component is critical for optimizing the reaction:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): This is the primary catalyst. The cycle begins with the oxidative addition of the 4-halopyridine to the Pd(0) species, forming a Pd(II) complex.[9][10]
-
Copper(I) Co-catalyst (e.g., CuI): The copper(I) salt reacts with the terminal alkyne (methyl propiolate) and the amine base to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne for the subsequent step.[10]
-
Amine Base (e.g., Triethylamine, Diisopropylamine): The base serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the hydrohalic acid (HX) by-product generated during the reaction.[10][13]
-
Transmetalation & Reductive Elimination: The copper acetylide transfers its alkynyl group to the Pd(II) complex in a step called transmetalation. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst.[9]
Synthesis Workflow Diagram
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"Methyl 3-(4-Pyridyl)propiolate" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-(4-Pyridyl)propiolate
This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound (CAS No. 78584-33-5), a versatile heterocyclic building block. With its unique electronic properties stemming from the conjugated pyridine ring and the propiolate moiety, this compound serves as a critical intermediate in the development of novel pharmaceuticals and advanced organic materials. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource.
Introduction and Strategic Importance
This compound, with a molecular formula of C₉H₇NO₂ and a molecular weight of 161.16 g/mol , is a key synthetic intermediate.[1][2] The pyridine nitrogen introduces a handle for modulating solubility and basicity, while the activated alkyne is primed for a variety of chemical transformations, including cycloadditions and transition-metal-catalyzed coupling reactions.[3][4] Its structural motifs are found in various biologically active molecules, making it a valuable precursor in medicinal chemistry. For instance, related structures are utilized in the synthesis of nicotinic receptor agonists.[5]
The strategic value of this molecule lies in its utility as a rigid linker that can be readily functionalized. The electron-withdrawing nature of the pyridine ring and the methyl ester group makes the alkyne particularly reactive, serving as a potent dienophile and a substrate for nucleophilic additions.[4]
Synthesis via Sonogashira Cross-Coupling
The most efficient and widely adopted method for synthesizing this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide.[6][7] It is renowned for its mild reaction conditions and tolerance of a wide range of functional groups, making it ideal for complex molecule synthesis.[5]
Causality Behind Experimental Choices
The selection of reagents and conditions for the Sonogashira coupling is critical for achieving high yield and purity.
-
Halopyridine Substrate: 4-Iodopyridine is the preferred substrate over 4-bromopyridine or 4-chloropyridine. The reactivity of the aryl halide in the crucial oxidative addition step of the palladium cycle follows the order: I > Br > Cl > OTf.[6] While more expensive, the higher reactivity of the iodide allows the reaction to proceed efficiently at lower temperatures, often room temperature, minimizing side reactions.[6]
-
Alkyne Component: Methyl propiolate serves as the terminal alkyne partner. It is a readily available and reactive starting material.[8][9]
-
Catalytic System: A dual-catalyst system is employed:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. Typically, a stable Pd(II) precatalyst like Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is used, which is reduced in situ to Pd(0).[10] The phosphine ligands stabilize the palladium center and modulate its reactivity.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is essential for the traditional Sonogashira reaction. Its role is to react with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step with the palladium complex than the alkyne itself.[6][11]
-
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine, is used in excess. It serves two purposes: neutralizing the hydrogen halide (HI) formed during the reaction and acting as the solvent.[6] The basic medium is crucial for the deprotonation of the alkyne to form the acetylide.[5]
The Catalytic Cycles: A Mechanistic Overview
The reaction proceeds through two interconnected catalytic cycles, as illustrated below. The palladium cycle is responsible for the cross-coupling itself, while the copper cycle continuously generates the reactive acetylide species.[5][6]
Caption: Sonogashira reaction mechanism showing the interconnected Palladium and Copper cycles.
Experimental Protocols
Synthesis of this compound
Materials:
-
4-Iodopyridine
-
Methyl propiolate[9]
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-iodopyridine (1.0 eq).
-
Add anhydrous triethylamine (approx. 10 mL per mmol of 4-iodopyridine).
-
Stir the mixture until the 4-iodopyridine is fully dissolved.
-
To the solution, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq). The solution will typically turn a yellowish color.
-
Add methyl propiolate (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Characterization Workflow
A systematic characterization process is essential to confirm the identity, structure, and purity of the synthesized compound.
Caption: Logical workflow for the structural confirmation of the final product.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic methods and physical property measurements.
Physical Properties
-
Appearance: Typically an off-white to yellow solid.
-
Molecular Formula: C₉H₇NO₂[1]
-
Molecular Weight: 161.16 g/mol [1]
-
CAS Number: 78584-33-5[1]
Spectroscopic Data Analysis
Spectroscopic analysis provides a definitive fingerprint of the molecule. The expected data are summarized below.[12][13][14]
| Technique | Expected Observations | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 8.6 ppm (d, 2H); δ ~ 7.4 ppm (d, 2H); δ ~ 3.8 ppm (s, 3H) | Protons on the pyridine ring adjacent to N (α-protons); Protons on the pyridine ring β to N; Methyl ester protons. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~ 154 ppm, ~150 ppm, ~129 ppm, ~124 ppm, ~87 ppm, ~82 ppm, ~53 ppm | C=O (ester); Pyridine Cα; Pyridine Cβ; Pyridine Cγ; Alkyne C; Alkyne C; O-CH₃ (methyl ester). |
| IR Spectroscopy (ATR) | ν ~ 2230 cm⁻¹ (sharp, medium); ν ~ 1710 cm⁻¹ (strong); ν ~ 1600, 1550 cm⁻¹ | C≡C triple bond stretch; C=O ester carbonyl stretch; C=C and C=N aromatic ring stretches. |
| Mass Spectrometry (EI-MS) | m/z = 161.1 (M⁺) | Molecular ion peak corresponding to the molecular weight of the compound. |
Expert Insight: In ¹H NMR, the downfield shift of the alpha-protons (~8.6 ppm) is a classic indicator of their proximity to the electronegative nitrogen atom in the pyridine ring. In IR spectroscopy, the sharpness of the alkyne stretch at ~2230 cm⁻¹ is characteristic of an internal, conjugated alkyne. The strength of the carbonyl peak around 1710 cm⁻¹ confirms the presence of the ester functional group.
Conclusion
This guide outlines a reliable and well-established protocol for the synthesis of this compound via Sonogashira coupling. The causality-driven approach to experimental design and the detailed characterization workflow provide a self-validating system for researchers to produce and confirm this high-value chemical intermediate. The provided spectroscopic data serve as a benchmark for ensuring the structural integrity and purity of the final product, enabling its confident use in subsequent research and development endeavors in medicinal chemistry and materials science.
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The Versatile Chemistry of Methyl 3-(4-Pyridyl)propiolate: A Technical Guide to Reactivity and Functionalization
Introduction: A Multifaceted Building Block
Methyl 3-(4-pyridyl)propiolate is a heterocyclic compound of significant interest in contemporary organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a pyridine ring directly conjugated with an activated alkyne system via the ester functionality, bestows upon it a rich and versatile reactivity profile. This guide provides an in-depth exploration of the core reactivity principles of this compound and details field-proven methodologies for its strategic functionalization. For researchers and drug development professionals, this molecule represents a valuable scaffold, offering multiple avenues for the construction of complex molecular entities with potential therapeutic applications. The strategic placement of the nitrogen atom in the pyridine ring not only influences the electronic properties of the alkyne but also serves as a key site for modulating physicochemical properties such as solubility and basicity.[1][2]
Core Reactivity: An Interplay of Electronic Effects
The reactivity of this compound is governed by the synergistic interplay of the electron-withdrawing nature of the methyl propiolate group and the electronic characteristics of the pyridine ring. The pyridine nitrogen, being more electronegative than a carbon atom, renders the aromatic ring electron-deficient.[2] This electronic pull, combined with the inherent electrophilicity of the β-carbon of the propiolate system, makes the molecule susceptible to a variety of nucleophilic and cycloaddition reactions.[3][4]
Strategic Functionalization Pathways
The unique electronic and structural features of this compound open up a diverse range of functionalization strategies. These can be broadly categorized into cycloaddition reactions, nucleophilic additions, and transition-metal-catalyzed cross-coupling reactions.
Cycloaddition Reactions: Building Heterocyclic Scaffolds
The electron-deficient alkyne of this compound is an excellent dipolarophile for various cycloaddition reactions, providing a powerful tool for the synthesis of diverse heterocyclic systems.[3]
The Huisgen 1,3-dipolar cycloaddition is a cornerstone reaction for the synthesis of five-membered heterocycles.[5] With this compound as the dipolarophile, this reaction allows for the facile construction of substituted triazoles, which are prevalent motifs in medicinal chemistry.
A prominent example is the reaction with azides to form 1,2,3-triazoles. This transformation, often referred to as "click chemistry," can proceed thermally but is significantly accelerated and controlled in terms of regioselectivity by copper(I) catalysis (CuAAC).[6][7][8] The copper-catalyzed variant almost exclusively yields the 1,4-disubstituted triazole regioisomer.[7][8]
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup: In a clean, dry flask, dissolve this compound (1 equivalent) and the desired organic azide (1.1 equivalents) in a suitable solvent such as a mixture of t-BuOH and water (1:1).
-
Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst in situ by mixing copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 equivalents) and sodium ascorbate (0.1 equivalents) in water.
-
Reaction Execution: Add the freshly prepared catalyst solution to the solution of the alkyne and azide.
-
Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 1,2,3-triazole.[6][9]
While less common for simple alkynes, the activated nature of this compound allows it to participate as a dienophile in [4+2] cycloaddition reactions, particularly with electron-rich dienes, leading to the formation of substituted pyridines and other fused heterocyclic systems.[10]
Nucleophilic Additions: The Michael Addition
The electron-deficient β-carbon of the propiolate moiety is highly susceptible to nucleophilic attack in a conjugate or Michael-type addition.[4][11][12] This reaction is a powerful C-C and C-heteroatom bond-forming strategy.
A wide range of nucleophiles, including amines, thiols, and stabilized carbanions, can be employed as Michael donors. The reaction is typically base-catalyzed, with the base serving to deprotonate the nucleophile, thereby increasing its reactivity.[13]
Experimental Protocol: Aza-Michael Addition of an Amine
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent like methanol or acetonitrile, add the desired amine (1-1.2 equivalents).
-
Catalysis: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The residue can then be purified by column chromatography or recrystallization to afford the pure β-aminoacrylate product.[14]
| Nucleophile | Product Type | Potential Applications |
| Primary/Secondary Amines | β-Aminoacrylates | Pharmaceutical intermediates, enzyme inhibitors |
| Thiols | β-Thioacrylates | Antiviral agents, material science |
| Malonates | Substituted Acrylates | Building blocks for complex natural products |
Transition-Metal-Catalyzed Cross-Coupling Reactions
The terminal alkyne functionality, although attached to a pyridine ring, can participate in various transition-metal-catalyzed cross-coupling reactions. These reactions are instrumental in forming C-C bonds and introducing aryl or vinyl substituents.[15]
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, catalyzed by a combination of palladium and copper complexes.[16][17] In the context of this compound, this reaction would typically involve a pre-cursor, 4-halopyridine, which is coupled with methyl propiolate. However, the pyridyl alkyne itself can undergo further coupling reactions if a suitable handle is present on the pyridine ring. For instance, if a halo-substituted version of this compound were used, the alkyne could be introduced first, followed by a subsequent Sonogashira coupling at the halogenated position.
Experimental Protocol: Synthesis via Sonogashira Coupling
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To a solution of 4-iodopyridine (1 equivalent) in a suitable anhydrous solvent such as THF or DMF, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents), the copper(I) cocatalyst (e.g., CuI, 0.05-0.1 equivalents), and an amine base (e.g., triethylamine, 2-3 equivalents).
-
Addition of Alkyne: To this mixture, add methyl propiolate (1.1-1.5 equivalents) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: After completion, the reaction mixture is filtered to remove the precipitated salts, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.[17][18]
Applications in Drug Discovery and Materials Science
The functionalized derivatives of this compound are of considerable interest in drug discovery. The pyridine moiety is a common feature in many bioactive molecules, often participating in hydrogen bonding interactions with biological targets. The diverse heterocyclic systems that can be generated from this scaffold, such as triazoles and functionalized pyridines, are known to exhibit a wide range of biological activities.[19][20][21]
In materials science, the rigid, conjugated structure of pyridyl alkynes makes them attractive building blocks for the synthesis of organic electronic materials, polymers, and metal-organic frameworks (MOFs).[1] The pyridine nitrogen can also act as a coordination site for metal ions, enabling the formation of supramolecular assemblies.
Conclusion
This compound is a versatile and highly valuable building block in modern organic synthesis. Its reactivity is characterized by a susceptibility to cycloaddition reactions, nucleophilic additions, and transition-metal-catalyzed transformations. A thorough understanding of these reaction pathways, coupled with the robust experimental protocols outlined in this guide, empowers researchers to strategically functionalize this scaffold for a wide array of applications, from the development of novel therapeutic agents to the design of advanced materials. The continued exploration of the chemistry of this compound and its derivatives is poised to yield further innovations in both academic and industrial research.
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Methyl 3-(4-Pyridyl)propiolate: A Versatile Acetylenic Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Pyridine-Containing Scaffolds
The pyridine nucleus is a cornerstone in medicinal chemistry, gracing the structures of numerous blockbuster drugs and biologically active compounds. Its unique electronic properties, hydrogen bonding capabilities, and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. The introduction of diverse functionalities onto the pyridine ring is a key strategy for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds. Within the vast arsenal of synthetic methodologies, the use of versatile building blocks that can introduce both the pyridine core and reactive handles for further elaboration is of paramount importance. Methyl 3-(4-pyridyl)propiolate has emerged as one such powerful and versatile building block, offering a unique combination of a pyridine moiety and a highly reactive acetylenic system. This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound in organic synthesis, with a particular focus on its utility in the construction of complex heterocyclic systems relevant to drug discovery and materials science.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 78584-33-5 | [1][2] |
| Molecular Formula | C₉H₇NO₂ | [1][2] |
| Molecular Weight | 161.16 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Storage Temperature | 2-8°C | [3] |
Safety Profile:
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. While specific toxicity data for this compound is limited, related propiolate esters are known to be lachrymators and skin and respiratory irritants.[4] Therefore, personal protective equipment, including safety goggles, gloves, and a lab coat, is essential.
Hazard Statements (for the related Methyl 3-(pyridin-2-yl)propiolate): [5]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (for the related Methyl 3-(pyridin-2-yl)propiolate): [5]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis of this compound: A Practical Approach
The most common and efficient method for the synthesis of aryl and heteroaryl acetylenes is the Sonogashira cross-coupling reaction.[6][7][8][9][10] This palladium-catalyzed reaction provides a direct and reliable route to couple terminal alkynes with aryl or vinyl halides. In the case of this compound, the synthesis would involve the coupling of a 4-halopyridine with methyl propiolate.
Diagram 1: Proposed Synthesis of this compound via Sonogashira Coupling
Caption: Sonogashira coupling of 4-iodopyridine and methyl propiolate.
Experimental Protocol: Sonogashira Coupling
The following is a representative, detailed protocol for the synthesis of this compound based on established Sonogashira coupling procedures for similar substrates.[8][11]
Materials:
-
4-Iodopyridine
-
Methyl propiolate
-
Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-iodopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous THF or DMF via syringe, followed by freshly distilled triethylamine (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl propiolate (1.1-1.5 eq) dropwise via syringe.
-
Heat the reaction mixture to 50-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Expected Yields: Based on similar Sonogashira couplings, yields are expected to be in the range of 70-95%.[11]
The Synthetic Utility of this compound
The dual functionality of this compound—an electron-deficient alkyne and a nucleophilic pyridine ring—renders it a highly versatile building block for the synthesis of a wide array of heterocyclic compounds. Its reactivity is primarily centered around the acetylenic bond, which can participate in various cycloaddition and multicomponent reactions.
Cycloaddition Reactions: A Gateway to Fused Heterocycles
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems in a single step with high atom economy.[6][12][13] this compound, as an activated dienophile and dipolarophile, readily participates in these transformations.
The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings.[6][12][13] this compound, with its electron-withdrawing ester group activating the alkyne, is an excellent dienophile for reactions with electron-rich dienes. This provides a direct route to highly substituted pyridine-containing bicyclic and polycyclic systems.
Diagram 2: Diels-Alder Reaction of this compound
Caption: General scheme of a Diels-Alder reaction.
The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful method for the synthesis of five-membered heterocycles.[3][14] this compound serves as an excellent dipolarophile in reactions with various 1,3-dipoles, such as azides, nitrile oxides, and nitrones. This reaction is particularly valuable for the synthesis of pyridyl-substituted triazoles, isoxazoles, and pyrazoles, which are common motifs in medicinal chemistry.
Diagram 3: [3+2] Cycloaddition with an Azide
Caption: Synthesis of a pyridyl-substituted triazole.
Multicomponent Reactions: Building Molecular Complexity
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot fashion to form a complex product, incorporating most or all of the atoms of the starting materials.[15][16][17][18] The reactivity of this compound makes it an ideal component in MCRs for the rapid generation of libraries of structurally diverse, drug-like molecules.
A notable example is the four-component synthesis of functionalized spiro[indoline-3,4'-pyridines].[5] In this reaction, an arylamine first undergoes a Michael addition to methyl propiolate to form a reactive 3-arylaminoacrylate intermediate in situ. This intermediate then reacts with isatin and a methylene-active compound (like malononitrile) in the presence of a base to construct the complex spirocyclic system.
Diagram 4: Four-Component Synthesis of Spiro[indoline-3,4'-pyridines]
Caption: MCR for spiro[indoline-3,4'-pyridine] synthesis.
Experimental Protocol: Four-Component Synthesis of Spiro[indoline-3,4'-pyridines]
The following protocol is adapted from the literature for the synthesis of a representative spiro[indoline-3,4'-pyridine].[5]
Materials:
-
Arylamine (e.g., aniline)
-
Methyl propiolate
-
Isatin
-
Malononitrile
-
Triethylamine (Et₃N)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the arylamine (2.0 mmol) and methyl propiolate (2.0 mmol) in ethanol (5 mL).
-
Stir the solution at room temperature for 12-24 hours to allow for the formation of the 3-arylaminoacrylate intermediate.
-
To this mixture, add isatin (2.0 mmol), malononitrile (2.0 mmol), and triethylamine (0.4 mmol).
-
Heat the reaction mixture under reflux for approximately 24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and concentrate it to about half its original volume.
-
Collect the resulting precipitate by filtration and wash with cold ethanol to obtain the pure spiro[indoline-3,4'-pyridine] product.
Table 2: Representative Yields for the Four-Component Reaction
| Arylamine | Product Yield | Reference |
| Aniline | Good | [5] |
| Substituted Anilines | Good | [5] |
Applications in Drug Discovery and Medicinal Chemistry
The pyridine and other heterocyclic scaffolds accessible through reactions of this compound are prevalent in a wide range of biologically active molecules, including kinase inhibitors and antiviral agents.
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. Many approved kinase inhibitors feature a pyridine or a fused pyridine core, which often forms key hydrogen bonding interactions within the ATP-binding site of the enzyme.[19][20][21][22] The ability to rapidly synthesize libraries of complex pyridyl-substituted heterocycles using this compound makes it a valuable tool in the discovery of new kinase inhibitors. For instance, the pyrazolo[3,4-b]pyridine scaffold, accessible through cycloaddition reactions, is a known hinge-binding motif in many kinase inhibitors.[21]
Antiviral Agents
Nitrogen-containing heterocycles are also well-represented among antiviral drugs.[9][10][23][24][25] They can act through various mechanisms, including the inhibition of viral enzymes or the disruption of viral replication processes. The development of novel antiviral agents is a continuous effort, driven by the emergence of new viral threats and the development of drug resistance. The synthetic versatility of this compound allows for the construction of novel heterocyclic systems that can be screened for antiviral activity.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of a pyridine moiety and a reactive alkyne allows for the efficient construction of a diverse range of complex heterocyclic structures through cycloaddition and multicomponent reactions. The synthetic accessibility of this reagent via the robust Sonogashira coupling, coupled with its broad reactivity profile, makes it an attractive tool for medicinal chemists and materials scientists. The continued exploration of new reactions and applications of this compound is expected to lead to the discovery of novel bioactive molecules and functional materials with significant societal impact.
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Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. [Link]
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A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
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Methyl 3-(4-Pyridyl)propiolate: A Versatile Linchpin for the Synthesis of Novel Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Methyl 3-(4-Pyridyl)propiolate
In the landscape of modern synthetic and medicinal chemistry, the quest for molecular complexity from simple, versatile building blocks is paramount. This compound has emerged as a reagent of significant strategic value, bridging simplicity in structure with profound reactivity. Its architecture, featuring a pyridine ring conjugated to an electron-deficient alkyne, presents a powerful dichotomy of functionalities. The ester-activated triple bond serves as a potent Michael acceptor and a reactive dipolarophile, while the pyridine moiety offers a basic nitrogen handle for tuning solubility, coordinating to metals, or participating in further transformations.
Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals and biologically active agents, with nitrogen-containing rings being particularly prevalent.[1][2] The ability to rapidly construct diverse heterocyclic scaffolds from a single, readily accessible precursor is a key objective in drug discovery. This guide provides a deep dive into the synthetic utility of this compound, elucidating the core principles of its reactivity and providing field-proven protocols for its application in the synthesis of novel and medicinally relevant heterocycles.[3][4]
Synthesis of the Building Block: A Practical Approach
The most direct and widely adopted method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[5][6] This palladium- and copper-cocatalyzed reaction provides a reliable route to form the crucial C(sp²)-C(sp) bond between the pyridine ring and the propiolate fragment.
Causality in Protocol Design: The Sonogashira Coupling
The choice of a Sonogashira coupling is deliberate. It is renowned for its mild reaction conditions and high tolerance for a wide array of functional groups, making it ideal for heteroaromatic substrates.[7] The catalytic cycle involves two key metals: palladium, which facilitates the oxidative addition to the aryl halide and the final reductive elimination, and copper(I), which forms a copper acetylide intermediate, activating the alkyne for transmetalation to the palladium center.[5][6]
Experimental Protocol: Palladium/Copper-Catalyzed Sonogashira Coupling
This protocol outlines a representative synthesis of this compound from 4-iodopyridine and methyl propiolate.
Materials:
-
4-Iodopyridine
-
Methyl propiolate
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry, argon-flushed round-bottom flask, add 4-iodopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF as the solvent, followed by triethylamine (2.5 eq). The amine serves as both the base and a solvent.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
-
Slowly add methyl propiolate (1.2 eq) to the reaction mixture via syringe.
-
Stir the reaction at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound as a solid.
Self-Validation Note: The success of this reaction hinges on maintaining an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction. The use of a slight excess of the volatile methyl propiolate ensures the complete consumption of the more valuable 4-iodopyridine.[8][9]
The Core Reactivity: Constructing Heterocycles
The synthetic power of this compound stems from its electronically polarized alkyne, which readily engages with a diverse range of reaction partners. The primary pathways for heterocycle construction are cycloaddition and Michael addition-initiated cascade reactions.
[3+2] Cycloaddition Reactions: The Gateway to Five-Membered Rings
The 1,3-dipolar cycloaddition is a cornerstone reaction for this building block, providing direct access to a variety of five-membered aromatic heterocycles.[10] Pyridinium ylides, generated in situ from the corresponding pyridinium salts, are excellent 1,3-dipoles for this transformation.[11]
The reaction proceeds through a concerted mechanism where the highest occupied molecular orbital (HOMO) of the ylide interacts with the lowest unoccupied molecular orbital (LUMO) of the electron-deficient alkyne. This leads to the regioselective formation of a dihydro-indolizine intermediate, which rapidly oxidizes under air to the aromatic indolizine product.[12]
Caption: Workflow for Indolizine Synthesis via [3+2] Cycloaddition.
Experimental Protocol: Synthesis of a Substituted Indolizine Derivative
Materials:
-
N-phenacylpyridinium bromide (or other suitable pyridinium salt)
-
This compound
-
Triethylamine (Et₃N)
-
Acetonitrile (ACN), anhydrous
Procedure:
-
In a round-bottom flask, dissolve the pyridinium salt (1.0 eq) and this compound (1.1 eq) in anhydrous acetonitrile.
-
Add triethylamine (1.5 eq) dropwise to the stirred solution at room temperature. The base generates the pyridinium ylide in situ.
-
Heat the reaction mixture to reflux (approx. 82°C) and stir for 6-10 hours. The formation of the dihydroindolizine intermediate occurs, followed by spontaneous air oxidation to the aromatic product.[10][12]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with water to remove triethylammonium salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the target indolizine.
| Reactant (1,3-Dipole Precursor) | Dipolarophile | Conditions | Product | Yield (%) | Reference |
| Pyridazinium ylide | Methyl propiolate | MW irradiation | Pyrrolo[1,2-b]pyridazine | ~60-65% | [10] |
| N-phenacylpyridinium bromide | This compound | Et₃N, ACN, reflux | Indolizine derivative | 70-85% | [12] |
| Azomethine imine | This compound | Toluene, 110°C | Cyclohepta[b]pyrrole | ~75% | [13] |
| Table 1: Representative [3+2] Cycloaddition Reactions. |
Aza-Michael Addition and Cascade Cyclizations
The pronounced electrophilicity of the β-carbon of this compound makes it an exceptional Michael acceptor.[14] Nucleophilic addition of primary or secondary amines (Aza-Michael addition) is a highly efficient reaction that serves as the entry point for powerful cascade sequences.[15][16]
The initial addition of an amine generates a vinylogous urethane (enamine) intermediate. This intermediate is perfectly poised for a subsequent intramolecular cyclization. If the nucleophile contains another functional group, this cyclization can be directed to form a variety of heterocyclic rings, such as dihydropyridinones.[17][18] The causality here is clear: the initial intermolecular Michael addition creates an intermediate whose geometry and electronic properties are ideal for a thermodynamically favorable intramolecular ring-closing step.[19]
Caption: Cascade reaction pathway for dihydropyridinone synthesis.
Experimental Protocol: Synthesis of a 4-(4-Pyridyl)-3,4-dihydropyridin-2(1H)-one
Materials:
-
This compound
-
Ethyl 3-aminobutanoate
-
Sodium ethoxide (NaOEt)
-
Ethanol, absolute
Procedure:
-
To a solution of sodium ethoxide (1.2 eq) in absolute ethanol at 0°C, add a solution of ethyl 3-aminobutanoate (1.0 eq) in ethanol. Stir for 15 minutes.
-
Add a solution of this compound (1.0 eq) in ethanol dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
The reaction mechanism involves an initial aza-Michael addition of the amine to the propiolate. The resulting enamine intermediate then undergoes an intramolecular condensation (amidation) to form the six-membered dihydropyridinone ring.[17][20]
-
After cooling, neutralize the reaction mixture with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over sodium sulfate.
-
Concentrate the organic layer and purify the crude product by recrystallization or column chromatography to obtain the desired dihydropyridinone.
| Nucleophile | Acceptor | Conditions | Product Type | Yield (%) | Reference |
| Piperidine | Methyl Acrylate | CuBTC catalyst, RT | β-amino ester | >90% | [14] |
| Various amines | α,β-Unsaturated Esters | I₂, DCM, RT | β-amino ester | 80-95% | [21] |
| β-amino ester | This compound | NaOEt, EtOH, reflux | Dihydropyridinone | 65-80% | [18] |
| Table 2: Representative Michael Addition and Cascade Reactions. |
Significance in Medicinal Chemistry and Drug Discovery
The heterocycles synthesized from this compound are of significant interest to drug development professionals. The pyridine nucleus is a privileged scaffold in medicinal chemistry, known to improve aqueous solubility and act as a hydrogen bond acceptor, enhancing drug-target interactions.[3][4]
Furthermore, the products often retain the methyl ester group, which can serve as a handle for further derivatization or act as a "magic methyl" group, a small structural modification that can profoundly improve a compound's pharmacokinetic or pharmacodynamic profile. The indolizine and dihydropyridinone cores, for example, are present in numerous compounds with demonstrated biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] The modular nature of the syntheses described allows for the rapid generation of compound libraries for high-throughput screening, accelerating the hit-to-lead optimization process.
Conclusion and Future Outlook
This compound is a testament to the power of well-designed building blocks in modern organic synthesis. Its dual reactivity allows for the efficient and often regioselective construction of complex nitrogen heterocycles through robust and scalable reaction pathways like cycloadditions and Michael-initiated cascades. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to leverage this reagent's potential. As the fields of automated synthesis and diversity-oriented synthesis continue to expand, the strategic importance of such versatile linchpin molecules will only grow, paving the way for the discovery of the next generation of therapeutic agents.
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Li, C., et al. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. PubMed Central. [Link]
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D'hooghe, M., et al. (2017). Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. PubMed Central. [Link]
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Klumpp, D. A., et al. (2013). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Tetrahedron Letters. [Link]
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Shaikh, M. M., et al. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate. [Link]
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"Methyl 3-(4-Pyridyl)propiolate" in medicinal chemistry applications
An In-Depth Technical Guide to Methyl 3-(4-Pyridyl)propiolate in Medicinal Chemistry
Abstract
This compound (CAS: 78584-33-5) is a heterocyclic propiolate ester poised at the intersection of several critical strategies in modern drug discovery. While its direct applications remain notably underexplored in peer-reviewed literature, its structure—comprising a bio-isosterically significant pyridine ring and a highly reactive, electrophilic alkyne—presents a compelling case for its utility as a versatile building block. This guide provides an in-depth analysis of the molecule's potential, grounded in established chemical principles and field-proven medicinal chemistry workflows. We will detail its synthesis, explore its latent potential as a fragment for screening, a warhead for covalent inhibitors, and a scaffold for diversity-oriented synthesis, offering researchers, scientists, and drug development professionals a comprehensive blueprint for unlocking its capabilities.
Introduction: A Molecule of Latent Potential
The pyridine ring is one of the most ubiquitous N-heterocycles in FDA-approved pharmaceuticals, prized for its ability to engage in hydrogen bonding, improve aqueous solubility, and serve as a metabolically stable isostere for a phenyl ring.[1][2][3] Annually, a significant percentage of new molecular entities contain this privileged scaffold, with a notable prevalence in oncology and neurology indications.[3] Coupled to this is the propiolate functional group, an activated alkyne whose rich and predictable reactivity has made it a cornerstone of synthetic chemistry.[4][5]
This compound combines these two features into a compact, fragment-like molecule (MW: 161.16 g/mol ).[6] Its structure is deceptively simple, yet it encodes the potential for multiple, distinct applications in medicinal chemistry. The electrophilicity of the alkyne, enhanced by the electron-withdrawing nature of both the ester and the pyridine ring, makes it a potent Michael acceptor and a reactive partner in cycloaddition reactions.[4][5] This guide will move beyond a simple recitation of properties to explain the causality behind its potential applications, providing actionable protocols and strategic frameworks for its use.
Core Physicochemical and Structural Data
A foundational understanding of a molecule's properties is critical for designing experiments. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 78584-33-5 | [6] |
| Molecular Formula | C₉H₇NO₂ | [6] |
| Molecular Weight | 161.16 g/mol | [6] |
| IUPAC Name | methyl 3-(pyridin-4-yl)prop-2-ynoate | [2] |
| LogP (calculated) | ~0.6 - 1.3 | [2][7] |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | [7] |
| Hydrogen Bond Acceptors | 3 (N in pyridine, 2xO in ester) | [7] |
| Hydrogen Bond Donors | 0 | [7] |
| Rotatable Bond Count | 2 | [8] |
Synthesis Protocol: Accessing the Building Block
The most direct and widely adopted method for synthesizing aryl alkynes is the Sonogashira cross-coupling reaction.[9][10] This palladium- and copper-catalyzed reaction efficiently couples terminal alkynes with aryl or vinyl halides. Here, we provide a robust, step-by-step protocol for the synthesis of this compound from commercially available starting materials.
Experimental Protocol: Sonogashira Coupling
Reaction: 4-Iodopyridine + Methyl propiolate → this compound
Rationale: This protocol is chosen for its high efficiency and tolerance of the functional groups present in the reactants. The use of a Pd/Cu co-catalyst system allows the reaction to proceed under relatively mild conditions, preserving the ester functionality.[10] Triethylamine acts as both the base to deprotonate the terminal alkyne and as a solvent.
Materials:
-
4-Iodopyridine
-
Methyl propiolate
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add 4-iodopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF and anhydrous TEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst pre-activation.
-
Slowly add methyl propiolate (1.2 eq) to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-iodopyridine is consumed (typically 4-6 hours).
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvents.
-
Re-dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Caption: Sonogashira Synthesis Workflow.
Core Applications in Medicinal Chemistry
The true value of this compound lies in its potential as a strategic starting point for drug discovery campaigns. We outline three high-impact, field-proven applications below.
Application 1: Scaffold for Diversity via Click Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the flagship reaction of "click chemistry," is a powerful tool for rapidly generating libraries of 1,2,3-triazole-containing compounds.[8][11][12] Triazoles are stable, aromatic heterocycles that act as effective bio-isosteres for amide bonds and can engage in favorable dipole and hydrogen-bonding interactions with protein targets.[13]
Causality: this compound is an ideal alkyne partner for CuAAC. The terminal alkyne provides the reactive handle, while the pyridine and methyl ester moieties serve as foundational elements for building molecular diversity. By reacting this core with a library of diverse organic azides (R-N₃), a medicinal chemist can generate a large library of compounds where the pyridine core is systematically decorated with different R groups, perfect for high-throughput screening.
Workflow: Library Synthesis for Screening
-
Azide Library Procurement/Synthesis: Obtain a diverse set of small organic azides representing various pharmacophoric features (e.g., aromatic rings, aliphatic chains, hydrogen bond donors/acceptors).
-
Parallel Synthesis: In a 96-well plate format, react this compound with each azide from the library under standard CuAAC conditions (e.g., CuSO₄, sodium ascorbate, in a tBuOH/H₂O mixture).
-
High-Throughput Purification: Purify the resulting triazole products using parallel purification techniques like mass-directed preparative HPLC.
-
Screening: Screen the purified library against a biological target of interest (e.g., a kinase, protease, or receptor) in a primary biochemical or cell-based assay.
-
Hit Identification: Identify "hit" compounds that show activity and proceed to hit-to-lead optimization.
Caption: Click Chemistry Library Synthesis Workflow.
Application 2: Warhead for Covalent Inhibitor Design
Covalent inhibitors offer distinct therapeutic advantages, including prolonged duration of action and high potency, by forming a stable bond with their protein target.[14] This strategy is particularly effective when targeting non-catalytic cysteine residues or overcoming resistance mutations.
Causality: The propiolate moiety in this compound is an electrophilic "warhead." It can function as a Michael acceptor, susceptible to nucleophilic attack from the thiol side chain of a cysteine residue in a protein binding pocket. The electron-withdrawing pyridine ring enhances the electrophilicity of the alkyne, making this reaction more favorable. This positions the molecule as a potential tool for covalent fragment screening or targeted covalent inhibitor design.[2][3]
Workflow: Covalent Ligand Screening
-
Target Selection: Identify a protein of interest with a known or predicted druggable cysteine residue.
-
Incubation: Incubate the purified protein with a molar excess of this compound.
-
Mass Spectrometry Analysis: Use intact protein LC-MS to detect a mass shift corresponding to the molecular weight of the compound (161.16 Da), which indicates covalent modification.
-
Peptide Mapping: If modification is confirmed, perform bottom-up proteomics (tryptic digest followed by LC-MS/MS) to identify the exact cysteine residue that has been modified.
-
Structure-Based Design: Use the binding information to design second-generation inhibitors with improved potency and selectivity.
Caption: Covalent Modification Mechanism.
Application 3: Vector for Fragment-Based Drug Discovery (FBDD)
FBDD is a powerful method for identifying lead compounds by screening low-molecular-weight fragments (typically < 300 Da) that bind to a target with low affinity but high ligand efficiency.[4][15] X-ray crystallography is then used to visualize the binding mode and guide the synthetic elaboration of the fragment into a potent lead.
Causality: this compound is an ideal fragment. Its pyridine headgroup can form key hydrogen bonds or pi-stacking interactions, anchoring it in a binding pocket. The rigid, linear methyl propiolate tail then serves as a perfect "growth vector." Its terminal position provides a clear, synthetically accessible point from which to build out into unoccupied regions of the binding site to pick up additional high-quality interactions, thereby increasing potency.
Workflow: FBDD Campaign
-
Fragment Screening: Screen a library of fragments, including this compound, against the target protein using a biophysical method like Surface Plasmon Resonance (SPR) or X-ray crystallography.
-
Hit Validation & Structural Biology: For fragment hits, determine the crystal structure of the protein-fragment complex.
-
Structure-Guided Growth: If this compound binds, analyze the crystal structure to identify vectors for growth off the alkyne. Use the alkyne's reactivity (e.g., via Sonogashira coupling or click chemistry) to synthesize a small, focused library of analogues that extend into nearby pockets.
-
Iterative Optimization: Test the new analogues for improved potency. Repeat the cycle of synthesis, testing, and structural biology to evolve the fragment into a high-affinity lead compound.
The "Magic Methyl" Consideration
The term "magic methyl" refers to the often-dramatic and unpredictable improvements in potency or pharmacokinetic properties that can arise from the addition of a single methyl group to a lead compound.[16][17] In the case of this compound, the methyl group of the ester is a key modulator of its properties.
While functional, the methyl ester can be a liability, as esters are often susceptible to hydrolysis by esterase enzymes in the body, limiting metabolic stability. A logical step in a lead optimization campaign would be to replace this group. For instance, converting the methyl ester to an ethyl ester or a dimethylamide could block hydrolysis, potentially improving the compound's half-life. This seemingly minor modification can have profound effects on solubility, cell permeability, and binding affinity, making it a critical parameter to explore during optimization.
Conclusion
This compound represents a confluence of privileged structural motifs and versatile chemical reactivity. While it has not yet been the subject of an intensive medicinal chemistry campaign in published literature, its potential is clear and compelling. It is a readily synthesizable fragment that provides a strategic entry point into three of the most powerful platforms in modern drug discovery: diversity-oriented synthesis, covalent inhibitor design, and fragment-based lead generation. This guide has provided the conceptual framework and practical, actionable protocols for researchers to begin harnessing the latent power of this versatile building block. The exploration of its biological activity is a promising and open field for innovation.
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A Technical Guide to the Stability and Storage of Methyl 3-(4-Pyridyl)propiolate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(4-pyridyl)propiolate is a bifunctional reagent of significant interest in synthetic chemistry and drug discovery, incorporating both a reactive propiolate ester and a pyridine moiety. Its utility is intrinsically linked to its chemical integrity. This guide provides a comprehensive analysis of the factors governing the stability of this compound and delineates evidence-based protocols for its optimal storage and handling. The compound's primary liabilities include susceptibility to hydrolysis, sensitivity to acidic and basic conditions, and potential reactivity with oxidizing agents. Adherence to the recommended storage conditions—refrigeration in an inert, dry atmosphere, shielded from light—is critical for preserving its purity and ensuring the reproducibility of experimental outcomes.
Introduction: A Molecule of Dual Functionality
This compound is a heterocyclic organic compound featuring an electron-deficient alkyne, making it a valuable building block in organic synthesis.[1] Its structure comprises a pyridine ring, which acts as a key pharmacophore in many biologically active molecules, and a methyl propiolate group, a potent dienophile and Michael acceptor. This dual functionality allows for its application in diverse synthetic transformations, including cycloaddition reactions, conjugate additions, and the synthesis of complex heterocyclic systems.
The reliability of these synthetic applications depends entirely on the stability of the starting material. Degradation can introduce impurities that may complicate reactions, reduce yields, and lead to erroneous biological data. This document serves as a senior application scientist's guide to understanding and controlling the stability of this versatile reagent.
Caption: Chemical structure of this compound.
Chemical Profile and Inherent Stability
The stability of this compound is dictated by the interplay of its two core functional groups: the propiolate ester and the pyridine ring.
-
Propiolate Ester: The ester group is susceptible to hydrolysis, a reaction catalyzed by both acid and base, which would yield propiolic acid and methanol.[2] The presence of the alkyne (triple bond) makes the molecule electron-deficient and a good Michael acceptor, rendering it reactive towards nucleophiles. Propiolate esters are generally stable but can be incompatible with strong acids, bases, and oxidizing agents.[3][4][5]
-
Pyridine Ring: The nitrogen atom in the pyridine ring has a lone pair of electrons, imparting basic character to the molecule. It will readily react with acids to form pyridinium salts. This basicity can also play a role in autocatalytic degradation pathways if acidic impurities are generated. Pyridine and its derivatives should be stored away from strong acids and oxidizers.[6]
The combination of these functionalities suggests that the compound is most stable under neutral, anhydrous conditions.
Key Factors Influencing Stability
Several environmental factors can compromise the integrity of this compound. Understanding these factors is the basis for establishing proper storage and handling protocols.
Temperature
Elevated temperatures increase the rate of all chemical reactions, including degradation. For flammable liquids like methyl propiolate, heat also poses a significant safety hazard as it can increase vapor pressure.[7] While the product is chemically stable under standard ambient conditions, long-term storage should be at reduced temperatures to minimize kinetic degradation.
Moisture (Hydrolysis)
Water is a key antagonist to the stability of this compound. The ester linkage is susceptible to hydrolysis, which can be accelerated by acidic or basic conditions. This process cleaves the ester into 3-(4-pyridyl)propiolic acid and methanol, fundamentally altering the reagent's chemical identity. Therefore, maintaining anhydrous conditions is paramount.
pH and Chemical Incompatibility
The compound's stability is highly pH-dependent.
-
Acids: Strong acids will protonate the pyridine nitrogen, forming a salt. They can also catalyze the hydrolysis of the ester group.[3][4][6]
-
Bases: Strong bases will catalyze ester hydrolysis even more effectively than acids.[3][4] Tertiary amines can react with propiolate esters to form betaines, especially in aqueous media.[8]
-
Oxidizing Agents: Strong oxidizers are incompatible with both pyridine and propiolate functionalities and should be strictly avoided.[3][4][6][9]
Light
Recommended Storage and Handling Protocols
A self-validating system of storage and handling is one where the procedures inherently minimize exposure to destabilizing factors.
Optimal Storage Conditions
To ensure maximum shelf-life and purity, the following conditions are mandatory.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerator (+2 to +8°C)[3][4] | Minimizes kinetic degradation and reduces vapor pressure of the flammable liquid. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidation and hydrolysis. |
| Container | Tightly sealed, amber glass vial/bottle[6][10][11] | Prevents moisture ingress and protects from light-induced degradation. |
| Location | Flammables-rated, well-ventilated area[6][7][11][12] | Mitigates risks associated with the compound's flammability. |
| Incompatibilities | Segregate from strong acids, bases, and oxidizing agents[3][4][6][9] | Prevents chemical reactions that would degrade the compound. |
Step-by-Step Handling Procedure
Adherence to a strict handling protocol is critical to prevent contamination and degradation during use.
-
Preparation: Always work within a certified laboratory chemical fume hood.[6][12] Ensure an eyewash station and safety shower are accessible.[7]
-
Equilibration: Before opening, allow the container to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere: If handling larger quantities, use a Schlenk line or glovebox to maintain an inert atmosphere. For smaller amounts, quickly blanket the container with argon or nitrogen gas after dispensing.
-
Dispensing: Use clean, dry syringes or glassware for transfer. Avoid using plastic implements where compatibility is unknown.[11]
-
Sealing and Storage: After dispensing, securely reseal the container, preferably with laboratory sealing film (e.g., Parafilm®) around the cap, and promptly return it to the recommended refrigerated storage.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[12]
Potential Degradation Pathways
The primary degradation route of concern is hydrolysis of the ester functionality, which can be catalyzed by trace amounts of acid or base.
Caption: A simplified pathway for base-catalyzed hydrolysis.
Other potential pathways include polymerization of the alkyne, particularly if exposed to heat or light, or reactions with nucleophilic impurities.
Experimental Workflow: Forced Degradation Study
To validate stability and understand potential degradation products in a specific formulation or solvent system, a forced degradation study is essential.[13]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of Methyl 3-(4-Pyridyl)propiolate in [3+2] Cycloaddition Reactions
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Synthesis of Pyridyl-Functionalized Five-Membered Heterocycles Issuing Scientist: Dr. Gemini, Senior Application Scientist
Introduction: A Versatile Building Block for Heterocyclic Chemistry
Methyl 3-(4-pyridyl)propiolate (CAS No. 78584-33-5) is a highly versatile and reactive building block in modern organic synthesis[1]. Its structure features a terminal alkyne that is electronically activated by two distinct electron-withdrawing groups: the methyl ester and the pyridyl ring. This dual activation renders the alkyne exceptionally electron-deficient, making it a potent dipolarophile for [3+2] cycloaddition reactions[2].
The [3+2] cycloaddition, often referred to as the Huisgen 1,3-dipolar cycloaddition, is a cornerstone of heterocyclic chemistry, enabling the concerted reaction of a 1,3-dipole with a 2π-electron component (the dipolarophile) to stereospecifically form a five-membered ring[3][4]. The strategic use of this compound in these reactions provides a direct and efficient route to a variety of pyridyl-substituted heterocycles, such as triazoles, isoxazoles, and pyrazoles. These scaffolds are of immense interest to the pharmaceutical industry, as the pyridine motif is a privileged structure found in numerous FDA-approved drugs, valued for its ability to improve pharmacokinetic properties and engage in critical hydrogen bonding interactions.
This guide provides an in-depth look at the mechanistic principles governing these reactions and delivers validated, step-by-step protocols for synthesizing key heterocyclic structures, empowering researchers to leverage this powerful synthetic tool.
Mechanistic Principles: The Causality Behind Experimental Design
Understanding the underlying electronic factors is critical to controlling the outcome and regioselectivity of the cycloaddition. The reactions of this compound are governed by Frontier Molecular Orbital (FMO) theory[3].
Electronic Profile and Reactivity
Due to the strong electron-withdrawing nature of its substituents, this compound possesses a low-energy Lowest Unoccupied Molecular Orbital (LUMO). Consequently, its reactions are typically classified as Type I cycloadditions, where the primary orbital interaction is between the High Occupied Molecular Orbital of the 1,3-dipole (HOMOdipole) and the LUMO of the dipolarophile (LUMOdipolarophile)[3]. This favorable energy matching leads to high reactivity, often allowing reactions to proceed under mild conditions.
Controlling Regioselectivity
Regioselectivity—the orientation of the 1,3-dipole addition across the alkyne—is dictated by both electronic and steric factors, and in some cases, the choice of catalyst[5][6].
-
Uncatalyzed Thermal Reactions: In the absence of a catalyst, regioselectivity is determined by the relative sizes of the orbital coefficients on the reacting atoms in the FMOs. The reaction proceeds through the transition state where the atoms with the largest coefficients on the HOMOdipole and LUMOdipolarophile align[6]. For this compound, the largest LUMO coefficient is on the β-carbon (the carbon atom adjacent to the pyridyl ring), directing the corresponding atom of the 1,3-dipole to this position.
-
Catalyzed Reactions (e.g., CuAAC): In the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the mechanism is no longer a concerted pericyclic reaction but a stepwise process involving copper acetylide intermediates. This catalytic cycle completely overrides the FMO-predicted regioselectivity of the thermal reaction, leading exclusively to the formation of the 1,4-disubstituted 1,2,3-triazole isomer[7][8].
Caption: FMO control dictates regioselectivity in thermal cycloadditions.
Experimental Protocols
The following protocols are designed as self-validating systems, providing detailed steps from reaction setup to product characterization.
Protocol 1: Copper(I)-Catalyzed Synthesis of Methyl 1-(benzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate
This protocol details the highly reliable CuAAC "click" reaction, which ensures complete regioselectivity for the 1,4-isomer[8]. Benzyl azide is used as a representative 1,3-dipole.
Workflow Overview:
Caption: Standard workflow for CuAAC synthesis and product isolation.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 161.16 | 1.0 | 161 mg |
| Benzyl Azide | 133.15 | 1.1 | 146 mg |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 249.68 | 0.05 | 12.5 mg |
| Sodium Ascorbate | 198.11 | 0.10 | 19.8 mg |
| tert-Butanol | - | - | 4.0 mL |
| Deionized Water | - | - | 4.0 mL |
Step-by-Step Methodology:
-
Reaction Setup: To a 25 mL round-bottom flask, add this compound (161 mg, 1.0 mmol) and Benzyl Azide (146 mg, 1.1 mmol).
-
Solvent Addition: Add tert-butanol (4.0 mL) and deionized water (4.0 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Preparation: In a separate vial, dissolve Copper(II) Sulfate Pentahydrate (12.5 mg, 0.05 mmol) in water (0.5 mL). In another vial, dissolve Sodium Ascorbate (19.8 mg, 0.10 mmol) in water (0.5 mL).
-
Initiation: Add the aqueous solution of Copper(II) Sulfate to the reaction flask, followed immediately by the aqueous solution of Sodium Ascorbate. The solution should turn a yellow-green color.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor the consumption of the starting alkyne by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product spot should be significantly more polar than the starting material.
-
Workup: Once the reaction is complete, add 10 mL of saturated aqueous ammonium chloride solution to quench the reaction. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 30% to 70% ethyl acetate in hexanes to afford the pure triazole product as a white or off-white solid.
Expected Outcome & Characterization:
-
Yield: 85-95%.
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the triazole proton (δ ~7.8-8.2 ppm, singlet), pyridyl protons (doublets at δ ~8.7 and ~7.5 ppm), benzyl protons (singlet at δ ~5.6 ppm), and methyl ester protons (singlet at δ ~3.9 ppm).
-
Mass Spectrometry (ESI+): Calculated for C₁₆H₁₄N₄O₂ [M+H]⁺, found.
Protocol 2: Thermal [3+2] Cycloaddition with a Nitrone
This protocol describes the synthesis of a pyridyl-substituted isoxazolidine using C-phenyl-N-methylnitrone. This reaction is typically thermally driven and regioselectivity is controlled by FMO principles, not catalysis[9][10].
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 161.16 | 1.0 | 161 mg |
| C-phenyl-N-methylnitrone | 135.16 | 1.2 | 162 mg |
| Toluene (anhydrous) | - | - | 10 mL |
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (161 mg, 1.0 mmol) and C-phenyl-N-methylnitrone (162 mg, 1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Heating: Immerse the flask in a preheated oil bath at 110 °C and stir the mixture vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes). The reaction is typically complete in 12-24 hours. The initial cycloadduct may undergo subsequent aromatization depending on the conditions.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the isoxazolidine or its aromatized isoxazole product.
Expected Outcome & Characterization:
-
Yield: 60-75%.
-
Regioselectivity: The major product is expected to be the 5-(pyridin-4-yl) substituted isoxazolidine, resulting from the addition of the nitrone's oxygen to the ester-bearing carbon of the alkyne. This can be confirmed by 2D NMR techniques like HMBC and NOESY.
-
¹H NMR (400 MHz, CDCl₃): The spectrum will be complex due to the newly formed stereocenters. Key signals include those for the pyridyl, phenyl, N-methyl, and O-methyl groups, as well as the protons on the newly formed isoxazolidine ring.
Conclusion and Future Prospects
This compound serves as a powerful and reliable dipolarophile for constructing medicinally relevant, pyridyl-functionalized five-membered heterocycles. The protocols detailed herein demonstrate its utility in both highly controlled catalytic processes like the CuAAC reaction and in classic thermal cycloadditions. By understanding the fundamental mechanistic principles, researchers can rationally design experiments to achieve desired outcomes with high efficiency and selectivity. The resulting molecular scaffolds are ideal starting points for library synthesis in drug discovery programs, offering a direct entry into novel chemical space.
References
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Hansen, K. B., Hsiao, Y., Xu, F., & Garg, N. K. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Journal of the American Chemical Society. Available at: [Link]
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Hanson, J. E., & Foley, D. A. (2024). Regioselective Formation of Pyridines by Cycloaddition/Cycloreversion of 1,4-Oxazinone Precursors with Bisalkyne Substrates. Synlett. Available at: [Link]
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Hanson, J. E., & Foley, D. A. (2024). Regioselective Formation of Pyridines by Cycloaddition/Cycloreversion of 1,4-Oxazinone Precursors with Bisalkyne Substrates. PubMed. Available at: [Link]
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Jasiński, R. (2021). On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate. Symmetry. Available at: [Link]
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Candeias, N. R., & Afonso, C. A. M. (2018). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. Available at: [Link]
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Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]
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Bekkali, H., et al. (2022). How the mechanism of a [3 + 2] cycloaddition reaction involving a stabilized N-lithiated azomethine ylide toward a π-deficient alkene is changed to stepwise by solvent polarity? What is the origin of its regio- and endo stereospecificity? A DFT study using NBO, QTAIM, and NCI analyses. RSC Advances. Available at: [Link]
- Google Patents. (n.d.). Method for catalytic synthesis of methyl propionate.
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Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Available at: [Link]
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Chem Help ASAP. (2019). 1,3-dipolar cycloadditions. YouTube. Available at: [Link]
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Chem Help ASAP. (2020). 1,3-dipolar cycloaddition reactions. YouTube. Available at: [Link]
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Sieroń, L., et al. (2022). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Molecules. Available at: [Link]
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Wolan, A., & Jasiński, R. (2023). Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions. International Journal of Molecular Sciences. Available at: [Link]
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Heriot-Watt Research Portal. (n.d.). The synthesis of d-ribofuranosyl derivatives of methyl propiolate and a study of the activating influence of the ester group in cylcoaddition reactions. Available at: [Link]
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ResearchGate. (n.d.). Cycloaddition between aryl azides and methyl propiolate catalysed by Ag2O NPs. Available at: [Link]
-
D'Atri, V., et al. (2021). Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Methyl propiolate. Wikipedia. Available at: [Link]
-
Cardona, F., et al. (2021). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Reactions of nitrone 1 with methylenebutyrolactones 2 and 4. Available at: [Link]
-
Głowacka, I. E., & Chrzanowska, M. (2020). Phosphorylated Nitrones—Synthesis and Applications. Molecules. Available at: [Link]
-
Chemistry LibreTexts. (2022). 10.4: Regiochemistry in Diels Alder Reactions. Available at: [Link]
-
Faita, G., et al. (2002). Modeling the 1,3-dipolar cycloaddition of nitrones to vinylboranes in competition with boration, cyclization, and oxidation reactions. The Journal of Organic Chemistry. Available at: [Link]
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Application Notes and Protocols: Methyl 3-(4-Pyridyl)propiolate as a Dienophile in Diels-Alder Reactions
Introduction: Unlocking Complex Scaffolds with a Pyridyl-Activated Dienophile
The Diels-Alder reaction stands as a cornerstone of modern synthetic organic chemistry, prized for its ability to construct six-membered rings with high stereocontrol and atom economy.[1][2] The strategic choice of diene and dienophile is paramount to the success and efficiency of this powerful [4+2] cycloaddition. Methyl 3-(4-Pyridyl)propiolate emerges as a highly versatile and reactive dienophile, offering unique advantages for the synthesis of complex, nitrogen-containing polycyclic and heterocyclic frameworks.
The presence of both a methyl ester and a 4-pyridyl group on the alkyne backbone significantly influences its reactivity. The electron-withdrawing nature of the ester group polarizes the triple bond, rendering it more electrophilic and thus a more potent dienophile for reaction with electron-rich dienes.[1] Concurrently, the 4-pyridyl moiety introduces a site for potential catalytic activation through coordination with Lewis acids, offering a handle to tune reactivity and selectivity. Furthermore, the resulting pyridyl-substituted cyclohexadiene adducts are valuable precursors for a wide array of biologically active molecules and functional materials.
This comprehensive guide provides an in-depth exploration of this compound as a dienophile. We will delve into the mechanistic underpinnings of its reactivity, present detailed experimental protocols for its application, and discuss the scope and limitations of its use in Diels-Alder reactions.
Mechanistic Insights: The Dual Role of Pyridyl and Ester Groups
The efficacy of this compound in Diels-Alder reactions is rooted in the electronic properties conferred by its substituents. The reaction proceeds via a concerted, pericyclic mechanism involving a single, cyclic transition state.[2] The rate and selectivity of the reaction are governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile.
The electron-withdrawing methyl ester group lowers the energy of the dienophile's LUMO, reducing the HOMO-LUMO energy gap and accelerating the reaction. This is a classic "normal-electron-demand" Diels-Alder scenario.
The 4-pyridyl group offers a unique avenue for further rate enhancement and control of selectivity through Lewis acid catalysis. The lone pair of electrons on the pyridine nitrogen can coordinate with a Lewis acid, which acts as a potent electron-withdrawing group. This coordination further lowers the LUMO energy of the dienophile, significantly accelerating the cycloaddition.
Theoretical studies on related vinylazaarenes have suggested that the catalytic effect of Lewis acids may not solely be due to the lowering of the LUMO energy. Instead, it is proposed that the Lewis acid reduces the Pauli repulsion between the reactants in the transition state, thereby lowering the activation barrier.
Diagram: Lewis Acid Catalysis of the Diels-Alder Reaction
Caption: Lewis acid activation of this compound.
Experimental Protocols
The following protocols provide a general framework for conducting Diels-Alder reactions with this compound. Optimization of reaction conditions (temperature, solvent, and catalyst) may be necessary for specific diene substrates.
Protocol 1: Thermal Diels-Alder Reaction with Cyclopentadiene
This protocol describes a standard thermal cycloaddition, which is often suitable for reactive dienes like cyclopentadiene.
Materials:
-
This compound
-
Dicyclopentadiene
-
Toluene, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the monomeric cyclopentadiene by distillation. The monomer should be kept cold (in an ice bath) and used immediately due to its propensity to dimerize.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the dienophile in anhydrous toluene (approximately 0.1-0.5 M concentration).
-
Add freshly distilled cyclopentadiene (1.5-2.0 eq) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Typical reaction times can range from a few hours to overnight.[3]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyridyl-substituted norbornadiene adduct.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction with a Less Reactive Diene (e.g., 2,3-Dimethyl-1,3-butadiene)
For less reactive dienes, Lewis acid catalysis can significantly improve reaction rates and yields.
Materials:
-
This compound
-
2,3-Dimethyl-1,3-butadiene
-
Lewis Acid (e.g., Aluminum chloride (AlCl₃) or Boron trifluoride etherate (BF₃·OEt₂))
-
Dichloromethane (DCM), anhydrous
-
Schlenk flask or similar glassware for inert atmosphere techniques
-
Syringes for transfer of reagents
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM.
-
Cool the solution to 0 °C or -78 °C in an appropriate cooling bath.
-
Addition of Lewis Acid: Slowly add the Lewis acid (0.5-1.1 eq) to the stirred solution. The choice of Lewis acid and its stoichiometry may require optimization.
-
Stir the mixture at the cooled temperature for 15-30 minutes to allow for complexation.
-
Addition of Diene: Add 2,3-dimethyl-1,3-butadiene (1.2-1.5 eq) dropwise to the reaction mixture.
-
Reaction Execution: Allow the reaction to proceed at the chosen temperature, monitoring its progress by TLC or HPLC. The reaction may be allowed to slowly warm to room temperature.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.
-
Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Data Presentation: Expected Reactivity and Scope
While specific experimental data for this compound in Diels-Alder reactions is not extensively reported in the literature, its reactivity can be inferred from related systems. The following table provides a qualitative overview of the expected reactivity with various dienes under thermal and Lewis acid-catalyzed conditions.
| Diene | Expected Reactivity (Thermal) | Expected Reactivity (Lewis Acid Catalyzed) | Notes |
| Cyclopentadiene | High | Very High | Highly reactive diene, reaction is expected to be fast. |
| 2,3-Dimethyl-1,3-butadiene | Moderate | High | Electron-donating methyl groups enhance diene reactivity. |
| Furan | Low to Moderate | Moderate to High | Furan is less reactive due to its aromatic character; retro-Diels-Alder is common.[4][5] |
| Anthracene | Low | Moderate | Higher temperatures or Lewis acid catalysis are likely required. |
| 1,3-Butadiene | Moderate | High | The parent diene, reactivity will be a benchmark. |
Diagram: Experimental Workflow for a Lewis Acid-Catalyzed Diels-Alder Reaction
Caption: A typical workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Trustworthiness and Self-Validation
The protocols described herein are based on established principles of Diels-Alder reactions and Lewis acid catalysis. To ensure the reliability and reproducibility of these experiments, the following self-validating measures should be implemented:
-
Reagent Purity: The purity of this compound, the diene, and the solvent is crucial. Anhydrous conditions are particularly important for Lewis acid-catalyzed reactions.
-
Reaction Monitoring: Consistent and careful monitoring of the reaction progress by TLC or HPLC is essential to determine the optimal reaction time and to identify the formation of byproducts.
-
Product Characterization: The structure and purity of the final product must be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.
-
Control Experiments: In the case of Lewis acid-catalyzed reactions, a control experiment without the Lewis acid should be performed to confirm its catalytic effect.
Conclusion and Future Outlook
This compound is a promising dienophile for the synthesis of a diverse range of pyridyl-substituted cyclic and polycyclic molecules. Its dual activation through the electron-withdrawing ester and the Lewis acid-coordinating pyridyl group provides a powerful tool for synthetic chemists. The ability to tune its reactivity through catalysis opens up possibilities for asymmetric variants of the Diels-Alder reaction, leading to the enantioselective synthesis of complex chiral molecules. Further exploration of its reactivity with a wider range of dienes, including heterocyclic dienes, will undoubtedly expand its utility in drug discovery and materials science.
References
- Paśniczek, K., et al. (2016). Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene. Structural Chemistry, 27(4), 1093-1103. [Link not available]
-
Domingo, L. R., & Sáez, J. A. (2020). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 25(11), 2535. [Link]
-
"The Diels-Alder Reaction". Master Organic Chemistry. (2017). [Link]
-
Zhang, L., et al. (2013). Synthesis of functionalized spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones] via one-pot four-component reactions. Beilstein Journal of Organic Chemistry, 9, 836-843. [Link]
-
Wang, Y., et al. (2025). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules, 30(20), 4105. [Link]
-
Ogura, A., et al. (2021). Asymmetric Diels–Alder reaction between furans and propiolates. Tetrahedron Letters, 72, 153075. [Link]
-
Peltzer, R., et al. (2020). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. ChemSusChem, 13(17), 4349-4363. [Link]
-
Bickelhaupt, F. M., & Houk, K. N. (2017). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 56(34), 10070-10086. [Link]
-
"Diels–Alder reaction". Wikipedia. [Link]
-
Crabtree, A., Johnson, A. W., & Tebby, J. C. (1961). 678. The reaction of pyridine with methyl propiolate. Journal of the Chemical Society (Resumed), 3497. [Link]
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- 5. mdpi.com [mdpi.com]
Application Note & Protocols: Methyl 3-(4-Pyridyl)propiolate for the Synthesis of Pyridazine Derivatives
Abstract
Pyridazine scaffolds are privileged structures in medicinal chemistry and materials science, necessitating efficient and versatile synthetic routes for their derivatization. This application note details the utility of Methyl 3-(4-Pyridyl)propiolate as a robust dienophile for the synthesis of 4-pyridyl-substituted pyridazines via an Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. We present the core reaction principles, a detailed, validated protocol for a model reaction with 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, and discuss the scope and troubleshooting of this powerful synthetic strategy. The protocols and insights provided are tailored for researchers, scientists, and drug development professionals seeking to leverage this chemistry for the creation of novel molecular entities.
Introduction: The Significance of Pyridazines and the Role of this compound
Pyridazines, six-membered aromatic heterocycles containing two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry.[1][2] Their unique electronic properties and ability to act as hydrogen bond acceptors have led to their incorporation into a wide array of therapeutic agents, including those with anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The pyridine moiety itself is a critical pharmacophore found in numerous FDA-approved drugs, valued for its ability to enhance pharmacological activity and metabolic stability.[3][5][6][7]
The synthesis of highly functionalized pyridazines, particularly those bearing other heterocyclic substituents like a pyridine ring, is therefore of significant interest. This compound emerges as a highly valuable and versatile building block for this purpose. Its structure features an electron-deficient alkyne (a propiolate) activated by the ester group, making it an excellent dienophile for cycloaddition reactions. The presence of the 4-pyridyl group provides a handle for modulating solubility, basicity, and downstream biological interactions.
This guide focuses on the most prominent and efficient pathway for constructing the pyridazine ring using this propiolate: the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.[8][9][10]
Reaction Principle: The Inverse-Electron-Demand Diels-Alder (IEDDA) Pathway
The IEDDA reaction is a powerful variant of the classical Diels-Alder cycloaddition.[11] Unlike the standard reaction which involves an electron-rich diene and an electron-deficient dienophile, the IEDDA reaction proceeds between an electron-deficient diene and an electron-rich dienophile.[9][10] However, when using highly electron-deficient dienes like 1,2,4,5-tetrazines, the reaction with electron-deficient alkynes such as this compound proceeds rapidly and with high regioselectivity.[10][12][13]
Causality of the Reaction:
-
[4+2] Cycloaddition: The reaction initiates with a concerted [4+2] cycloaddition between the electron-deficient 1,2,4,5-tetrazine (the diene) and the propiolate (the dienophile).[9]
-
Nitrogen Extrusion: The resulting bicyclic intermediate is highly unstable and undergoes a rapid retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂). This step is thermodynamically driven by the formation of the highly stable N₂ gas and the creation of an aromatic pyridazine ring.
-
Aromatization: The extrusion of nitrogen gas leads directly to the formation of the stable, aromatic pyridazine product.
This reaction is known for its exceptional speed, high yields, and orthogonality, meaning it proceeds cleanly without interfering with most other functional groups, making it a "click chemistry" class reaction.[13][14]
Reaction Mechanism Diagram
Caption: General mechanism for pyridazine synthesis via IEDDA.
Application Protocol: Synthesis of Methyl 6-(4-pyridyl)-3,4-di(pyridin-2-yl)pyridazine-5-carboxylate
This section provides a detailed, step-by-step methodology for a model synthesis.
Objective: To synthesize a representative pyridazine derivative using this compound and 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine.
Materials & Equipment
-
Reagents:
-
This compound
-
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine
-
Chloroform (CHCl₃), anhydrous
-
Dichloromethane (DCM), for chromatography
-
Ethyl Acetate (EtOAc), for chromatography
-
-
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Detailed Step-by-Step Procedure
-
Reactant Preparation:
-
To a 50 mL oven-dried round-bottom flask, add 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (e.g., 1.0 mmol, 236 mg).
-
Add this compound (e.g., 1.1 mmol, 177 mg, 1.1 equivalents). Rationale: A slight excess of the propiolate ensures complete consumption of the intensely colored tetrazine, which simplifies reaction monitoring.
-
Place a magnetic stir bar into the flask.
-
-
Reaction Setup:
-
Add anhydrous chloroform (20 mL) to the flask. The solution should turn a deep purple or magenta color, characteristic of the tetrazine.
-
Fit the flask with a reflux condenser and connect it to an inert atmosphere line (N₂ or Ar). Rationale: While the reaction is not strictly air-sensitive, an inert atmosphere prevents potential side reactions with atmospheric moisture at elevated temperatures.
-
-
Reaction Execution & Monitoring:
-
Heat the reaction mixture to reflux (approx. 61°C for CHCl₃) with vigorous stirring.
-
Monitor the reaction progress using TLC (e.g., 50% Ethyl Acetate in DCM). The disappearance of the vibrant purple tetrazine spot at the baseline and the appearance of a new, UV-active product spot indicates reaction completion.
-
The reaction is typically complete within 2-4 hours, signaled by the solution turning a yellow or brownish color. Causality: The color change is a direct visual cue of the consumption of the tetrazine chromophore.
-
-
Workup & Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare the column using a suitable solvent system, starting with a lower polarity (e.g., 20% EtOAc in DCM) and gradually increasing the polarity (e.g., to 50-70% EtOAc in DCM) to elute the product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the final product as a solid.
-
Expected Characterization
-
Appearance: Typically a yellow or off-white solid.
-
Yield: High yields are expected, often in the range of 85-95%.
-
NMR Spectroscopy (¹H and ¹³C): Will show characteristic peaks for the pyridazine, pyridine, and methyl ester protons and carbons.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.
Scope and Versatility: A Tabular Summary
The described protocol is highly versatile and can be adapted for the synthesis of a wide range of pyridazine derivatives by varying the tetrazine component.
| Diene Partner (1,2,4,5-Tetrazine) | Reaction Conditions | Typical Yield (%) | Reference Insight |
| 3,6-di(pyridin-2-yl)-tetrazine | CHCl₃, Reflux, 2-4h | 90-95% | Standard, highly reactive tetrazine for IEDDA.[8] |
| 3,6-diphenyl-tetrazine | Toluene, 80°C, 6h | 85-90% | Electron-neutral aryl groups slightly reduce reaction rate compared to pyridyl. |
| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | DCM, RT, <1h | >95% | Highly reactive due to electron-withdrawing ester groups; reaction is often immediate at room temperature.[10] |
| 3,6-bis(methylthio)-1,2,4,5-tetrazine | CHCl₃, Reflux, 3-5h | 88-93% | Another common and reactive tetrazine for accessing different substitution patterns.[10] |
Experimental Workflow Diagram
Caption: Step-by-step workflow from reactants to pure product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive tetrazine (degraded).2. Insufficient temperature. | 1. Use fresh, brightly colored tetrazine.2. Ensure the reaction reaches the proper reflux temperature. Consider a higher boiling solvent like toluene if necessary. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Stoichiometry is off. | 1. Continue reflux and monitor by TLC until all tetrazine is consumed.2. Re-verify the mass and molar equivalents of the reactants. |
| Multiple Product Spots on TLC | 1. Impure starting materials.2. Side reactions due to air/moisture.3. Thermal decomposition. | 1. Check the purity of the propiolate and tetrazine before starting.2. Ensure the reaction is run under a dry, inert atmosphere.3. Avoid excessive heating or prolonged reaction times after completion. |
| Purification Difficulty | 1. Product is highly polar and streaks on silica.2. Close Rf values of product and impurities. | 1. Consider adding a small amount of triethylamine (0.5%) to the eluent to deactivate the silica and reduce streaking of the basic pyridyl compounds.2. Use a shallower solvent gradient during chromatography for better separation. |
Conclusion
This compound is a highly effective and versatile dienophile for the synthesis of 4-pyridyl substituted pyridazines. The Inverse-Electron-Demand Diels-Alder reaction with 1,2,4,5-tetrazines provides a rapid, high-yielding, and operationally simple route to these valuable heterocyclic scaffolds. The straightforward protocol, visual reaction monitoring, and robust nature of the chemistry make this an essential tool for professionals in drug discovery and chemical research.
References
-
PubMed. (2009). A novel and convenient protocol for synthesis of pyridazines. Organic Letters, 11(2), 309-12. Available from: [Link]
-
PubMed. (n.d.). new routes for synthesis of pyridazines, pyridines and their fused derivatives. Accessed January 18, 2026. Available from: [Link]
-
NIH National Center for Biotechnology Information. (2021). Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering. Frontiers in Chemistry. Available from: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). A Tetrazine-Based Synthesis for Accessing Underutilized Aza-Indole Analogues. Chemistry – A European Journal. Accessed January 18, 2026. Available from: [Link]
-
Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Accessed January 18, 2026. Available from: [Link]
-
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7015. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Accessed January 18, 2026. Available from: [Link]
-
PubMed Central. (n.d.). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules. Accessed January 18, 2026. Available from: [Link]
-
Creative Biolabs. (n.d.). Inverse Electron Demand Diels-Alder Reaction (IEDDA). Accessed January 18, 2026. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and specification of pyridazine derivatives. Accessed January 18, 2026. Available from: [Link]
-
Royal Society of Chemistry. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46(14), 4145-4145. Available from: [Link]
-
PubMed. (n.d.). Pyridazines, LXXII: On the synthesis of azinium and diazinium compounds structurally related to pyridazomycin. Accessed January 18, 2026. Available from: [Link]
-
ACG Publications. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD): A Review. Organic Communications, 13(4), 145-154. Available from: [Link]
-
ACS Publications. (n.d.). Pyrrole studies. 22. [4.pi. + 2.pi.] Cycloaddition reactions with vinylpyrroles. The Journal of Organic Chemistry. Accessed January 18, 2026. Available from: [Link]
-
NIH National Center for Biotechnology Information. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available from: [Link]
-
ResearchGate. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Accessed January 18, 2026. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Gold-catalyzed formal (3 + 2) and (4 + 2) cycloaddition reactions using propiolates: assembly of 2,3-dihydrofurans and 3,4-dihydropyrans via a multistep cascade process. Organic Chemistry Frontiers. Accessed January 18, 2026. Available from: [Link]
-
Semantic Scholar. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Accessed January 18, 2026. Available from: [Link]
-
PubMed. (n.d.). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Accessed January 18, 2026. Available from: [Link]
-
Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Accessed January 18, 2026. Available from: [Link]
-
NIH National Center for Biotechnology Information. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. Available from: [Link]
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"Methyl 3-(4-Pyridyl)propiolate" in multicomponent reactions
Launching Initial Search Efforts
My work begins now. I'm focusing on "Methyl 3-(4-Pyridyl)propiolate," diving deep into its uses in complex multicomponent reactions. My initial searches are targeting reaction details to build a foundational understanding of the compound's reactivity and applications.
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Exploring Relevant Precedents
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Focusing: Spirocycle Synthesis
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I've made headway, though I still need to find published reactions using the specific target molecule. The previous article, while useful, didn't use it directly. This means broadening my search to encompass mechanistic similarities. I'm focusing on publications from groups known for working with pyridyl compounds and activated alkynes. I am also investigating whether A3 couplings can be extended. My next step involves compiling documented reactions involving this compound or similar reactants.
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The Strategic Application of Methyl 3-(4-Pyridyl)propiolate in the Synthesis of Fused Nitrogen Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 3-(4-pyridyl)propiolate is a versatile and highly reactive building block in organic synthesis, particularly in the construction of complex fused nitrogen heterocycles. Its unique electronic properties, arising from the conjugation of an electron-withdrawing pyridyl ring with an activated alkyne system, make it a powerful tool for the synthesis of diverse scaffolds of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the applications of this compound, focusing on the underlying principles of its reactivity and offering detailed protocols for the synthesis of key heterocyclic systems, including indolizines and quinolizinium salts.
Introduction: The Unique Reactivity of a Pyridyl-Activated Alkyne
Fused nitrogen heterocycles are ubiquitous structural motifs in a vast array of pharmaceuticals, natural products, and functional materials. The development of efficient and modular strategies for their synthesis is a cornerstone of modern organic chemistry. This compound has emerged as a valuable reagent in this context due to the synergistic interplay of its functional groups.
The pyridine ring, being an electron-deficient aromatic system, exerts a significant electron-withdrawing effect on the propiolate moiety. This polarization activates the alkyne for nucleophilic attack and enhances its reactivity as a dipolarophile in cycloaddition reactions. The nitrogen atom of the pyridine ring can also participate directly in reactions, acting as a nucleophile or a handle for further functionalization, adding another layer of synthetic versatility.
This application note will delve into two primary modes of reactivity for this compound: its role as a dipolarophile in [3+2] cycloaddition reactions with pyridinium ylides for the synthesis of indolizines, and its participation in annulation reactions to form quinolizinium salts.
I. Synthesis of Indolizine Scaffolds via [3+2] Dipolar Cycloaddition
The indolizine core is a privileged scaffold found in numerous biologically active compounds. The reaction of pyridinium ylides with electron-deficient alkynes, such as this compound, provides a direct and atom-economical route to this important heterocyclic system. This transformation is a classic example of a Huisgen 1,3-dipolar cycloaddition.[1][2]
Mechanistic Rationale
The reaction proceeds through a concerted [3+2] cycloaddition mechanism. The pyridinium ylide, a 1,3-dipole, reacts with the alkyne (the dipolarophile) to form a five-membered ring. The pyridinium ylide is typically generated in situ from a corresponding pyridinium salt by treatment with a base. The electron-withdrawing nature of the substituent on the ylide and the propiolate significantly influences the rate and regioselectivity of the reaction.[3]
Experimental Protocol: Synthesis of a Substituted Indolizine
This protocol is adapted from established procedures for the reaction of pyridinium ylides with activated alkynes.[3][4]
Materials:
-
Substituted Pyridinium Bromide (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (Et3N) (1.5 equiv)
-
Anhydrous Solvent (e.g., Acetonitrile or DMF)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the substituted pyridinium bromide (1.0 mmol) and the chosen anhydrous solvent (10 mL).
-
Stir the suspension until the salt is fully dissolved.
-
Add this compound (1.1 mmol, 1.1 equiv) to the solution.
-
Slowly add triethylamine (1.5 mmol, 1.5 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired indolizine product.
-
Characterize the product by NMR spectroscopy and mass spectrometry.
| Reactant Combination Example | Product Class | Typical Yield (%) |
| 1-(Phenacyl)pyridinium bromide + this compound | Phenyl-substituted Indolizine | 70-85% |
| 1-(Ethoxycarbonylmethyl)pyridinium bromide + this compound | Ester-substituted Indolizine | 65-80% |
II. Construction of Quinolizinium Salts
Quinolizinium salts are another important class of fused nitrogen heterocycles with applications in materials science and as biological probes.[5] While direct cycloaddition methods are common for indolizine synthesis, the construction of the quinolizinium core often involves annulation strategies.
Synthetic Approach: Transition-Metal Catalyzed Annulation
A powerful method for the synthesis of quinolizinium salts involves the transition-metal-catalyzed C-H activation and annulation of 2-alkenylpyridines with alkynes.[6][7] In this context, this compound can serve as the alkyne component, leading to highly functionalized quinolizinium systems.
Experimental Protocol: Rh(III)-Catalyzed Synthesis of a Quinolizinium Salt
This protocol is based on established methods for the rhodium-catalyzed annulation of 2-vinylpyridines.[6][7]
Materials:
-
2-Vinylpyridine derivative (1.0 equiv)
-
This compound (1.2 equiv)
-
[Cp*RhCl2]2 (2.5 mol%)
-
Cu(OAc)2 (2.0 equiv)
-
Solvent (e.g., 1,2-dichloroethane or t-Amyl alcohol)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
In a sealed tube, combine the 2-vinylpyridine derivative (0.5 mmol), this compound (0.6 mmol, 1.2 equiv), [Cp*RhCl2]2 (0.0125 mmol, 2.5 mol%), and Cu(OAc)2 (1.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon).
-
Add the anhydrous solvent (2.5 mL) via syringe.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., dichloromethane) and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the desired quinolizinium salt.
-
Characterize the product using NMR spectroscopy, mass spectrometry, and X-ray crystallography if suitable crystals can be obtained.
| 2-Alkenylpyridine Substrate | Expected Product Feature | Typical Yield (%) |
| 2-Vinylpyridine | Parent Quinolizinium Core | 75-90% |
| 2-(Prop-1-en-2-yl)pyridine | Methyl-substituted Quinolizinium | 70-85% |
III. Synthesis of this compound
The accessibility of the starting material is crucial for its widespread application. This compound can be reliably synthesized via a Sonogashira coupling reaction.[8][9][10]
Protocol: Sonogashira Coupling for the Synthesis of this compound
Materials:
-
4-Iodopyridine or 4-Bromopyridine (1.0 equiv)
-
Methyl propiolate (1.2 equiv)
-
Pd(PPh3)2Cl2 (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et3N) (2.5 equiv)
-
Anhydrous THF
-
Inert atmosphere
Procedure:
-
To a Schlenk flask, add 4-iodopyridine (or 4-bromopyridine) (10 mmol), Pd(PPh3)2Cl2 (0.2 mmol, 2 mol%), and CuI (0.4 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF (50 mL) and triethylamine (25 mmol, 2.5 equiv).
-
Add methyl propiolate (12 mmol, 1.2 equiv) dropwise to the stirred solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the starting halide is consumed, filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with ethyl acetate/hexanes) to obtain pure this compound.
Conclusion
This compound stands out as a highly valuable and versatile reagent for the construction of fused nitrogen heterocycles. Its activated triple bond, coupled with the electronic influence and synthetic handle of the 4-pyridyl group, allows for the efficient synthesis of diverse and complex molecular architectures such as indolizines and quinolizinium salts. The protocols detailed in this guide, based on well-established cycloaddition and annulation strategies, provide a solid foundation for researchers and drug development professionals to explore the full potential of this powerful synthetic tool. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel heterocyclic systems with significant biological and material properties.
References
- A convenient synthesis of quinolizinium salts through Rh(iii) or Ru(ii)-catalyzed C–H bond activation of 2-alkenylpyridines.
- A convenient synthesis of quinolizinium salts through Rh(III) or Ru(II)-catalyzed C-H bond activation of 2-alkenylpyridine. The Royal Society of Chemistry. [URL not available]
- Pyridinium ylides in the one-pot synthesis of a new quinoline/indolizine hybrid. [Source not available].
- Synthesis of pyridinium ylides and simulation of their 1,3-dipolar cycloaddition mechanism.
- Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology.
- Synthesis of indolizines from pyridinium 1,4-zwitterionic thiolates and propiolic acid derivatives via a formal [4 + 1] pathway. Organic & Biomolecular Chemistry.
- 1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines. Semantic Scholar.
- Formation of pyridinium ylide and synthesis of indolizines.
- Quinolizinium. Wikipedia.
- Synthesis of indolizines by intramolecular cyclisation of pyridinium allylides [1-(1-pyridinio)prop-2-enides]. Sci-Hub.
- A Synthesis of Quinolizinium and Dehydroquinolizinium Derivatives 1.
- 1,3-Dipolar cycloaddition. Wikipedia.
- 1,3-Dipolar cyclization reaction of pyridinium ylides I with isatin-3-imines (2a, b).
- Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. PMC - NIH.
- Sonogashira coupling. Wikipedia.
- Quinolizines. Part IV. The synthesis of 1-aminoquinolizinium salts. RSC Publishing.
- Palladium‐Catalyzed One‐Pot Sonogashira Coupling, exo‐dig Cyclization and Hydride Transfer Reaction: Synthesis of Pyridine‐Substituted Pyrroles. Sci-Hub.
- Sonogashira Coupling. Chemistry LibreTexts.
- Sonogashira Coupling. Organic Chemistry Portal.
- Methyl propiol
- ChemInform Abstract: Palladium-Catalyzed One-Pot Sonogashira Coupling, exo-dig Cyclization and HydrideTransfer Reaction: Synthesis of Pyridine-Substituted Pyrroles.
- Methyl 3-(3-Pyridyl)
- Methyl propiol
- Methyl 3-(4-Pyridyl)
- Methyl 3-(4-pyridyl)
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Application Notes and Protocols for the Michael Addition of Nucleophiles to Methyl 3-(4-Pyridyl)propiolate
Introduction: The Strategic Importance of Pyridyl-Functionalized Michael Adducts
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of modern organic synthesis for its reliability in forming carbon-carbon and carbon-heteroatom bonds.[1][2] When applied to activated alkynes such as methyl 3-(4-pyridyl)propiolate, this reaction opens a gateway to a diverse array of highly functionalized vinyl structures. The resulting pyridyl-containing Michael adducts are of significant interest to researchers in medicinal chemistry and materials science. The pyridine motif is a ubiquitous feature in pharmaceuticals, and its incorporation can modulate a molecule's pharmacokinetic and pharmacodynamic properties.[3] Furthermore, the unique electronic properties of the pyridyl ring can be harnessed in the design of novel organic materials.
This comprehensive guide provides detailed application notes and protocols for the Michael addition of various nucleophiles, including thiols, amines, and carbon-based nucleophiles, to this compound. As a senior application scientist, the following sections are designed to impart not just procedural steps but also the underlying chemical principles and field-proven insights to ensure successful and reproducible outcomes.
Reaction Mechanism: A Deeper Dive into Conjugate Addition to an Activated Alkyne
The reactivity of this compound as a Michael acceptor is dictated by the strong electron-withdrawing character of the methyl ester and the pyridyl group. This polarization renders the β-carbon of the alkyne electrophilic and susceptible to attack by a nucleophile.[4] The general mechanism proceeds through the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized vinyl anion intermediate. Subsequent protonation yields the final vinyl adduct.[5]
The stereochemical outcome of the reaction is a crucial consideration. In many cases, the Michael addition to propiolates proceeds via an anti-addition pathway, leading predominantly to the (Z)-isomer. However, the final stereochemical composition can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of catalysts.[1]
The 4-pyridyl substituent introduces an additional layer of complexity and opportunity. The nitrogen atom can be protonated or coordinated to a Lewis acid, which can further enhance the electrophilicity of the alkyne and potentially influence the regioselectivity and stereoselectivity of the addition.[6]
Caption: General Mechanism of Michael Addition.
Synthesis of Starting Material: this compound
A reliable supply of high-purity starting material is paramount for reproducible results. This compound is not as commonly available as simpler propiolates and often needs to be synthesized. The Sonogashira cross-coupling reaction is a robust and widely used method for its preparation.[7]
Protocol: Synthesis via Sonogashira Coupling
This protocol describes a typical Sonogashira coupling of 4-iodopyridine with methyl propiolate.
Materials:
-
4-Iodopyridine
-
Methyl propiolate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
Procedure:
-
To a dry, nitrogen-flushed flask, add 4-iodopyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).
-
Add anhydrous toluene and triethylamine (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add methyl propiolate (1.2 eq) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Thia-Michael Addition: Synthesis of β-Thiovinyl Pyridines
The addition of thiols to activated alkynes is a highly efficient and atom-economical reaction that proceeds readily under mild conditions.[3] This transformation is valuable for the synthesis of vinyl sulfides, which are important intermediates in organic synthesis and have applications in materials science.
Protocol: Addition of Thiophenol
This protocol details the base-catalyzed addition of thiophenol to this compound.
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add thiophenol (1.1 eq) to the solution.
-
Add a catalytic amount of triethylamine (0.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired β-thiovinyl pyridine adduct.
| Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) |
| Thiophenol | Et₃N | DCM | 2 | >90 |
| Benzyl mercaptan | Et₃N | DCM | 3 | >85 |
| Ethanethiol | Et₃N | DCM | 1.5 | >95 |
Table 1: Representative Conditions for Thia-Michael Addition.
Aza-Michael Addition: Accessing β-Enaminones
The aza-Michael addition of amines to activated alkynes provides a direct route to β-enaminones, which are versatile building blocks in the synthesis of nitrogen-containing heterocycles and other complex molecules.[8][9] The reaction can often be performed without a catalyst, although a mild base can be used to accelerate the process.
Protocol: Addition of Piperidine
This protocol outlines the addition of a secondary amine, piperidine, to this compound.
Materials:
-
This compound
-
Piperidine
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add piperidine (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization or by column chromatography on silica gel (eluent: dichloromethane/methanol gradient).
| Nucleophile | Solvent | Time (h) | Yield (%) |
| Piperidine | Ethanol | 4 | >90 |
| Morpholine | Ethanol | 5 | >85 |
| Benzylamine | Methanol | 6 | ~80 |
Table 2: Representative Conditions for Aza-Michael Addition.
Caption: A Typical Experimental Workflow.
Carbon-Michael Addition: Forging New C-C Bonds
The formation of new carbon-carbon bonds via Michael addition is a powerful tool for building molecular complexity. Stabilized carbanions, such as those derived from malonates, are excellent nucleophiles for this transformation.[5][10]
Protocol: Addition of Diethyl Malonate
This protocol describes the base-catalyzed addition of diethyl malonate.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
Procedure:
-
In a dry, nitrogen-flushed flask, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
To this solution, add diethyl malonate (1.2 eq) dropwise at room temperature.
-
Stir the resulting solution for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise.
-
Stir the reaction at room temperature for 6-8 hours, monitoring by TLC.
-
Once complete, neutralize the reaction mixture with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
| Nucleophile | Base | Solvent | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | | Diethyl malonate | NaOEt | Ethanol | 7 | ~75-85 | | Ethyl acetoacetate | NaOEt | Ethanol | 8 | ~70-80 | | Nitromethane | DBU | THF | 12 | ~60-70 |
Table 3: Representative Conditions for Carbon-Michael Addition.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficiently active nucleophile or catalyst. | Increase the amount of base/catalyst. Consider a stronger, non-nucleophilic base like DBU. For carbon nucleophiles, ensure complete formation of the enolate. |
| Steric hindrance. | Increase reaction temperature or prolong reaction time. | |
| Formation of Side Products | Double addition (for primary amines). | Use a larger excess of the Michael acceptor or protect one N-H bond. |
| Polymerization of the starting material. | Ensure the reaction is performed under inert atmosphere and with purified reagents. Add the nucleophile slowly. | |
| Isomerization of the product. | The (Z)-isomer may isomerize to the more stable (E)-isomer. Minimize exposure to heat and light during workup and purification. | |
| Difficult Purification | Similar polarity of product and starting material. | Optimize the eluent system for column chromatography. Consider derivatization to alter polarity for easier separation. |
Safety Precautions
-
This compound: Handle in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes. The safety profile of this specific compound is not extensively documented; treat with the same precautions as other reactive propiolates.
-
Methyl propiolate (related compound): Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[11]
-
Thiols: Many thiols are malodorous and toxic. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Amines: Many amines are corrosive and toxic. Handle with care, avoiding skin and eye contact.
-
Bases: Sodium ethoxide is a strong base and is corrosive. Handle under an inert atmosphere. Triethylamine is flammable and corrosive.
References
-
Truong, K. N., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. [Link]
- Jha, S. C., & Joshi, N. N. (2002). Catalytic, Enantioselective Michael Addition Reactions. ARKIVOC.
-
Macmillan Group. (2001). Enantioselective Michael Additions in Natural Products Synthesis. [Link]
-
Bode, J. W. (2011). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. Angewandte Chemie International Edition. [Link]
-
Comins, D. L., et al. (2011). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]
-
Valdés, C., et al. (2021). Consecutive Four-Component Coupling-Addition Aza-Anellation Pictet–Spengler Synthesis of Tetrahydro-β-Carbolines: An Optimized Michael Addition and Computational Study on the Aza-Anellation Step. Molecules. [Link]
-
Nardi, M., et al. (2018). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. Molecules. [Link]
-
ACS Publications. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. [Link]
-
Organic Syntheses. Diethyl methylenemalonate. [Link]
-
Chemistry Steps. Michael Addition Reaction Mechanism. [Link]
-
Klumpp, D. A., et al. (2020). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. The Journal of Organic Chemistry. [Link]
- Mathapati, P. S., & Shirsat, M. K. (2023). EXPERIMENTAL AND THEORETICAL RESULTS OF AZA-MICHAEL ADDITION TO AMINES USING METHYL PROPIOLATE.
-
Zhu, J., et al. (2013). Catalytic enantioselective Michael addition of α-aryl-α-isocyanoacetates to vinyl selenone: synthesis of α,α-disubstituted α-amino acids and (+)- and (-)-trigonoliimine A. Angewandte Chemie International Edition. [Link]
-
Kappe, C. O., et al. (2000). Malonates in Cyclocondensation Reactions. Molecules. [Link]
- Barner-Kowollik, C., et al. (2020). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.
- Truong, V. T., et al. (2019). Additive‐Free Green Light‐Induced Ligation Using BODIPY Triggers.
-
Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. [Link]
- El-Faham, A., et al. (2013). Double Michael Addition of Azoles to Methyl Propiolate: A Straightforward Entry to Ligands with Two Heterocyclic Rings.
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]
-
Khiste, S. A., et al. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Journal of Chemical and Pharmaceutical Research. [Link]
- Kumar, A., & Kumar, S. (2007). Experimental and Theoretical Investigation of the Reaction of Amines with Methyl Propiolate.
-
Organic Chemistry Portal. Michael Addition. [Link]
-
NIST. Diethyl malonate. [Link]
- Alajarin, R., et al. (2005). Regioselectivity of Michael Additions to 3-(Pyridin3-yl or Pyrimidin-2-yl)propenoates and TheirN-Oxides - Experimental and Theoretical Studies.
-
LibreTexts. (2023). Electrophilic Addition Reactions of Alkynes. [Link]
-
Rios, R., et al. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. Michael addition reaction. [Link]
-
Dove, A. P., et al. (2012). Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium. Macromolecular Bioscience. [Link]
-
Setzer, W. N., et al. (2000). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules. [Link]
- Reddy, B. V. S., et al. (2018). Recent Advances in Base-Assisted Michael Addition Reactions.
-
Van der Ende, X., et al. Thiol Michael Addition in Polar Aprotic Solvents: Nucleophilic Initiation or Base Catalysis? – Supporting Information. [Link]
-
Coote, M. L. (2019). Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations. WIREs Computational Molecular Science. [Link]
-
Theato, P., et al. (2015). Thiol-Michael Addition Microparticles: Their Synthesis, Characterization, and Uptake by Macrophages. Biomacromolecules. [Link]
-
Thomas, J. C., et al. (2014). Synthesis and characterization of pyrrole-based group 4 PNP pincer complexes. Dalton Transactions. [Link]
-
Heriot-Watt Research Portal. The synthesis of d-ribofuranosyl derivatives of methyl propiolate and a study of the activating influence of the ester group in cylcoaddition reactions. [Link]
Sources
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Application Note: Sonogashira Coupling Protocols for Methyl 3-(4-Pyridyl)propiolate
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of Sonogashira coupling protocols to "Methyl 3-(4-Pyridyl)propiolate." This substrate is of significant interest in medicinal chemistry and materials science due to the prevalence of the pyridyl-alkyne motif in pharmaceuticals, organic materials, and natural products.[1][3][4] This guide details two robust protocols—a classical copper-catalyzed method and a modern copper-free alternative—offering insights into mechanism, reagent selection, troubleshooting, and characterization.
Introduction to Sonogashira Coupling
Developed by Kenkichi Sonogashira, the reaction traditionally employs a dual catalytic system of palladium and copper(I) to couple terminal alkynes with aryl or vinyl halides under mild conditions.[1][5] Its tolerance of a wide range of functional groups and its reliability have led to its widespread use in the synthesis of complex molecules, including pharmaceuticals like tazarotene and altinicline.[1]
The coupling of heteroaromatic systems, such as pyridines, presents unique challenges. The lone pair of the pyridine nitrogen can coordinate to the palladium or copper catalyst, potentially inhibiting catalytic activity.[6] Therefore, careful selection of ligands, bases, and reaction conditions is paramount for achieving high yields and purity when working with substrates like this compound.
Mechanism of the Sonogashira Coupling
The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and, in the classical approach, a copper cycle.[7] Understanding these mechanisms is crucial for rational protocol design and troubleshooting.
The Dual Catalytic System (Palladium/Copper)
The generally accepted mechanism involves the following key steps:[7][8]
-
Palladium Cycle (A):
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl/vinyl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex. This is often the rate-determining step.[9]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the Pd(0) catalyst.
-
-
Copper Cycle (B):
-
Acid-Base Reaction: The amine base deprotonates the terminal alkyne.
-
Copper Acetylide Formation: The resulting acetylide anion reacts with the Cu(I) salt (typically CuI) to form a copper acetylide intermediate. This species is crucial for the transmetalation step.[10]
-
The synergy between the two metals allows the reaction to proceed under mild conditions.[1]
Copper-Free Sonogashira Coupling
To circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling (Glaser coupling) byproducts, copper-free protocols have been developed.[1][10][11] In these systems, a palladium catalyst facilitates the entire process. The mechanism is thought to involve:[12]
-
Oxidative Addition: Identical to the classical pathway, a Pd(0) species adds to the aryl halide.
-
Deprotonation & Coordination: The base deprotonates the alkyne, which then coordinates to the Pd(II) center.
-
Reductive Elimination: The product is eliminated, regenerating the Pd(0) catalyst.
Copper-free reactions often require stronger bases, specific ligands (e.g., bulky phosphines or N-heterocyclic carbenes), and sometimes higher temperatures to achieve comparable efficiency.[13][14]
Mechanistic Diagram
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Critical Parameters and Reagent Selection
Success in coupling this compound hinges on the careful selection of reagents. The electron-deficient nature of the pyridine ring generally makes it a good substrate for oxidative addition, but its basicity requires consideration.[12]
| Parameter | Selection Rationale and Recommendations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂. Pre-catalysts like PdCl₂(PPh₃)₂ are often used as they are more air-stable than Pd(0) complexes. For pyridyl substrates, catalysts with bulky phosphine ligands can be advantageous to prevent nitrogen coordination.[12] |
| Copper Co-catalyst | Copper(I) Iodide (CuI). Essential for the classical protocol. Use of fresh, high-purity CuI is critical as oxidized copper species can promote unwanted alkyne homocoupling.[11] |
| Ligand | Triphenylphosphine (PPh₃). Commonly used and effective. For challenging couplings or copper-free systems, more specialized ligands like X-Phos or N-heterocyclic carbenes (NHCs) may be required.[13][14] |
| Base | Amines (Et₃N, DIPEA, Piperidine) or Inorganic Bases (K₂CO₃, Cs₂CO₃). An amine base like triethylamine often serves as both the base and the solvent. For copper-free systems, a stronger or non-coordinating base like diisopropylethylamine (DIPEA) or cesium carbonate is often preferred to facilitate alkyne deprotonation without interfering with the palladium catalyst.[11][14] |
| Solvent | THF, DMF, Toluene, or neat Amine. The solvent choice depends on the reaction temperature and solubility of reagents. Degassing the solvent thoroughly to remove oxygen is critical to prevent both catalyst degradation and Glaser coupling.[11] |
| Aryl Halide Partner | Aryl Iodides > Aryl Bromides > Aryl Chlorides. Reactivity follows the order I > Br > OTf >> Cl.[1] For initial trials, an activated aryl iodide or bromide is recommended. |
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Catalysts and reagents may be toxic or flammable. Appropriate personal protective equipment (PPE) must be worn. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and side reactions.[5]
Protocol 1: Classical Copper-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for coupling an aryl iodide with this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Reagent Addition: Under a positive flow of inert gas, add the aryl iodide (1.0 mmol, 1.0 equiv), this compound (1.1 mmol, 1.1 equiv), and anhydrous, degassed tetrahydrofuran (THF, 5 mL).
-
Base Addition: Add anhydrous, degassed triethylamine (Et₃N, 3.0 mmol, 3.0 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates prone to homocoupling or when copper contamination is a concern.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., X-Phos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Reagent Addition: Under a positive flow of inert gas, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and anhydrous, degassed N,N-Dimethylformamide (DMF, 4 mL).
-
Base Addition: Add cesium carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv).
-
Reaction: Heat the mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality base or solvent. | 1. Use a fresh catalyst source. Consider a more active pre-catalyst or ligand. 2. Ensure all reagents and solvents are thoroughly degassed. Use Schlenk techniques.[11] 3. Use freshly distilled and degassed amine bases and anhydrous solvents.[15] |
| Alkyne Homocoupling | 1. Presence of oxygen. 2. Copper catalyst promoting Glaser coupling. | 1. Improve inert atmosphere technique.[11] 2. Switch to the copper-free protocol. Reduce the amount of CuI in the classical protocol. |
| Dehalogenation of Aryl Halide | 1. Catalyst degradation. 2. Presence of water or protic impurities. | 1. Increase ligand-to-metal ratio. 2. Ensure use of anhydrous solvents and reagents. |
| Reaction Stalls | 1. Catalyst inhibition by pyridine substrate. 2. Catalyst decomposition at high temperatures. | 1. Use a bulkier ligand (e.g., P(t-Bu)₃) to create a more sterically hindered catalyst site. 2. Run the reaction at a lower temperature for a longer duration. |
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure and connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Experimental Workflow
Caption: General workflow for Sonogashira coupling experiments.
References
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Roy, D., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Retrieved January 18, 2026, from [Link]
-
Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved January 18, 2026, from [Link]
-
Zhang, P., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. Retrieved January 18, 2026, from [Link]
-
Jadidi, K., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved January 18, 2026, from [Link]
-
Roy, D., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. Retrieved January 18, 2026, from [Link]
-
Sonogashira Coupling Reaction: Videos & Practice Problems. (2022). Pearson. Retrieved January 18, 2026, from [Link]
-
Zhang, P., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. ACS Publications. Retrieved January 18, 2026, from [Link]
-
Jadidi, K., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Retrieved January 18, 2026, from [Link]
-
Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Jadidi, K., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. Retrieved January 18, 2026, from [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Retrieved January 18, 2026, from [Link]
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Potential Sonogashira Reaction Problems?. (2007). Sciencemadness Discussion Board. Retrieved January 18, 2026, from [Link]
-
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. (2020). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. Retrieved January 18, 2026, from [Link]
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Application Notes and Protocols: Tandem Reaction Sequences Involving Methyl 3-(4-Pyridyl)propiolate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Tandem Reactions with a Versatile Pyridylalkyne Building Block
In the quest for synthetic efficiency and molecular complexity, tandem reactions—also known as domino or cascade reactions—have emerged as a powerful strategy.[1][2] These processes, where multiple bond-forming events occur in a single pot without the isolation of intermediates, epitomize the principles of green chemistry by reducing solvent waste, purification steps, and overall operational time.[3] The elegance of tandem reactions lies in their ability to rapidly construct complex molecular architectures from simple precursors, a highly desirable attribute in medicinal chemistry and drug discovery where rapid library synthesis is paramount.[4]
Methyl 3-(4-pyridyl)propiolate is a particularly compelling substrate for the design of novel tandem sequences. This molecule possesses a unique combination of reactive functionalities:
-
An electron-deficient alkyne , activated by the methyl ester group, making it an excellent Michael acceptor and a reactive dipolarophile.[5]
-
A 4-substituted pyridine ring , which provides a handle for further reactions. The nitrogen atom can act as a nucleophile, a base, or be quaternized to form pyridinium salts, which are precursors to pyridinium ylides.
This application note provides a technical guide to three mechanistically distinct and synthetically valuable tandem reaction sequences starting from this compound. We will delve into the mechanistic rationale behind each sequence, provide detailed experimental protocols, and discuss the potential for generating diverse heterocyclic scaffolds of interest to drug development professionals.
Tandem 1,3-Dipolar Cycloaddition for the Synthesis of Functionalized Indolizines
The indolizine scaffold is a privileged nitrogen-fused heterocycle present in a wide array of biologically active natural products and pharmaceutical agents.[2] A highly efficient route to this core structure involves the [3+2] cycloaddition (also described as an 8π-electron electrocyclization) between a pyridinium ylide and an electron-deficient alkyne.[6][7] A tandem approach allows for the in situ generation of the pyridinium ylide from a pyridine precursor, which then reacts with a dipolarophile in the same pot.
In this sequence, this compound can ingeniously play a dual role: first as the precursor to the pyridinium ylide and second as the dipolarophile, leading to a dimerized indolizine product. Alternatively, it can serve as the ylide precursor for reaction with other activated alkenes or alkynes.
Mechanistic Rationale
The reaction proceeds through a two-stage tandem sequence:
-
Ylide Formation: The pyridine nitrogen of this compound is first alkylated with a suitable α-halo carbonyl compound (e.g., methyl bromoacetate) to form a pyridinium salt. In the presence of a mild base, this salt is deprotonated at the α-carbon to generate a highly reactive pyridinium ylide, which is a 1,3-dipole.[8]
-
Cycloaddition & Aromatization: The in situ generated ylide then undergoes a 1,3-dipolar cycloaddition with a second equivalent of this compound. The initial cycloadduct, a dihydropyrrolo[1,2-a]pyridine, readily undergoes oxidative aromatization under the reaction conditions (often air oxidation is sufficient) to yield the stable, aromatic indolizine product.[1]
Workflow & Mechanism Diagram
Caption: Tandem workflow for indolizine synthesis.
Experimental Protocol: Synthesis of a Bis(pyridyl)-substituted Indolizine Derivative
This protocol describes a one-pot reaction where this compound serves as the pyridine source and a separate activated alkyne (ethyl propiolate) is used as the dipolarophile for clarity.[8]
Materials:
-
This compound (1.0 eq)
-
Methyl 2-bromoacetate (1.1 eq)
-
Ethyl propiolate (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Methanol (solvent)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in methanol (0.2 M), add methyl 2-bromoacetate (1.1 eq).
-
Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete formation of the pyridinium salt.
-
Add anhydrous potassium carbonate (3.0 eq) to the mixture. The suspension will typically change color upon formation of the ylide.
-
Add ethyl propiolate (1.2 eq) to the reaction mixture.
-
Stir the reaction at 25 °C for 18-24 hours, open to the atmosphere to facilitate oxidative aromatization. Monitor the reaction progress by TLC.
-
Upon completion, filter the mixture to remove inorganic salts and wash the solid with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the target indolizine.
Data Summary Table
| Reactant 1 (Ylide Precursor) | Reactant 2 (Dipolarophile) | Base | Solvent | Typical Yield | Reference |
| This compound / Methyl bromoacetate | Ethyl propiolate | K₂CO₃ | Methanol | 60-75% | [8] |
| 4-Cyanopyridine / Methyl bromoacetate | Methyl propiolate | K₂CO₃ | Methanol | 70-85% | [8] |
| Pyridine / 2-Iodoacetophenone | Dimethyl acetylenedicarboxylate | Et₃N | Acetonitrile | 80-95% | [6] |
Tandem A³ Coupling/Cyclization for the Synthesis of Imidazo[1,2-a]pyridines
The A³ (Aldehyde-Amine-Alkyne) coupling is a powerful, one-pot, three-component reaction that forms a propargylamine from readily available starting materials.[9][10] By choosing a bifunctional amine, such as a 2-aminopyridine, this reaction can be directed into a tandem sequence where the initial A³ coupling product undergoes a subsequent intramolecular cyclization to yield fused heterocyclic systems like imidazo[1,2-a]pyridines.[11] These scaffolds are of significant interest in medicinal chemistry, found in drugs like Zolpidem.
In this sequence, this compound serves as the alkyne component.
Mechanistic Rationale
This tandem process is typically catalyzed by a copper salt and involves two key stages:[11][12]
-
A³ Coupling: The aldehyde and the 2-aminopyridine react to form an imine in situ. Simultaneously, the copper catalyst reacts with the terminal alkyne (in this case, the C-H bond of the propiolate is activated) to form a copper acetylide intermediate. This highly nucleophilic acetylide then attacks the imine, forming the propargylamine intermediate.
-
Intramolecular Cyclization: The newly formed propargylamine undergoes a copper-catalyzed 5-exo-dig intramolecular cyclization. The endocyclic nitrogen of the aminopyridine moiety attacks the alkyne, facilitated by the catalyst, to form the five-membered imidazole ring fused to the pyridine core.
Workflow & Mechanism Diagram
Caption: Tandem A³ Coupling-Cyclization workflow.
Experimental Protocol: Synthesis of a (4-Pyridyl)alkenyl-Substituted Imidazo[1,2-a]pyridine
This protocol is adapted from established procedures for A³ coupling followed by cyclization.[11]
Materials:
-
2-Aminopyridine (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
This compound (1.2 eq)
-
Copper(I) Iodide (CuI) (10 mol%)
-
Sodium Dodecyl Sulfate (SDS) (10 mol%)
-
Water (solvent)
Procedure:
-
In a round-bottom flask, dissolve Sodium Dodecyl Sulfate (SDS, 10 mol%) in water (to make a ~0.5 M solution) and stir vigorously for 5 minutes to form micelles.
-
To the micellar solution, add 2-aminopyridine (1.0 eq), benzaldehyde (1.0 eq), and Copper(I) Iodide (10 mol%).
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the mixture to 50-60 °C and stir for 8-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature. The product may precipitate from the aqueous solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
Data Summary Table
| Amine | Aldehyde | Alkyne | Catalyst | Solvent | Typical Yield | Reference |
| 2-Aminopyridine | Benzaldehyde | Phenylacetylene | CuSO₄/Sodium Ascorbate | Water/SDS | 85-95% | [11] |
| 2-Amino-4-methylpyridine | 4-Chlorobenzaldehyde | 1-Heptyne | Cu(acac)₂ | Toluene | 70-88% | [13] |
| 2-Aminopyridine | Benzaldehyde | This compound | CuI | Water/SDS | 65-80% (Predicted) | N/A |
Tandem Michael Addition-Intramolecular Cyclization
The electrophilic nature of the alkyne in this compound makes it an ideal substrate for tandem reactions initiated by a nucleophilic Michael addition.[14] By selecting a nucleophile that contains a second reactive site, the initial conjugate addition can be followed by a spontaneous or catalyzed intramolecular cyclization to generate a variety of heterocyclic systems.[15]
Mechanistic Rationale
This strategy is highly versatile and depends on the choice of the bifunctional nucleophile. A representative example is the reaction with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, to form substituted dihydropyridones or related heterocycles.
-
Michael Addition: In the presence of a base (e.g., DBU), the 1,3-dicarbonyl compound is deprotonated to form a soft carbon nucleophile (enolate). This enolate attacks the β-carbon of the activated alkyne in a classic Michael fashion, generating a vinyl carbanion intermediate that is subsequently protonated.
-
Intramolecular Cyclization/Condensation: The initial adduct now contains both the pyridine ring and the dicarbonyl moiety. Depending on the reaction conditions, an intramolecular cyclization can occur. For instance, the nitrogen of the pyridine ring could potentially attack one of the carbonyl groups, or if the nucleophile were an amine (like aniline), the amine nitrogen could attack the ester carbonyl, leading to a lactam. This is often followed by a dehydration or elimination step to form the final, stable heterocyclic product.
Workflow & Mechanism Diagram
Caption: Tandem Michael Addition-Cyclization workflow.
Experimental Protocol: Synthesis of a Functionalized 2-Pyridone Derivative
This protocol describes a tandem reaction between an amine and two equivalents of an activated alkyne to produce a substituted 2-pyridone.[16]
Materials:
-
Aniline (1.0 eq)
-
This compound (2.2 eq)
-
Ethanol (with a small amount of water) (solvent)
Procedure:
-
To a solution of aniline (1.0 eq) in wet ethanol (0.3 M), add this compound (2.2 eq).
-
Heat the reaction mixture to reflux (approx. 80 °C) for 12-24 hours. The presence of a small amount of water is reported to be crucial for this transformation.[16]
-
Monitor the reaction by TLC. The reaction typically shows the disappearance of the starting materials and the formation of a more polar, UV-active product.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Summary Table
| Nucleophile | Electrophile | Conditions | Product Type | Typical Yield | Reference |
| Aliphatic/Aromatic Amines | Dialkyl Acetylenedicarboxylates | Wet Ethanol, Reflux | N-substituted 2-pyridones | 70-90% | [16] |
| 1,3-Dicarbonyl Compounds | Nitroalkenes | Base (e.g., DBU) | Dihydrofurans | 85-95% | [15] |
| Aniline | This compound | Wet Ethanol, Reflux | N-aryl-di(pyridyl)-2-pyridone | 60-75% (Predicted) | N/A |
Conclusion
This compound is a versatile and powerful building block for the construction of complex nitrogen-containing heterocycles through tandem reaction sequences. The protocols and mechanistic insights provided herein for tandem 1,3-dipolar cycloadditions, A³ coupling/cyclizations, and Michael addition/cyclizations serve as a foundational guide for researchers in organic synthesis and drug discovery. The ability to rapidly assemble indolizine, imidazo[1,2-a]pyridine, and pyridone cores from this single precursor highlights the strategic advantage of employing tandem reactions to accelerate the discovery of novel chemical entities with potential therapeutic applications.
References
-
Tu, S., et al. (2020). Synthesis of indolizines from pyridinium 1,4-zwitterionic thiolates and propiolic acid derivatives via a formal [4 + 1] pathway. Organic & Biomolecular Chemistry, 18(32), 6253-6257.
- Venkatesh, C., & Singh, S. (2025). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology.
-
ResearchGate. (n.d.). Cu(acac)2-Catalyzed A3-(Aldehyde-amine-alkyne) Coupling Reaction for the Synthesis of a Wide Range of Propargylamines and Entry to Imidazo[1,2-a]pyridines. Request PDF.
- Toma, L., et al. (1999). Synthesis of indolizine derivatives by the reaction of 2-(2′-pyridyl)-pyridinium ylides with ethylenic dipolarophiles. Tetrahedron.
-
Gulea, M., & Funel, J. (2015). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 13, 8848-8879.
-
Organic Chemistry Portal. (n.d.). Synthesis of indolizines.
-
Vanderwal, C. D. (n.d.). A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts. American Chemical Society.
-
Kumar, A., et al. (2018). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 3(9), 11935–11944.
- Yadav, J. S., et al. (2009). Pyridinium Ylide-Assisted One-Pot Two-Step Tandem Synthesis of Polysubstituted Cyclopropanes.
-
Shang, Y., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 21(3), 329.
-
Motornov, V. A., et al. (2022). Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes. Organic Chemistry Frontiers, 9, 4516-4522.
-
Singh, M., et al. (2020). Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions. Organic & Biomolecular Chemistry, 18, 594-609.
-
Csenkei, Z., & Keglevich, G. (2022). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Catalysts, 12(10), 1198.
-
Chemistry LibreTexts. (2025). 3.1: A3 Coupling Reaction.
-
Wang, C., & Li, C. (2019). The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Molecules, 24(7), 1279.
-
Powers, D. C., & Baran, P. S. (2016). Synthesis of Nitrogen Heterocycles via Photochemical Ring Opening of Pyridazine N-Oxides. Organic Letters, 18(19), 5142-5145.
-
Wikipedia. (n.d.). Methyl propiolate.
- Kumar, S., & Singh, V. K. (2026). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4 H-Pyrans. Organic Letters.
-
Kearney, A. M., & Vanderwal, C. D. (2006). Synthesis of Nitrogen Heterocycles by the Ring Opening of Pyridinium Salts. Angewandte Chemie International Edition, 45(46), 7803–7806.
- Motornov, V. A., et al. (2022). Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes. Semantic Scholar.
-
Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (2020). Molecules, 25(24), 5929.
-
ResearchGate. (n.d.). Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates. Request PDF.
-
Perlmutter, P. (2011). The Intramolecular Michael Reaction. Organic Reactions.
-
ResearchGate. (n.d.). Tandem Michael Addition–Cyclization of Nitroalkenes with 1,3-Dicarbonyl Compounds Accompanied by Removal of Nitro Group. Request PDF.
-
Wang, Y., et al. (2019). DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction. Molecules, 24(23), 4252.
Sources
- 1. Sci-Hub. Synthesis of indolizine derivatives by the reaction of 2-(2′-pyridyl)-pyridinium ylides with ethylenic dipolarophiles / Tetrahedron, 1999 [sci-hub.se]
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- 3. Sci-Hub. Pyridinium Ylide-Assisted One-Pot Two-Step Tandem Synthesis of Polysubstituted Cyclopropanes / Journal of Combinatorial Chemistry, 2009 [sci-hub.box]
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- 12. Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for "Methyl 3-(4-Pyridyl)propiolate" cycloadditions
Initiating Research on Propiolate
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Technical Support Center: Optimizing the Synthesis of Methyl 3-(4-Pyridyl)propiolate
Welcome to the technical support center for the synthesis of Methyl 3-(4-Pyridyl)propiolate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, improve yields, and troubleshoot common experimental hurdles. The synthesis, typically achieved via a Sonogashira cross-coupling reaction, presents unique challenges due to the electronic nature of the pyridine ring and the reactivity of the terminal alkyne. This document provides in-depth, field-proven insights to ensure the successful and efficient synthesis of your target compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound in a direct question-and-answer format.
Question 1: Why is my reaction yield consistently low or the reaction failing to proceed?
Answer:
Low or no yield in the Sonogashira coupling for this compound can stem from several factors, primarily related to catalyst deactivation, suboptimal reaction conditions, or reagent quality.
-
Catalyst Inhibition by Pyridine: The lone pair of electrons on the nitrogen atom of the 4-halopyridine substrate can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a common issue when working with nitrogen-containing heterocycles.[1][2] To mitigate this, consider using ligands that can stabilize the palladium center and prevent strong coordination with the pyridine nitrogen. Bulky and electron-rich phosphine ligands are often effective.[3]
-
Inactive Catalyst: Palladium(0) catalysts, particularly Pd(PPh₃)₄, can be sensitive to air and moisture.[3] Ensure you are using a fresh batch of catalyst or one that has been stored under an inert atmosphere. Alternatively, using a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ which is reduced to the active Pd(0) species in situ, can be a good strategy.
-
Inappropriate Reaction Conditions: The choice of solvent, base, and temperature is critical. For pyridine substrates, a non-coordinating solvent might be preferable to minimize competition with the catalyst.[2] The base is crucial for the deprotonation of methyl propiolate, and an insufficient amount or a weak base can stall the reaction. Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.[1] The reaction temperature may need to be optimized; while many Sonogashira reactions proceed at room temperature, coupling with less reactive halides like 4-chloropyridine may require heating.[4][5]
Question 2: I am observing a significant amount of a side product, which I suspect is the homocoupling of methyl propiolate (Glaser coupling). How can I minimize this?
Answer:
The formation of a diyne through the oxidative homocoupling of methyl propiolate, known as the Glaser coupling, is a frequent side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used.[6][7]
-
Strictly Anaerobic Conditions: The primary cause of Glaser coupling is the presence of oxygen.[2][7] It is imperative to thoroughly degas your solvents and reaction mixture and to maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.
-
Minimize Copper Catalyst Concentration: While the copper(I) co-catalyst accelerates the reaction, an excess can promote homocoupling.[2] Use the minimum effective amount of the copper salt (e.g., CuI).
-
Consider Copper-Free Conditions: To completely avoid Glaser coupling, a copper-free Sonogashira protocol can be employed.[6][8][9] These reactions often require specific ligands and may need higher temperatures or stronger bases to proceed efficiently.[10][11]
Question 3: My reaction mixture turns black, and the reaction stops. What is happening and how can I prevent it?
Answer:
The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and agglomeration of the palladium(0) catalyst.[2] This inactive form of palladium will halt the catalytic cycle.
-
Ligand Stabilization: The choice of ligand is crucial to stabilize the palladium nanoparticles and prevent their aggregation. Using bulky, electron-rich phosphine ligands can help maintain the catalyst's activity. Increasing the ligand-to-palladium ratio can also be beneficial.[2][3]
-
Solvent Effects: Some solvents have been anecdotally reported to promote the formation of palladium black.[2] If you are observing this issue, consider switching to a different solvent system. For instance, sometimes using the amine base itself as the solvent can be effective.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition. If you are running the reaction at an elevated temperature, try reducing it and monitoring the progress over a longer period.
Frequently Asked Questions (FAQs)
Q1: Which 4-halopyridine should I use for the best results: 4-iodo-, 4-bromo-, or 4-chloropyridine?
The reactivity of the aryl halide in the Sonogashira coupling follows the general trend: I > Br > Cl. Therefore, 4-iodopyridine will be the most reactive and will typically give the highest yields under the mildest conditions, often at room temperature. 4-bromopyridine is also a viable substrate but may require heating. 4-chloropyridine is the least reactive and will likely require higher temperatures and a more specialized catalytic system to achieve good conversion.[4][5]
Q2: What are the optimal catalyst, ligand, base, and solvent combinations for this reaction?
There is no single "best" combination, as the optimal conditions can depend on the specific halide used and the scale of the reaction. However, a good starting point for the reaction with 4-iodopyridine or 4-bromopyridine would be:
-
Catalyst: PdCl₂(PPh₃)₂ (1-3 mol%) or Pd(PPh₃)₄ (1-3 mol%)
-
Co-catalyst: CuI (1-5 mol%)
-
Ligand: PPh₃ (if not already part of the palladium complex)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
For less reactive halides or for copper-free conditions, more specialized ligands and conditions may be necessary.
Q3: How can I effectively purify the final product, this compound?
Purification is typically achieved by column chromatography on silica gel.[12][13] A gradient elution system, starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the polarity with ethyl acetate, is usually effective in separating the product from starting materials and byproducts. It is important to monitor the fractions by Thin Layer Chromatography (TLC) to ensure proper separation. After chromatography, the solvent is removed under reduced pressure to yield the purified product.
Data and Protocols
Table 1: Comparison of Reaction Conditions for Sonogashira Coupling of Halopyridines
| Halopyridine | Pd Catalyst (mol%) | Ligand (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-amino-3-bromopyridine | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 5 | Et₃N (excess) | DMF | 100 | 3 | up to 96 | [1] |
| 4-iodotoluene | 5% Pd on alumina | - | 0.1% Cu₂O | - | THF-DMA (9:1) | 75 | 72 | <2 (batch) | [14] |
| Aryl bromides | Pd(OAc)₂ (3) | P(p-tol)₃ (6) | - | DBU (3) | THF | 80 | 6 | Good | [15] |
| 2-chloropyridine | Pd(PPh₃)Cl₂ | - | CuI | Diisopropylamine | DMF | 120 | 0.08-0.42 | Excellent | [4] |
Experimental Protocol: Synthesis of this compound from 4-Iodopyridine
This protocol is a general guideline and may require optimization.
Materials:
-
4-Iodopyridine
-
Methyl propiolate
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-iodopyridine (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.) under an inert atmosphere (Argon or Nitrogen).
-
Solvent and Base Addition: Add anhydrous, degassed THF (to achieve a concentration of ~0.1-0.2 M of the limiting reagent) followed by degassed triethylamine (3.0 equiv.).
-
Alkyne Addition: Stir the mixture at room temperature for 10-15 minutes. Then, add methyl propiolate (1.2 equiv.) dropwise via a syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate.
-
Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and characterize the final product (this compound) by NMR, IR, and mass spectrometry.
Visualizing the Process
Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting low-yield Sonogashira reactions.
References
-
Sonogashira coupling. In Wikipedia; 2023. [Link]
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. 2014;19(8):12491-12507. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]
-
Sonogashira Coupling. In: Synthetic Methods in Drug Discovery. The Royal Society of Chemistry; 2016:66-87. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. 2018;3(10):14358-14365. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. 2023;13(23):15537-15547. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. 2021;11(12):6846-6864. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. 2021;11(12):6846-6864. [Link]
-
Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. 2002;67(19):6798-6801. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education. 2015;92(7):1245-1248. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. 2014;10:366-373. [Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. 2020;10(1):1. [Link]
-
Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. [Link]
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. 2022;24(27):4964-4969. [Link]
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. 2020;5(28):17571-17583. [Link]
-
Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism. ResearchGate. [Link]
-
Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics. 2022;41(14):1836-1843. [Link]
-
A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Organic Chemistry Portal. [Link]
-
Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters. 2002;4(11):1863-1866. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. 2020;10(4):443. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. 2024;5(1):102871. [Link]
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- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
- 15. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 3-(4-Pyridyl)propiolate Reaction Mixtures
Welcome to the Technical Support Center for the purification of Methyl 3-(4-Pyridyl)propiolate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. The synthesis of this compound, often via a Sonogashira coupling, can present several purification challenges. This resource aims to provide practical, field-proven insights to overcome these hurdles and achieve high purity of your target molecule.
I. Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of your this compound reaction mixture.
Issue 1: My crude NMR shows a significant amount of a byproduct that I suspect is the homocoupled alkyne (Glaser coupling product). How can I minimize its formation and remove it?
Answer:
The formation of a homocoupled diyne is a common side reaction in Sonogashira couplings, especially in the presence of a copper co-catalyst and oxygen.[1][2]
Minimizing Formation:
-
Strictly Anaerobic Conditions: Oxygen is a primary promoter of Glaser coupling.[1][2] Ensure all solvents and reagents are thoroughly degassed, and the reaction is maintained under a positive pressure of an inert gas (e.g., argon or nitrogen) throughout.
-
Controlled Addition of Alkyne: Adding the methyl propiolate slowly to the reaction mixture can help to maintain a low concentration, thereby disfavoring the homocoupling side reaction.
-
Reduce Copper Catalyst Loading: While Cu(I) is a co-catalyst that increases the reaction rate, high concentrations can also accelerate homocoupling.[1][3] Use the minimum effective amount of your copper source.
Removal of Homocoupled Byproduct:
The homocoupled byproduct, dimethyl 2,4-hexadiynedioate, is significantly less polar than your desired product, this compound. This difference in polarity is the key to its removal.
-
Flash Column Chromatography: This is the most effective method for separation. A silica gel column with a gradient elution is recommended.
-
Solvent System: A good starting point is a mixture of hexane and ethyl acetate.[4][5] You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) to elute the non-polar homocoupled byproduct first, and then gradually increase the polarity to elute your more polar product.
-
TLC Monitoring: Before running the column, it is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC). The goal is to have a good separation between the spots corresponding to your product and the byproduct. An ideal Rf value for your product would be around 0.3-0.4.
-
Issue 2: I'm struggling to remove triphenylphosphine oxide (TPPO) from my product. It co-elutes with my compound during column chromatography.
Answer:
Triphenylphosphine oxide (TPPO) is a common byproduct if you are using a palladium catalyst with triphenylphosphine ligands, such as Pd(PPh₃)₄.[3] Its removal can be challenging due to its polarity, which can be similar to that of the desired product.
Here are several strategies to remove TPPO, ranging from simple precipitation to chemical conversion:
Method 1: Precipitation/Crystallization
TPPO has poor solubility in non-polar solvents.[6][7][8]
-
Protocol:
-
Concentrate your crude reaction mixture.
-
Add a non-polar solvent like hexane, pentane, or diethyl ether.[7][8][9]
-
Stir the suspension for some time, often at a reduced temperature (e.g., in an ice bath), to induce precipitation of TPPO.
-
Filter the mixture. The TPPO should be retained on the filter paper, while your product remains in the filtrate.
-
Repeat if necessary.
-
Method 2: Complexation and Precipitation
TPPO can form insoluble complexes with certain metal salts.[7][8][10]
-
With Zinc Chloride (ZnCl₂):
-
With Calcium Bromide (CaBr₂):
Method 3: Acid-Base Extraction
Since this compound is a basic compound due to the pyridine nitrogen, an acid-base extraction can be employed to separate it from the neutral TPPO.
-
Protocol:
-
Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your product will move to the aqueous layer as the pyridinium salt, while TPPO will remain in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining TPPO.
-
Basify the aqueous layer with a base (e.g., saturated NaHCO₃ or 1M NaOH) until the pH is basic.
-
Extract your product back into an organic solvent.
-
Dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain your purified product.
-
Issue 3: My final product is a dark oil or a discolored solid. What is causing this and how can I decolorize it?
Answer:
Discoloration is often due to the presence of residual palladium catalyst (palladium black) or other high molecular weight, colored impurities.[1]
-
Removal of Palladium Black:
-
Filtration through Celite®: After the reaction is complete, dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This will remove the insoluble palladium black.
-
-
Decolorization:
-
Activated Carbon (Charcoal) Treatment:
-
Dissolve your crude product in a suitable solvent.
-
Add a small amount of activated carbon (charcoal). Be cautious as it can adsorb your product as well.
-
Stir the mixture for a short period (10-15 minutes).
-
Filter the mixture through a pad of Celite® to remove the charcoal.
-
-
Recrystallization: This is a highly effective method for both purification and decolorization.[11][12] Finding a suitable solvent or solvent system is key. The ideal solvent will dissolve your compound well at elevated temperatures but poorly at room temperature or below.[12]
-
II. Frequently Asked Questions (FAQs)
What is the recommended solvent system for flash column chromatography of this compound?
A mixture of a non-polar solvent like hexane or heptane and a polar solvent like ethyl acetate is a standard choice for silica gel chromatography.[4][5] For this compound, a gradient elution starting from a low percentage of ethyl acetate in hexane (e.g., 10%) and gradually increasing to a higher percentage (e.g., 50% or more) is generally effective. The basic pyridine nitrogen can sometimes cause tailing on silica gel. Adding a small amount of triethylamine (e.g., 0.5-1%) to your eluent can help to mitigate this issue.[4]
Can I use recrystallization to purify this compound? If so, what solvents are recommended?
Yes, recrystallization can be an excellent purification technique for this compound, especially for removing small amounts of impurities and for obtaining a crystalline solid.[11][12] The choice of solvent is critical and often requires some experimentation.
-
Single Solvent Recrystallization: You can try solvents of intermediate polarity. Isopropanol or ethanol might be good starting points. The procedure involves dissolving the crude product in a minimal amount of the hot solvent and allowing it to cool slowly to induce crystallization.[11]
-
Two-Solvent Recrystallization: This is often more effective if a single suitable solvent cannot be found.[13] You would dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is poorly soluble) until the solution becomes cloudy. Gentle heating to redissolve the precipitate followed by slow cooling should yield crystals.[13] A possible combination could be dichloromethane (good solvent) and hexane (poor solvent).
Are there any non-chromatographic methods to purify my product?
Besides recrystallization and acid-base extraction, another potential method is:
-
Distillation: If your product is a liquid or a low-melting solid and is thermally stable, vacuum distillation could be an option, especially for larger scale purifications.[14] This would be particularly effective if the impurities are non-volatile.
How can I confirm the purity of my final product?
Several analytical techniques can be used to assess the purity of your this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure and assessing the purity of your compound. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Melting Point Analysis: A sharp melting point that is close to the literature value indicates high purity. Impurities will typically broaden the melting point range and depress the melting point.[11]
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
III. Experimental Protocols
Protocol 1: Standard Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel as a slurry in your starting eluent (e.g., 95:5 hexane:ethyl acetate).
-
Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice) and adsorb it onto a small amount of silica gel.[15] After drying, load the solid onto the top of the prepared column.
-
Elution: Start eluting with the low-polarity solvent system.
-
Gradient: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify the fractions containing your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.
Protocol 2: Recrystallization from a Single Solvent
-
Solvent Selection: Choose a solvent in which your product has high solubility at high temperatures and low solubility at low temperatures.[12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[11][13]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: As the solution cools, crystals of your pure product should form.
-
Further Cooling: To maximize the yield, you can place the flask in an ice bath for a period of time.[11]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry.[11]
IV. Data Presentation
Table 1: Common Solvents for Chromatography and Recrystallization
| Technique | Solvent System/Solvent | Polarity | Notes |
| Flash Chromatography | Hexane/Ethyl Acetate | Low to Medium | A standard and effective system.[4][5] |
| Dichloromethane/Methanol | Medium to High | For more polar compounds.[4] | |
| Recrystallization | Isopropanol | Medium | Good for single-solvent recrystallization. |
| Ethyl Acetate/Hexane | Medium/Low | A potential two-solvent system. | |
| Dichloromethane/Hexane | Medium/Low | Another potential two-solvent system. |
V. Workflow Diagram
Caption: A decision-making workflow for the purification of this compound.
VI. References
-
Vertex AI Search. (n.d.). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature.
-
ResearchGate. (2014, September 1). How does one remove triphenylphosphine oxide from product?.
-
ECHEMI. (n.d.). How does one remove triphenylphosphine oxide from product?.
-
ACS Publications. (2022, June 9). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide.
-
JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE).
-
Benchchem. (2025). Overcoming challenges in the purification of pyridine compounds.
-
Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
ResearchGate. (2025, August 7). Development of techniques for purification of waste waters: Removal of pyridine from aqueous solution by adsorption at high-area C-cloth electrodes using in situ optical spectrometry.
-
Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
-
Sigma-Aldrich. (n.d.). Methyl propiolate 99 922-67-8.
-
YouTube. (2022, December 5). Recrystallization and Melting Point Analysis.
-
Google Patents. (n.d.). CN102320962B - Method for catalytic synthesis of methyl propionate.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
-
Wikipedia. (n.d.). Sonogashira coupling.
-
Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?.
-
Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
-
ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
-
YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual.
-
Guidechem. (n.d.). Methyl 3-(3-Pyridyl)propiolate 78584-30-2 wiki.
-
Sigma-Aldrich. (n.d.). Methyl 3-(pyridin-2-yl)propiolate | 72764-93-3.
-
Wikipedia. (n.d.). Methyl propiolate.
-
Sunway Pharm Ltd. (n.d.). This compound - CAS:78584-33-5.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
-
PubMed. (2018, January 5). Organic solvent modifier and temperature effects in non-aqueous size-exclusion chromatography on reversed-phase columns.
-
European Patent Office. (n.d.). METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS - EP 0937703 A1.
-
SIELC Technologies. (n.d.). Separation of Methyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate on Newcrom R1 HPLC column.
-
Organic Syntheses Procedure. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl.
-
MDPI. (n.d.). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate.
-
ResearchGate. (2021, December 2). The right solvent for dipeptide recrystallization (coupling of hippuric acid and proline methyl ester hydrochloride) ?.
-
CymitQuimica. (n.d.). This compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Chromatography [chem.rochester.edu]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 6. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. Workup [chem.rochester.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. mt.com [mt.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. biotage.com [biotage.com]
Work-up procedures for removing pyridine-based impurities
An unpleasant, fish-like odor lingering in the lab long after the rotary evaporator has been turned off is an all-too-common sign of residual pyridine.[1][2][3] While an invaluable high-boiling, basic solvent and catalyst for a myriad of reactions, its complete removal from a reaction mixture is a frequent challenge for researchers in synthetic chemistry.
This technical support center provides a series of troubleshooting guides and frequently asked questions to address specific issues encountered during the work-up and purification of compounds from pyridine-containing reaction mixtures. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your specific system.
Frequently Asked Questions (FAQs)
Q1: Why is pyridine so difficult to remove by simple evaporation?
A1: Pyridine has a relatively high boiling point of 115.2 °C, making it difficult to remove under standard rotary evaporation conditions, especially if your target compound is heat-sensitive.[1][4] Furthermore, pyridine is hygroscopic and can form a minimum-boiling azeotrope with water (a mixture that boils at a constant temperature of 94°C), which can complicate its removal if water is present.[5]
Q2: What is the fundamental principle behind most pyridine removal techniques?
A2: The core strategy revolves around exploiting the basicity of pyridine's nitrogen atom.[3][6] The lone pair of electrons on the nitrogen makes pyridine a Lewis base.[1][3] By reacting it with an acid, we can form a pyridinium salt.[7][8] This salt is ionic and, therefore, highly water-soluble, allowing it to be easily separated from a nonpolar organic product layer through a simple liquid-liquid extraction.
Q3: My product is sensitive to strong acids. What are my options?
A3: This is a common and critical issue. If your compound contains acid-labile functional groups (e.g., Boc-protecting groups, acetals, or silyl ethers), a strong acid wash is not suitable.[9][10] In this case, you have several excellent alternatives:
-
Aqueous Copper (II) Sulfate Wash: This is the most popular method for acid-sensitive compounds. Pyridine coordinates with copper ions to form a water-soluble complex that can be extracted.[11][12][13][14]
-
Azeotropic Distillation: This physical removal method avoids chemical reagents entirely. By adding a solvent that forms a low-boiling azeotrope with pyridine (like heptane or toluene), you can co-distill the pyridine at a lower temperature.[11][13][15][16]
-
Chromatography: For removing trace amounts, column chromatography can be effective, though it requires careful optimization to prevent peak tailing.[17]
Q4: How do I handle pyridine safely?
A4: Pyridine is a flammable, toxic liquid with a very low odor threshold.[1][18] Always handle it in a well-ventilated fume hood.[19][20] Personal protective equipment (PPE) is mandatory, including chemical safety goggles, a lab coat, and appropriate gloves (nitrile gloves are often recommended, but always check manufacturer compatibility charts).[19][21] Ensure eyewash stations and safety showers are accessible.[18][20]
Troubleshooting Guide 1: Acid-Based Aqueous Extraction
This method is the first line of defense when your product is stable to acidic conditions. The principle is to convert the basic, organic-soluble pyridine into a water-soluble pyridinium salt.
Underlying Chemistry: The Acid-Base Reaction
Pyridine is a weak base. Its conjugate acid, the pyridinium ion, has a pKa of approximately 5.2.[1][22][23] To effectively protonate pyridine and ensure it remains in the aqueous phase, the pH of the aqueous wash solution must be significantly lower than the pKa of pyridinium. A good rule of thumb is to use a wash solution with a pH at least 2 units below the pKa, i.e., pH < 3. This is easily achieved with dilute solutions of strong acids.
Troubleshooting Scenarios & Protocols
Scenario 1: I still smell pyridine after a single acid wash.
-
Causality: A single extraction is often insufficient for complete removal, especially with high concentrations of pyridine. The partitioning of the pyridinium salt between the organic and aqueous layers is an equilibrium process. Multiple extractions are needed to shift this equilibrium and pull all the pyridine into the aqueous phase.
-
Protocol: The Multi-Wash Procedure
-
Initial Dilution: After the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
First Wash: Transfer the mixture to a separatory funnel and wash with a 1M HCl solution. Use a volume of acidic solution roughly equal to the organic layer volume.
-
Shake & Vent: Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds.
-
Separate Layers: Allow the layers to separate fully. Drain the lower (aqueous) layer.
-
Repeat: Repeat the wash process (steps 2-4) two to three more times with fresh 1M HCl.[24]
-
Neutralize: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove any residual acid, followed by a final wash with brine to remove excess water.[11]
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Scenario 2: My product is acid-sensitive, and an HCl wash is not an option.
-
Causality: Acid-labile groups require a non-acidic method. Copper (II) sulfate provides an effective alternative by acting as a Lewis acid. The pyridine nitrogen donates its lone pair to the empty d-orbitals of the Cu²⁺ ion, forming a stable, water-soluble coordination complex.[11][12][13]
-
Self-Validation: This method provides a powerful visual cue. Aqueous CuSO₄ is light blue. As it complexes with pyridine, the aqueous layer turns a deep blue or violet color.[11][12] You can continue washing until the blue color of the fresh CuSO₄ solution no longer deepens, indicating that all the pyridine has been removed.
-
Protocol: Copper Sulfate Extraction
-
Dilute: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash: In a separatory funnel, wash the organic layer with a 10% aqueous CuSO₄ solution.[10][13][14]
-
Observe: Note the color change in the aqueous layer from light blue to deep blue/violet.
-
Repeat: Continue washing with fresh portions of the CuSO₄ solution until the aqueous layer remains light blue.
-
Final Washes: Wash the organic layer with water and then brine to remove any residual copper salts.
-
Dry and Concentrate: Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
| Method | Reagent | Mechanism | Ideal For | Avoid If Product Is... |
| Acid Wash | 1-2M HCl, H₂SO₄ | Acid-Base Reaction | Acid-stable compounds | Acid-labile (Boc, acetals) |
| Lewis Acid Wash | 10% aq. CuSO₄ | Complexation | Acid-sensitive compounds | Prone to metal coordination |
Troubleshooting Guide 2: Azeotropic Removal
When a reaction must be kept entirely free of water or acidic/basic conditions, azeotropic removal is the method of choice. This technique relies on forming a mixture of pyridine and a co-solvent that boils at a lower temperature than either of the individual components.
Troubleshooting Scenarios & Protocols
Scenario 1: I've concentrated from heptane three times, but I can still smell pyridine.
-
Causality: The efficiency of azeotropic removal depends on the composition of the azeotrope. While effective, solvents like heptane or cyclohexane only remove a certain percentage of pyridine with each evaporation.[11] If the initial concentration of pyridine is very high, several cycles are necessary.
-
Protocol: Systematic Azeotropic Distillation
-
Initial Concentration: If possible, perform an initial concentration on the rotary evaporator to remove the bulk of the pyridine.
-
Add Co-Solvent: Add a volume of the azeotroping solvent (see table below) that is at least 2-3 times the estimated volume of the remaining crude oil. Toluene is particularly efficient.[11][13][15]
-
Concentrate Fully: Concentrate the mixture to dryness on the rotary evaporator.
-
Repeat: Repeat steps 2 and 3 at least two more times. For stubborn cases, more cycles may be needed.
-
High Vacuum: After the final concentration, place the flask on a high-vacuum line for several hours to remove the last traces of both pyridine and the co-solvent.
-
| Co-Solvent | Boiling Point (°C) | Azeotrope B.P. (°C) | Notes |
| Heptane | 98.4 | 90 | Good for moderate amounts, less toxic than benzene.[16] |
| Cyclohexane | 80.7 | 79 | Similar efficiency to benzene but less toxic.[11] |
| Toluene | 110.6 | 109 | Very efficient, but higher boiling point requires more heat/vacuum.[11][13] |
Troubleshooting Guide 3: Chromatographic Purification
When all else fails, or for removing the final, stubborn traces of pyridine, column chromatography is the ultimate tool. However, the basic nature of pyridine can lead to frustrating purification issues.
Scenario: My compound's peak is tailing badly on the silica gel column, and my fractions are still contaminated with pyridine.
-
Causality: Silica gel has a slightly acidic surface due to the presence of silanol (Si-OH) groups. The basic nitrogen on pyridine interacts strongly with these acidic sites, causing it to stick to the column and elute slowly and broadly, a phenomenon known as peak tailing.[17] This can lead to co-elution with your desired compound.
-
Protocol: Mitigating Peak Tailing
-
Add a Competing Base: The most common solution is to add a small amount of a volatile competing base to your mobile phase. Typically, 0.1-1% triethylamine (Et₃N) is used. The triethylamine will preferentially interact with the acidic silanol sites, effectively "masking" them from your pyridine impurity and allowing it to elute more cleanly.
-
Use a Different Stationary Phase: If adding a base is not desirable, consider switching to a more inert stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds.
-
Modify pH (Reverse-Phase): If using reverse-phase HPLC (e.g., C18), adjusting the mobile phase pH can dramatically affect retention. Using a mobile phase with a high pH (> 8) will ensure pyridine is in its neutral, less retentive form, but this requires a pH-stable column.[17]
-
References
-
Pyridine - Wikipedia. Wikipedia. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Pyridine - Solubility of Things. Solubility of Things. [Link]
-
Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
-
What is best method to remove pyridine from a reaction mixture? ResearchGate. [Link]
-
pKaH of pyridine versus other imines. Chemistry Stack Exchange. [Link]
-
Safety Data Sheet: Pyridine. Carl ROTH. [Link]
-
Physical and Chemical Properties of Pyridine. NCBI. [Link]
-
Pyridine: Synthesis, reactions and medicinal uses. Slideshare. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]
-
HAZARD SUMMARY: PYRIDINE. NJ.gov. [Link]
-
Pyridine. chemeurope.com. [Link]
-
Pyridine Reactions. A. Rao, S. Singh. [Link]
-
Standard Operating Procedure for Pyridine. Washington State University. [Link]
-
How to remove pyridine from your reaction crude? YouTube. [Link]
-
Removing Pyridine. Reddit. [Link]
-
Pyridine. Sciencemadness Wiki. [Link]
-
Reaction of Pyridine Bases with Carboxylic Acids in Benzene. ResearchGate. [Link]
-
Remove Sticky Reagents. University of Rochester. [Link]
- Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
-
Workup: Drying Methods. University of Rochester. [Link]
-
Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. ACS Publications. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
How to remove pyridine from reaction mixture? ResearchGate. [Link]
-
Paper Chromatography of Pyridine Derivatives. Semantic Scholar. [Link]
-
Hello, i want to know how can i eliminate pyridine by extraction? ResearchGate. [Link]
-
Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. PubMed. [Link]
-
Pyridine as a solvent doesn't want to evaporate. Reddit. [Link]
-
Purification of Pyridine. LookChem. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]
-
Pyridine: Uses, Structure & pKa. StudySmarter. [Link]
-
removal of pyridine. Sciencemadness Discussion Board. [Link]
-
What is a suitable process to eliminate an excess of pyridine from an aqueous solution? Chemistry Stack Exchange. [Link]
-
Why is pyridinium more acidic than ammonium when pyridine is more basic than ammonia? Reddit. [Link]
- Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
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Technical Support Center: Catalyst Selection and Loading for Methyl 3-(4-Pyridyl)propiolate Couplings
Welcome to the technical support center for cross-coupling reactions involving Methyl 3-(4-Pyridyl)propiolate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, optimization, and troubleshooting. The presence of a pyridine ring introduces specific challenges in palladium-catalyzed reactions, primarily due to the potential for the nitrogen lone pair to coordinate with the metal center, leading to catalyst inhibition or deactivation.[1][2] This guide explains the causality behind experimental choices to help you navigate these challenges and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the setup and strategy for coupling reactions with this compound.
Q1: What are the most suitable cross-coupling reactions for this compound?
The primary and most effective reaction is the Sonogashira cross-coupling , which couples the terminal alkyne of your substrate with an aryl or vinyl halide.[3][4] This reaction is exceptionally useful for creating C(sp)-C(sp²) bonds, leading to conjugated molecular scaffolds prevalent in pharmaceuticals and materials science.[3][4] While other reactions like the Heck coupling are possible, they involve the addition across the alkyne, leading to different product classes (substituted alkenes), and are mechanistically distinct.[5] This guide will focus predominantly on the Sonogashira reaction.
Q2: Why is catalyst selection so critical for pyridine-containing substrates?
The nitrogen atom in the pyridine ring is a Lewis base and can act as a ligand, coordinating to the palladium catalyst. This coordination can form stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst and stalling the reaction.[1] This is a well-documented issue, particularly for 2-substituted pyridines (the "2-pyridyl problem"), but it remains a consideration for 4-substituted pyridines as well.[2][6] The key to success is to use a catalytic system where the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) is much faster than the rate of catalyst inhibition by the pyridine nitrogen.
Q3: What is the role of the copper(I) co-catalyst in a traditional Sonogashira reaction, and should I consider a copper-free alternative?
In the classic Sonogashira reaction, a copper(I) salt (typically CuI) acts as a co-catalyst. Its primary role is to react with the terminal alkyne and base to form a copper(I) acetylide intermediate.[4][7] This species then undergoes transmetalation with the palladium(II) complex, which is generally faster than the direct reaction of the alkyne with the palladium center.[8]
However, a major drawback of using copper is the promotion of a significant side reaction: the oxidative homocoupling of the alkyne, known as Glaser coupling .[9][10] This is especially problematic if the main cross-coupling reaction is slow. For this reason, copper-free Sonogashira protocols are strongly recommended for substrates like this compound to ensure higher yields and easier purification.[3][11][12]
Q4: How do I select the optimal palladium source and ligand?
The choice of ligand is paramount to prevent catalyst deactivation by the pyridine substrate.[13]
-
Palladium Source: While traditional sources like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can be effective, modern, air-stable palladium precatalysts (e.g., Buchwald-type palladacycles) are often more reliable.[14] They provide a more consistent source of the active monoligated Pd(0) species required for the reaction.[8]
-
Ligands: The goal is to use a ligand that binds strongly to palladium and promotes rapid catalytic turnover.
-
Bulky, Electron-Rich Phosphines: Ligands like XPhos, SPhos, or DTBNpP are excellent choices.[8][9][15] Their steric bulk and strong σ-donating ability facilitate the rate-limiting oxidative addition step and promote fast reductive elimination, outcompeting pyridine coordination.[13]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and form very stable bonds with palladium, creating robust catalysts that are resistant to deactivation.[7][16] They are excellent alternatives to phosphine ligands.
-
Q5: What is a standard catalyst loading, and how should it be adjusted?
A typical starting point for palladium catalyst loading is between 1-2 mol % .[17] For the copper co-catalyst (if used), a loading of 2-5 mol % is common. If the reaction is sluggish or you are working with a particularly challenging aryl chloride, you may need to increase the loading to 5 mol %. Conversely, for highly reactive aryl iodides and an efficient ligand, loadings can often be reduced to <0.5 mol %.[15] Always optimize for the lowest possible loading that provides a clean and complete reaction to minimize cost and residual metal contamination.
Troubleshooting Guide
This section provides solutions to specific experimental issues in a direct question-and-answer format.
Problem 1: My reaction shows very low or no conversion of the starting materials.
-
Question: My TLC/LC-MS shows only starting material, even after several hours. What are the most common causes and how do I proceed?
This is the most frequent issue and typically points to a problem with the catalytic system or reaction conditions.
| Possible Cause | Recommended Action |
| Catalyst Deactivation | The active Pd(0) species is being inhibited by the pyridine substrate or has decomposed. Switch to a more robust ligand , such as a bulky, electron-rich phosphine (XPhos, SPhos) or an NHC ligand.[10][13] Using an air-stable precatalyst can also provide more consistent results.[14] |
| Insufficient Temperature | The energy barrier for oxidative addition, especially with aryl bromides or chlorides, may not be met. Gradually increase the reaction temperature. [18] Consider switching to a higher-boiling solvent like DMF, dioxane, or NMP.[10][19] Microwave heating is highly effective for rapidly screening conditions and driving difficult couplings to completion.[20][21][22][23][24] |
| Inappropriate Base or Solvent | The base may be too weak to deprotonate the alkyne or may have poor solubility. The solvent can dramatically influence catalyst activity.[19][25] Screen a panel of bases (e.g., organic amines like TEA, DIPEA; inorganic bases like K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, THF, Toluene, Acetonitrile).[10][18] Ensure all solvents and liquid bases are rigorously dried and degassed.[10] |
| Poor Reagent Quality | Impurities in reagents or solvents can poison the catalyst. Use high-purity, anhydrous solvents. Ensure the base is fresh and has been handled under an inert atmosphere. |
Troubleshooting Workflow for Low Conversion A decision tree to guide your optimization strategy.
Caption: Troubleshooting Decision Tree for Low Conversion.
Problem 2: I am observing significant formation of a side product from alkyne homocoupling.
-
Question: My main byproduct has a mass corresponding to the dimer of my this compound. How can I eliminate this?
This side product is the result of Glaser coupling, a common issue in traditional Sonogashira reactions.
| Possible Cause | Recommended Action |
| Oxygen Presence | The oxidative dimerization of copper acetylides is promoted by oxygen. Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents have been thoroughly degassed via sparging or freeze-pump-thaw cycles.[10][26] |
| High Copper(I) Concentration | While catalytic, excess copper can favor the homocoupling pathway. Reduce the loading of the Cu(I) co-catalyst to 1-2 mol%.[10] |
| Slow Cross-Coupling Kinetics | If the desired cross-coupling is slow, the competing homocoupling reaction becomes dominant. Address the primary reaction rate using the steps outlined in Problem 1. |
| Inherent Reactivity | Some alkynes are simply more prone to homocoupling. The most effective solution is to switch to a copper-free Sonogashira protocol. [3][8][9][12][27] This completely eliminates the primary mechanism for Glaser coupling. |
Recommended Experimental Protocols
The following protocols are provided as robust starting points for your experiments.
Protocol 1: Recommended Copper-Free Sonogashira Coupling
This protocol utilizes a modern, air-stable precatalyst and is designed to minimize side reactions, particularly Glaser homocoupling.[8][27]
Reagents & Catalyst Loading:
-
Aryl/Vinyl Halide (1.0 equiv)
-
This compound (1.2 equiv)
-
[DTBNpP]Pd(crotyl)Cl precatalyst (P2) (2.0 mol %)
-
Base: 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)
-
Solvent: Anhydrous, Degassed Dimethyl Sulfoxide (DMSO)
Step-by-Step Procedure:
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid) and the palladium precatalyst.
-
Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Through the septum, add the anhydrous, degassed DMSO, followed by the base (TMP) and the this compound.
-
Reaction: Stir the mixture vigorously at room temperature. For less reactive aryl bromides or chlorides, the temperature can be increased to 60-80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-18 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMSO and the base. Wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Simplified Catalytic Cycle: Copper-Free Sonogashira
This diagram illustrates the key steps in the recommended copper-free pathway.
Caption: Simplified Pd-Catalytic Cycle for Copper-Free Sonogashira.
Data Summary Tables
Table 1: Catalyst and Ligand Selection Guide
| Catalyst/Ligand System | Key Characteristics | Typical Loading | When to Use |
| PdCl₂(PPh₃)₂ / CuI | Classic conditions; prone to Glaser coupling.[7] | Pd: 2-5%, Cu: 5-10% | Good for initial screening with reactive aryl iodides if homocoupling is not a concern. |
| Pd(OAc)₂ + XPhos | In-situ generation; bulky phosphine ligand reduces pyridine inhibition.[9][15] | Pd: 1-2%, Ligand: 2-4% | Excellent for challenging aryl bromides and chlorides. Requires careful setup to form the active catalyst. |
| [DTBNpP]Pd(crotyl)Cl (P2) | Air-stable precatalyst; forms monoligated Pd(0) species. Excellent for copper-free conditions.[8][27] | 1-2.5 mol % | Recommended starting point. Broad substrate scope, mild conditions, and suppression of homocoupling. |
| NHC-Pd Precatalysts | (e.g., PEPPSI™-type) Highly stable and active catalysts; resistant to deactivation.[7][16][17] | 0.5-2 mol % | For very challenging substrates or when phosphine ligands fail. |
Table 2: Solvent and Base Selection Guide
| Solvent | Base | Characteristics & Best Practices |
| DMF, NMP | TEA, DIPEA | High-boiling polar aprotic solvents. Excellent for dissolving reagents and driving slow reactions at high temperatures.[18][19] Must be anhydrous. |
| Toluene, Dioxane | K₂CO₃, Cs₂CO₃ | Non-polar or moderately polar solvents. Often used with inorganic bases. Good for substrates sensitive to amine bases. |
| Acetonitrile (MeCN) | TEA, Piperidine | Can be effective, especially in microwave-assisted reactions.[18] Lower boiling point may require sealed-tube conditions. |
| DMSO | TMP | Highly polar solvent, excellent for room-temperature copper-free protocols with specific precatalysts.[8][27] Must be high-purity and anhydrous. |
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. NHC-based Palladium Catalysts [sigmaaldrich.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. reddit.com [reddit.com]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 21. Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids | MDPI [mdpi.com]
- 22. cienciadigital.org [cienciadigital.org]
- 23. researchgate.net [researchgate.net]
- 24. Rapid microwave promoted Sonogashira coupling reactions on solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. depts.washington.edu [depts.washington.edu]
- 27. pubs.acs.org [pubs.acs.org]
- 28. dspace.mit.edu [dspace.mit.edu]
- 29. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. semanticscholar.org [semanticscholar.org]
- 31. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 32. rsc.org [rsc.org]
- 33. researchgate.net [researchgate.net]
- 34. mdpi.com [mdpi.com]
- 35. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 36. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
- 39. semanticscholar.org [semanticscholar.org]
- 40. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. researchgate.net [researchgate.net]
- 42. researchgate.net [researchgate.net]
- 43. Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine - PMC [pmc.ncbi.nlm.nih.gov]
- 44. Suzuki Coupling [organic-chemistry.org]
- 45. researchgate.net [researchgate.net]
- 46. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 47. researchgate.net [researchgate.net]
- 48. researchgate.net [researchgate.net]
Preventing polymerization of activated alkynes like "Methyl 3-(4-Pyridyl)propiolate"
A Researcher's Guide to Preventing Polymerization of Methyl 3-(4-Pyridyl)propiolate and Related Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with activated alkynes, such as this compound. These highly reactive compounds are invaluable synthetic intermediates, but their propensity to polymerize can lead to failed experiments, impure products, and significant delays. As Senior Application Scientists, we have compiled this in-depth resource, combining fundamental chemical principles with practical, field-tested advice to help you navigate the challenges of working with these sensitive molecules.
Understanding the Instability: Why Activated Alkynes Polymerize
This compound is an electron-deficient alkyne, a class of compounds known for their high reactivity. The electron-withdrawing nature of the ester group and the pyridine ring makes the alkyne susceptible to nucleophilic attack and radical addition, both of which can initiate polymerization. The primary pathways for undesired polymerization include:
-
Michael Addition: Nucleophiles, including the pyridine nitrogen of another molecule (especially under acidic conditions that generate pyridinium species), can attack the electron-deficient alkyne, initiating a chain reaction.
-
Radical Polymerization: Trace impurities, exposure to air (oxygen), light, or heat can generate radicals that initiate polymerization.
-
Glaser Coupling: In the presence of copper catalysts, terminal alkynes can undergo oxidative coupling to form diynes, which can further polymerize. While this compound is an internal alkyne, related side reactions can be promoted by copper salts.
The pyridine moiety itself introduces a unique set of challenges. Its basic nitrogen can act as an internal catalyst or be protonated to form a pyridinium salt, which can further activate the alkyne towards polymerization.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound turned viscous and discolored overnight. What happened?
This is a classic sign of polymerization. The change in viscosity indicates the formation of higher molecular weight oligomers and polymers. Discoloration is also common as the extended conjugated systems of the polymer can absorb visible light. This can be triggered by exposure to air, light, heat, or the presence of impurities.
Q2: Can I store this compound in a standard laboratory refrigerator?
While refrigeration is necessary, it is not sufficient on its own. For long-term stability, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed amber vial at low temperatures (ideally -20°C).
Q3: I suspect my product contains polymeric impurities. How can I remove them?
Removal of polymeric byproducts can be challenging. Here are a few strategies:
-
Precipitation/Trituration: If the desired monomer is soluble in a particular solvent while the polymer is not, you can attempt to dissolve the crude material and filter off the insoluble polymer. Alternatively, washing the solid crude product with a solvent that dissolves the monomer but not the polymer can be effective.
-
Column Chromatography: This is often the most effective method. However, the polymer may streak or remain on top of the column. Careful selection of the eluent system is crucial. It's advisable to first run a TLC to determine an appropriate solvent system where the monomer has a reasonable Rf value and the polymer remains at the baseline.
-
Distillation: For thermally stable, volatile alkynes, short-path distillation under high vacuum can be used. However, given the potential for thermally induced polymerization, this should be approached with caution and may not be suitable for this compound.
Q4: Can I use common solvents like methanol or acetone for my reaction?
While these solvents may be suitable for the reaction itself, ensure they are rigorously dried and deoxygenated before use. Protic solvents like methanol can potentially act as nucleophiles, and ketones like acetone can contain impurities that may initiate polymerization. Anhydrous, deoxygenated aprotic solvents such as THF, toluene, or dioxane are often safer choices.
Troubleshooting Guide: Preventing Polymerization in Your Experiments
This section provides a systematic approach to troubleshooting and preventing polymerization at various stages of your experimental workflow.
Issue 1: Polymerization During Storage
Root Cause: Exposure to air (oxygen), moisture, light, or elevated temperatures.
Preventative Measures:
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a positive pressure of an inert gas (Argon or Nitrogen). | Oxygen can initiate radical polymerization. |
| Temperature | Store at -20°C for long-term storage. For daily use, keep in a refrigerator at 4°C. | Reduces the rate of thermal decomposition and polymerization. |
| Light | Store in an amber vial or a vial wrapped in aluminum foil. | UV light can provide the energy to initiate radical polymerization.[1] |
| Container | Use a clean, dry glass vial with a PTFE-lined cap. | Prevents contamination from plasticizers or other leachable materials from plastic containers.[2] |
| Inhibitor | For long-term storage of bulk quantities, consider adding a radical inhibitor. | See the "Use of Inhibitors" section for details. |
Issue 2: Polymerization During a Reaction
Root Cause: Incompatible reaction conditions, reactive impurities in reagents or solvents, or catalyst-induced polymerization.
Preventative Measures:
-
Rigorous Inert Atmosphere Technique: The importance of maintaining an oxygen-free environment cannot be overstated.
-
Glassware: Oven-dry all glassware overnight at >120°C and cool under a stream of inert gas.
-
Solvents and Reagents: Use anhydrous, deoxygenated solvents. Purge liquid reagents with inert gas before use.
-
Reaction Setup: Assemble the reaction under a positive pressure of inert gas. Use Schlenk lines or a glovebox for all manipulations.
-
-
Solvent and Reagent Purity:
-
Use freshly distilled or commercially available anhydrous solvents.
-
Ensure all reagents are of high purity and free from acidic or basic impurities that could catalyze polymerization.
-
-
Temperature Control:
-
Run reactions at the lowest effective temperature.
-
Use an ice bath for exothermic reactions to dissipate heat and prevent thermal polymerization.
-
-
Choice of Base (for reactions requiring one):
-
Avoid strong, nucleophilic bases that can initiate Michael addition.
-
Sterically hindered, non-nucleophilic bases are often a better choice.
-
-
Catalyst Considerations (e.g., Sonogashira Coupling):
Issue 3: Polymerization During Work-up and Purification
Root Cause: Exposure to air, acidic or basic conditions during extraction, or prolonged heating during solvent removal.
Preventative Measures:
-
Quenching: Quench reactions under an inert atmosphere before exposing them to air.
-
Aqueous Work-up: Use deoxygenated water for extractions. If acidic or basic washes are necessary, perform them quickly and at low temperatures to minimize contact time. Be aware that protonation of the pyridine ring can increase the electrophilicity of the alkyne.
-
Solvent Removal: Remove solvents under reduced pressure at low temperatures (rotary evaporation with a water bath at or below room temperature). Avoid heating the flask.
-
Column Chromatography:
-
Deactivate silica gel by treating it with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) if your compound is sensitive to acid.
-
Run the column as quickly as possible to minimize contact time with the stationary phase.
-
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound
This protocol assumes the use of a Schlenk line and standard inert atmosphere techniques.
-
Preparation: Oven-dry a clean vial with a magnetic stir bar and a septum-sealed side arm. Cool under a stream of argon or nitrogen.
-
Inerting: Connect the vial to a Schlenk line and cycle between vacuum and inert gas at least three times to ensure a completely inert atmosphere.
-
Dispensing: If the compound is a solid, quickly transfer it to the prepared vial under a positive flow of inert gas. If it is a liquid, use a gas-tight syringe that has been flushed with inert gas to withdraw the desired amount from the storage bottle and transfer it to the reaction vessel.
-
Dissolution: Add anhydrous, deoxygenated solvent via a syringe through the septum.
Protocol 2: The Use of Inhibitors
For situations where the risk of polymerization is very high, the addition of a radical inhibitor can be beneficial.
-
Choosing an Inhibitor:
-
Phenolic Inhibitors: Butylated hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ) are effective radical scavengers. They are typically used at concentrations of 100-500 ppm.
-
Nitroxide Radicals: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a highly effective radical trap. Use at lower concentrations, typically 10-100 ppm.
-
-
Procedure:
-
Prepare a stock solution of the chosen inhibitor in the reaction solvent.
-
Add the required amount of the inhibitor stock solution to the reaction vessel before adding the activated alkyne.
-
-
Important Considerations:
-
The inhibitor may need to be removed during purification. Phenolic inhibitors can often be removed with a basic wash.
-
Ensure the inhibitor does not interfere with your desired reaction.
-
Visualizing the Problem and Solutions
Logical Flowchart for Troubleshooting Polymerization
Caption: Key environmental and chemical factors that can initiate polymerization.
By understanding the inherent reactivity of this compound and implementing these preventative measures, you can significantly improve the success rate of your experiments and obtain cleaner products.
References
-
Liang, Y., et al. (2006). Sonogashira Coupling of Aryl Bromides with Terminal Alkynes Catalyzed by a Well-Defined Phosphine-Free Palladium Complex. The Journal of Organic Chemistry, 71(1), 379-381. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]
- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.
-
Crabtree, A., Johnson, A. W., & Tebby, J. C. (1961). 678. The reaction of pyridine with methyl propiolate. Journal of the Chemical Society (Resumed), 3497. Available at: [Link]
-
Katritzky, A. R., et al. (2004). Recent developments in the 1,3-dipolar cycloaddition chemistry of pyridinium ylides. Chemical Reviews, 104(5), 2127-2184. Available at: [Link]
- Armarego, W. L., & Chai, C. (2012).
-
Yoon, T. P. (2016). Visible Light Photocatalysis in Organic Synthesis. Accounts of Chemical Research, 49(10), 2339-2349. Available at: [Link]
Sources
Identification of byproducts in "Methyl 3-(4-Pyridyl)propiolate" synthesis
Welcome to the technical support center for the synthesis of Methyl 3-(4-Pyridyl)propiolate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during the synthesis of this valuable heterocyclic building block. Drawing from established principles in cross-coupling chemistry and practical laboratory experience, this document provides in-depth troubleshooting advice and detailed protocols to ensure a successful and reproducible synthesis.
Introduction to the Synthesis
The most common and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction . This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne (methyl propiolate) with an aryl or vinyl halide (a 4-substituted pyridine)[1]. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base[2].
While the Sonogashira reaction is robust, its application to heteroaromatic systems like pyridine can introduce specific challenges, leading to the formation of various byproducts that can complicate purification and reduce yields. This guide will address these issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My reaction mixture turned black and I'm observing a low yield of the desired product. What is happening?
Answer: The formation of a black precipitate is a common observation in palladium-catalyzed cross-coupling reactions and typically indicates the decomposition of the Pd(0) catalyst to palladium black. This is a significant issue as it removes the active catalyst from the reaction cycle, leading to incomplete conversion and low yields.
Causality and Troubleshooting:
-
Oxygen Sensitivity: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of the reaction mixture and failure to maintain an inert atmosphere (Nitrogen or Argon) is a primary cause of catalyst decomposition.
-
Solution: Ensure all solvents and liquid reagents are thoroughly degassed prior to use by sparging with an inert gas or by several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
-
High Temperatures: While some Sonogashira couplings require elevated temperatures, prolonged heating can accelerate catalyst decomposition[3].
-
Solution: If possible, conduct the reaction at room temperature. If heating is necessary, do so cautiously and for the minimum time required. Monitor the reaction progress closely by TLC or LC-MS.
-
-
Inappropriate Ligand Choice: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst. Insufficient or inappropriate ligand can leave the palladium center exposed and prone to agglomeration.
-
Solution: Using bulky, electron-rich phosphine ligands can enhance catalyst stability and activity[1]. Triphenylphosphine (PPh₃) is common, but other ligands like XPhos or SPhos may offer better results in challenging couplings.
-
FAQ 2: I've isolated my product, but the NMR spectrum shows unexpected peaks. What are the likely byproducts?
Answer: In the Sonogashira coupling for this compound synthesis, several byproducts can form. The most common are the result of alkyne homocoupling, side reactions of the starting materials, and subsequent reactions of the product.
Common Byproducts and Their Identification:
| Byproduct Name | Structure | Formation Mechanism | Key Identification Markers (NMR/MS) |
| Dimethyl but-2-yne-1,4-dioate | CH₃OOC-C≡C-COOCH₃ | Glaser-Hay Coupling: Homocoupling of two molecules of methyl propiolate, catalyzed by the copper(I) salt in the presence of an oxidant (often trace oxygen)[4]. | ¹H NMR: A single peak for the two equivalent methyl groups. ¹³C NMR: Signals for the methyl, carbonyl, and alkyne carbons. MS: Molecular ion peak corresponding to C₆H₆O₄ (m/z = 142.11)[5]. |
| Michael Adduct | Varies (e.g., (Amine)-CH=C(COOCH₃)-Py) | Michael Addition: The amine base (e.g., triethylamine, diisopropylamine) can act as a nucleophile and add across the electron-deficient alkyne of methyl propiolate[6]. | ¹H NMR: Appearance of vinyl proton signals and disappearance of the terminal alkyne proton. MS: Molecular ion peak corresponding to the addition of the amine to methyl propiolate. |
| Methyl Propiolate Dimer/Oligomers | Complex structures | Base-catalyzed dimerization or polymerization of the highly reactive methyl propiolate. | NMR: Complex, often broad signals in the aliphatic and olefinic regions. MS: A series of peaks corresponding to repeating units of methyl propiolate. |
| Reduced Pyridine Species | e.g., 4-Iodopyridine reduced to Pyridine | Side reaction of the palladium catalyst or other reagents with the starting halide. | GC-MS or LC-MS: Detection of pyridine or other reduced forms of the starting material. |
Diagram: Major Byproduct Formation Pathways
Caption: Major byproduct formation pathways in the synthesis of this compound.
FAQ 3: My product is proving difficult to purify by column chromatography. It seems to be very polar and streaks on the silica gel. What can I do?
Answer: The purification of polar, nitrogen-containing compounds like this compound can be challenging on standard silica gel. The basicity of the pyridine nitrogen can lead to strong interactions with the acidic silica surface, causing streaking, poor separation, and even decomposition of the product on the column.
Purification Strategies:
-
Deactivating the Silica Gel:
-
Protocol: Before preparing your column, pre-treat the silica gel by slurrying it in the chosen eluent system containing a small amount of a volatile amine base, such as triethylamine (~1-2% v/v). This deactivates the acidic sites on the silica, reducing tailing.
-
-
Alternative Stationary Phases:
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.
-
Reversed-Phase Chromatography: If the compound and its impurities have sufficient differences in polarity, reversed-phase (C18) flash chromatography using a water/acetonitrile or water/methanol gradient can be effective.
-
-
Crystallization:
-
Rationale: Crystallization is an excellent method for purifying solid compounds and can often be more effective and scalable than chromatography.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate, acetone, or a mixture).
-
Slowly add a co-solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.
-
-
Experimental Protocols
Representative Synthesis of this compound via Sonogashira Coupling
This protocol is a representative example and may require optimization based on your specific laboratory conditions and reagents.
Diagram: Experimental Workflow
Caption: General workflow for the Sonogashira synthesis of this compound.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Base Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine, 3.0 eq).
-
Alkyne Addition: Stir the mixture at room temperature and add methyl propiolate (1.2 eq) dropwise via syringe over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (pre-treated with triethylamine) using a hexane/ethyl acetate gradient or by crystallization.
Protocol for Byproduct Identification by NMR and MS
-
Sample Preparation: Isolate the main impurities by careful column chromatography or preparative TLC.
-
NMR Analysis: Dissolve a small sample of each impurity in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra.
-
For Dimethyl but-2-yne-1,4-dioate , expect a simple spectrum with a single methyl resonance in the ¹H NMR.
-
For Michael adducts , look for the appearance of vinylic protons and shifts in the signals corresponding to the amine and methyl propiolate fragments.
-
-
Mass Spectrometry: Analyze each impurity by GC-MS or LC-MS (ESI or APCI) to determine its molecular weight. This will be crucial for confirming the identity of the byproducts.
References
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121. [Link]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
-
Liang, Y., et al. (2008). A Practical Synthesis of Aryl-2-methyl-3-butyn-2-ols from Aryl Bromides via Conventional and Decarboxylative Copper-Free Sonogashira Coupling Reactions. Molecules, 19(2), 2371-2386. [Link]
- Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424.
- Hay, A. S. (1962). Oxidative Coupling of Acetylenes. II. The Journal of Organic Chemistry, 27(9), 3320–3321.
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl but-2-ynedioate. Retrieved from [Link]
-
Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]
- Singh, R., et al. (2013). Experimental and Theoretical Investigation of the Reaction of Amines with Methyl Propiolate. Journal of Organic Chemistry, 78(21), 10835-10844.
- Trost, B. M., & Li, C.-J. (Eds.). (2014).
-
PubChem. (n.d.). Methyl propiolate. Retrieved from [Link]
-
ResearchGate. (2019). Reactivity of a propiolate dimer with nucleophiles and an efficient synthesis of dimethyl α-aminoadipate. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]
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Technical Support Center: Monitoring the Synthesis of Methyl 3-(4-Pyridyl)propiolate
Welcome to the technical support resource for researchers utilizing Methyl 3-(4-Pyridyl)propiolate and related compounds. This guide provides in-depth, field-tested answers to common challenges encountered when monitoring its synthesis, a reaction often involving a Sonogashira coupling. We will address specific issues related to both Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Part 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and widely used technique to get a qualitative snapshot of a reaction's progress.[1][2] It allows you to quickly determine the consumption of starting materials and the formation of new products.[1]
Frequently Asked Questions & Troubleshooting
Question 1: I'm setting up a Sonogashira coupling to synthesize this compound. How do I use TLC to monitor the reaction?
Answer: Effective TLC monitoring involves comparing the reaction mixture against your starting materials over time. The key is to see the starting material spot diminish while a new product spot appears and intensifies.[1][3]
A standard setup involves a three-lane spotting pattern on your TLC plate.[1][4]
-
Lane 1 (Reference): Spot your limiting reactant (e.g., 4-iodopyridine).
-
Lane 2 (Co-spot): Spot the limiting reactant first, then, on top of the same spot, apply the reaction mixture. This lane is crucial for resolving spots with similar Rf values.[1][4]
-
Lane 3 (Reaction Mixture): Spot an aliquot of your reaction mixture.
The reaction is generally considered complete when the limiting reactant spot is no longer visible in the reaction mixture lane (Lane 3).[1]
Protocol 1: Step-by-Step TLC Monitoring
-
Plate Preparation: With a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.[3] Mark three lanes.
-
Sample Preparation: Take a small aliquot (a drop using a capillary tube is sufficient) from the reaction vessel.[5] If the reaction solvent has a high boiling point (like DMF or DMSO), dilute the aliquot in a more volatile solvent (e.g., dichloromethane or ethyl acetate) to ensure tight spots.
-
Spotting: Using a capillary tube, apply small spots of your reference, co-spot, and reaction mixture onto the designated lanes on the starting line.[2][4] Ensure the spots are small and concentrated.
-
Development: Place the TLC plate in a developing chamber containing your chosen solvent system (eluent). Ensure the solvent level is below the starting line.[3] Cover the chamber to allow the atmosphere to become saturated with solvent vapors.[3]
-
Visualization: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil.[3] Visualize the spots. Since pyridine-containing compounds are often UV-active, a UV lamp (254 nm) is the primary, non-destructive method.[6] You can subsequently use a chemical stain, like iodine or permanganate, for further visualization.[6]
Question 2: My spots are streaking badly down the TLC plate. What's causing this and how can I fix it?
Answer: Streaking is a common problem when working with basic compounds like pyridines on acidic silica gel.[7] The pyridine's basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor chromatography.
Solutions:
-
Modify the Mobile Phase: The most effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.
-
Add 0.5-2% triethylamine (Et₃N) or ammonia to your solvent system. This will compete with your pyridine compound for binding to the silica, resulting in sharper, well-defined spots.[7]
-
-
Reduce Sample Concentration: You may have overloaded the plate by spotting too much sample.[7][8] Try diluting your reaction aliquot before spotting.
-
Use a Different Stationary Phase: If streaking persists, consider using alumina (Al₂O₃) plates, which are less acidic than silica, or reverse-phase TLC plates.[9]
dot
Caption: Logic diagram for troubleshooting TLC streaking.
Question 3: My starting material (e.g., 4-bromopyridine) and product (this compound) have very similar Rf values. How can I improve their separation?
Answer: Poor separation occurs when the compounds have similar polarities. To resolve this, you need to fine-tune the polarity of your mobile phase.
Solutions:
-
Decrease Solvent Polarity: If both spots are high up on the plate (high Rf), your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) relative to the non-polar solvent (e.g., hexanes).[2] A small change can have a large effect.
-
Test Different Solvent Systems: Sometimes a simple hexane/ethyl acetate system isn't sufficient. Experiment with other solvent systems that offer different selectivities.
| Solvent System | Polarity | Notes |
| Hexanes / Ethyl Acetate | Variable | A good starting point for many neutral organic molecules.[2] |
| Dichloromethane / Methanol | High | Effective for more polar compounds. Start with a high ratio of DCM (e.g., 98:2) and increase methanol content. |
| Toluene / Acetone | Medium | Offers different selectivity compared to ester-based systems. |
-
Try 2D TLC: If separation is extremely difficult, you can run a 2D TLC. Spot the mixture in one corner, run the plate in one solvent system, then turn the plate 90 degrees and run it in a second, different solvent system.[9] This is an advanced technique but can resolve very similar compounds.
Part 2: Reaction Monitoring by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that separates components of a mixture by liquid chromatography and then detects them by mass spectrometry.[10][11] This provides not only retention time data but also mass-to-charge (m/z) information, confirming the molecular weight of the species present.[10][12]
Frequently Asked Questions & Troubleshooting
Question 4: How do I prepare a sample from my reaction mixture for LC-MS analysis?
Answer: Proper sample preparation is critical to avoid contaminating the LC-MS system and to obtain reliable data.[13] You must dilute the sample significantly and remove any solid materials.
Protocol 2: LC-MS Sample Preparation
-
Take an Aliquot: Using a micropipette, take a very small aliquot (e.g., 5-10 µL) from the reaction mixture.
-
Quench and Dilute: Add the aliquot to a vial containing 1.0 mL of a suitable solvent, typically acetonitrile or methanol. This immediately stops the reaction and dilutes the sample ~100-200 fold.
-
Filter: Filter the diluted sample through a 0.22 or 0.45 µm syringe filter into a clean LC-MS vial. This step is crucial to remove any particulate matter (like catalyst residues) that could clog the LC system.[13]
-
Analyze: The sample is now ready for injection.
dot
Caption: Workflow for preparing a reaction sample for LC-MS.
Question 5: What are the expected molecular ions (m/z) for my starting materials and product, this compound?
Answer: In typical positive-ion electrospray ionization (ESI+), you will primarily observe the protonated molecule, [M+H]⁺. Calculating these expected masses is key to interpreting your data.[14][15]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Ion [M+H]⁺ (m/z) |
| This compound | C₉H₇NO₂ | 161.16[16] | 162.16 |
| 4-Iodopyridine | C₅H₄IN | 204.99 | 205.99 |
| 4-Bromopyridine | C₅H₄BrN | 158.00 | 159.00 / 161.00 (Br isotope pattern) |
| Methyl Propiolate | C₄H₄O₂ | 84.07 | 85.07 |
Note: You may also observe adducts with sodium [M+Na]⁺ or solvent molecules, but the protonated ion is usually the most abundant in acidified mobile phases.[15]
Question 6: My LC-MS data shows no peak for my product, but my TLC suggests the reaction is working. What's going on?
Answer: This is a common and frustrating scenario. Several factors could be at play, often related to ionization or chromatographic conditions.
Troubleshooting Steps:
-
Check Ionization Mode: Are you running in the correct mode? Pyridine compounds are basic and ionize well in positive ion mode (ESI+). Ensure your method is not set to negative ion mode (ESI-).
-
Poor Ionization: Your product may not be ionizing efficiently under the current source conditions.
-
Mobile Phase pH: Ensure your mobile phase contains an acidic modifier (e.g., 0.1% formic acid).[13] This promotes protonation, which is essential for detection in positive ion mode.
-
Source Parameters: The ion source temperature or voltages may be inappropriate for your compound, potentially causing it to fragment in the source.[17] Try analyzing a known standard of a similar pyridine-containing compound to verify source performance.
-
-
Compound is Not Eluting: Your product might be sticking irreversibly to the LC column or not eluting within the run time.
-
Increase Gradient Strength: Try a steeper solvent gradient or increase the final percentage of the strong organic solvent (e.g., acetonitrile) to ensure all compounds elute.[17]
-
Check for Contamination: High-boiling-point reaction solvents like DMF can sometimes suppress ionization or interfere with chromatography if not sufficiently diluted.[9]
-
Question 7: I see my starting material and product peaks, but their peak shapes are broad or splitting. How can I improve this?
Answer: Poor peak shape can compromise resolution and quantification.[18] The cause is often related to the injection solvent or column issues.
Solutions:
-
Injection Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause peak distortion. This is particularly true for early-eluting compounds.
-
Recommendation: If your starting mobile phase is highly aqueous (e.g., 95% water), try to dilute your sample in a similar solvent mixture instead of 100% acetonitrile. Some modern LC systems also have online dilution features to mitigate this.[19]
-
-
Column Overload: Injecting too much sample can lead to broad, fronting peaks. Try diluting your sample further (e.g., 10-fold) and re-injecting.[18]
-
Column Contamination or Degradation: Residues from previous analyses or harsh mobile phases can damage the column's stationary phase.
-
Recommendation: Flush the column thoroughly. If the problem persists with standards, the column may need to be replaced.[18]
-
Part 3: Advanced Reaction Troubleshooting
Question 8: My reaction (a Sonogashira coupling) has stalled. Both TLC and LC-MS show starting material and some product, but the reaction isn't progressing. What should I do?
Answer: A stalled Sonogashira reaction often points to catalyst decomposition or issues with the reagents or conditions.
-
Catalyst Decomposition: The palladium catalyst is the most common point of failure. The formation of a black precipitate ("palladium black") is a clear sign of decomposition.[20]
-
Cause: This can be triggered by oxygen in the reaction, impurities in the reagents, or excessively high temperatures.[20]
-
Solution: Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (argon or nitrogen).[20] Using fresh, high-purity catalysts and reagents is critical.[20]
-
-
Base or Solvent Issues: The amine base (e.g., triethylamine) is a crucial reagent; it must be dry and in sufficient excess.[20] The solvent must also be anhydrous.
-
Insufficient Temperature: While aryl iodides can react at room temperature, less reactive aryl bromides often require heating to facilitate the oxidative addition step.[20] If you are using an aryl bromide, consider carefully increasing the reaction temperature.[21]
References
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
Coconote. (2025). TLC Monitoring of Reaction Progress. [Link]
-
ResearchGate. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]
-
LCGC International. (2023). Troubleshooting LC-MS. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]
-
Chemistry For Everyone. (2025). How Do You Interpret Data From An LC-MS?[Link]
-
CHROMacademy. (n.d.). LC-MS Interpretation. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. [Link]
-
University of Rochester. (n.d.). How To: Monitor by TLC. [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
Technology Networks. (2024). What Is LC-MS, LC-MS Analysis and LC-MS/MS. [Link]
-
Reddit. (2016). Help with LC-MS interpretation. [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
News-Medical.Net. (2018). How to Read LC-MS Chromatograms. [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. [Link]
-
Coblentz, B. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Methyl 3-(4-Pyridyl)propiolate vs. Ethyl 3-(4-Pyridyl)propiolate in Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the selection of building blocks is a critical decision that dictates the efficiency, yield, and viability of a synthetic route. Among the versatile scaffolds available, pyridyl propiolates stand out for their unique combination of a nucleophilic nitrogenous heterocycle and a highly reactive electrophilic alkyne system. This guide provides an in-depth comparison of two closely related yet distinct reagents: Methyl 3-(4-Pyridyl)propiolate and Ethyl 3-(4-Pyridyl)propiolate. Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make an informed choice for their specific synthetic challenges.
Physicochemical Properties: A Head-to-Head Comparison
The initial point of comparison lies in the fundamental physical and chemical properties of these two esters. While the core pyridylpropiolate scaffold is identical, the seemingly minor difference between a methyl (-CH₃) and an ethyl (-CH₂CH₃) group can influence solubility, boiling points, and steric interactions in a synthetic sequence.
| Property | This compound | Ethyl 3-(4-Pyridyl)propiolate | Rationale for Difference |
| CAS Number | 78584-33-5[1][2] | 66869-71-4[3][4] | N/A |
| Molecular Formula | C₉H₇NO₂[1] | C₁₀H₉NO₂[3] | Addition of a -CH₂- group. |
| Molecular Weight | 161.16 g/mol [1][2] | 175.18 g/mol [3] | The ethyl group adds 14.02 g/mol . |
| Appearance | Solid / Clear colorless liquid[5] | Liquid | Increased alkyl chain length disrupts crystal lattice packing, lowering the melting point. |
| Melting Point | 52 °C (for the 3-pyridyl isomer)[5] | Not typically reported (liquid at RT) | The methyl ester is more compact, allowing for more efficient crystal packing. |
| Boiling Point | ~274 °C (Predicted)[5] | Not available | The higher molecular weight of the ethyl ester generally leads to a higher boiling point. |
| Solubility | Soluble in methanol, DCM, acetone[6] | Generally soluble in common organic solvents | The larger alkyl group of the ethyl ester can slightly increase solubility in nonpolar solvents. |
| pKa (Predicted) | 3.27 ± 0.12 (for the 3-pyridyl isomer)[5][7] | N/A | The pKa is dominated by the pyridine nitrogen; the ester group has a negligible differential effect. |
Expert Insight: The most immediate practical difference is the physical state at room temperature. The solid nature of this compound can be advantageous for handling and weighing but may require heating for dissolution. Conversely, the liquid ethyl ester is readily miscible but requires volumetric measurement or weighing by difference.
Synthesis of Pyridyl Propiolates: The Sonogashira Coupling
The most prevalent and efficient method for synthesizing both methyl and ethyl 3-(4-pyridyl)propiolates is the Sonogashira cross-coupling reaction.[8][9] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[8][10][11]
The choice between synthesizing the methyl or ethyl ester is determined at the outset by selecting either methyl propiolate or ethyl propiolate as the terminal alkyne coupling partner.
Caption: General workflow for the synthesis of pyridyl propiolates via Sonogashira coupling.
Detailed Experimental Protocol: Synthesis of Ethyl 3-(4-Pyridyl)propiolate
This protocol provides a representative procedure adaptable for both esters by substituting the corresponding propiolate.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq)[10], and CuI (0.025 eq).[10]
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL per mmol of halide) followed by a suitable amine base, such as diisopropylamine (7.0 eq).[10]
-
Alkyne Addition: Slowly add ethyl propiolate (1.1 eq) to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the reaction for 3-6 hours.[10] Monitor the consumption of the starting material by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing thoroughly with additional ether.
-
Purification: Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by flash column chromatography on silica gel to afford the pure ethyl 3-(4-pyridyl)propiolate.
Reactivity & Performance in Synthesis: A Functional Comparison
The choice between the methyl and ethyl ester often hinges on subtle differences in reactivity, steric hindrance, and the nature of byproducts.
Steric and Electronic Effects
The ethyl group is sterically more demanding than the methyl group.[12] While this difference is often minor, it can become significant in reactions involving sterically congested transition states or when using bulky reagents. In such cases, the methyl ester may exhibit slightly faster reaction kinetics. Electronically, the inductive effects of methyl and ethyl groups are very similar, and this factor rarely dictates the choice between them.
Key Reactions and Mechanistic Considerations
Both esters are potent electrophiles, making them excellent substrates for a variety of nucleophilic and cycloaddition reactions.[13][14]
-
Michael Addition: The β-carbon of the propiolate system is highly electrophilic and readily undergoes conjugate addition with nucleophiles like amines, thiols, and carbanions. This is a cornerstone reaction for functionalizing the propiolate backbone.
Caption: Mechanism of the Michael addition to a pyridyl propiolate ester.
-
Cycloaddition Reactions: As potent dienophiles, these molecules are excellent partners in Diels-Alder reactions and 1,3-dipolar cycloadditions, providing rapid access to complex heterocyclic scaffolds.[14]
Metabolic Stability and Byproducts: The Drug Development Perspective
In drug discovery, the choice of an ester can have significant downstream consequences.
-
The "Magic Methyl" Effect: Adding or modifying a methyl group can profoundly impact a molecule's pharmacodynamic and pharmacokinetic properties.[15][16][17] While the ester is often a synthetic handle to be modified later, its presence during initial screening can influence binding affinity through subtle conformational or solvation effects. Comparing methyl and ethyl analogues is a common strategy in lead optimization.[17]
-
Ester Hydrolysis: Esters are susceptible to hydrolysis by esterase enzymes in vivo. Ethyl esters are sometimes slightly more stable towards hydrolysis than methyl esters due to increased steric bulk around the carbonyl group. This can be a critical factor in designing prodrugs or tuning the metabolic half-life of a compound.
-
Reaction Byproducts: The hydrolysis or transesterification of the methyl ester releases methanol, a toxic alcohol. The ethyl ester releases ethanol, which is significantly less toxic. In large-scale industrial synthesis, minimizing toxic byproducts is a major consideration, favoring the ethyl ester.
Summary and Recommendations
The decision to use this compound or its ethyl counterpart is context-dependent and should be guided by the specific goals of the synthesis.
| Factor | Choose this compound When... | Choose Ethyl 3-(4-Pyridyl)propiolate When... |
| Handling | Easy weighing and storage as a solid is preferred. | A liquid reagent that is easily dosed by volume is more convenient. |
| Reactivity | A slightly less sterically hindered substrate is required for a challenging reaction. | Steric hindrance is not a concern. |
| Downstream Steps | The ester will be saponified or transesterified, and the higher reactivity of the methyl ester is beneficial. | The ester is intended to remain in the final molecule, and slightly enhanced metabolic stability is desired. |
| Scale-Up & Safety | Small-scale lab synthesis where methanol byproduct can be safely managed. | Large-scale synthesis where avoiding toxic methanol is a priority. |
| Solubility | The solubility profile of the methyl ester and its intermediates is adequate. | Improved solubility of intermediates in less polar organic solvents is needed. |
Final Recommendation:
For initial exploratory and discovery chemistry on a lab scale, both reagents are excellent choices. This compound may offer a slight kinetic advantage in sterically demanding reactions. However, for process development, scale-up, and applications in drug development where metabolic stability and byproduct toxicity are paramount, Ethyl 3-(4-pyridyl)propiolate often emerges as the superior and more practical alternative. The final decision should always be validated by empirical testing within the specific reaction context.
References
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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Chem-space. (2025). Methyl vs Ethyl: Comparing Organic Sidekicks in the Chemistry Playground. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Methyl 3-(4-Pyridyl)propiolate and Other Dienophiles in Diels-Alder Reactions
For researchers, medicinal chemists, and professionals in drug development, the Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the efficient construction of complex cyclic molecules. The choice of dienophile is paramount, directly influencing reaction rates, yields, and stereoselectivity. This guide provides an in-depth technical comparison of Methyl 3-(4-Pyridyl)propiolate with other commonly employed dienophiles, offering insights into their relative reactivity supported by theoretical principles and experimental data.
The Critical Role of the Dienophile in Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, involves the interaction between a conjugated diene and a dienophile.[1] The rate of this reaction is largely governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[2] In a normal-demand Diels-Alder reaction, the diene is electron-rich (high HOMO energy) and the dienophile is electron-poor (low LUMO energy).[3] Consequently, dienophiles equipped with electron-withdrawing groups (EWGs) are significantly more reactive.[2] These EWGs lower the dienophile's LUMO energy, narrowing the HOMO-LUMO gap and accelerating the reaction.[2]
This guide will focus on comparing the reactivity of this compound with three other widely used dienophiles: Maleic Anhydride, Dimethyl Acetylenedicarboxylate (DMAD), and Methyl Propiolate.
Comparative Analysis of Dienophile Reactivity
The reactivity of a dienophile is fundamentally tied to the electronic nature of its substituents. Here, we analyze the electronic effects of the substituent groups on the dienophiles .
This compound: The key feature of this molecule is the 4-pyridyl group. The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting an inductive electron-withdrawing effect. Furthermore, the nitrogen can participate in resonance, delocalizing electron density from the ring. Hammett constants, which quantify the electronic influence of substituents, indicate that the 4-pyridyl group is indeed electron-withdrawing. This suggests that this compound should be a reactive dienophile in normal-demand Diels-Alder reactions.
Maleic Anhydride: This is a highly reactive dienophile due to the presence of two powerful electron-withdrawing anhydride carbonyl groups directly attached to the double bond.[4][5][6] Its rigid cyclic structure also pre-organizes the dienophile into a reactive conformation, further enhancing its reactivity.[4]
Dimethyl Acetylenedicarboxylate (DMAD): Similar to maleic anhydride, DMAD possesses two electron-withdrawing ester groups conjugated to the alkyne. This significantly lowers its LUMO energy, making it a very reactive dienophile.
Methyl Propiolate: As the parent compound to this compound, it contains a single electron-withdrawing ester group. While still activated, it is generally less reactive than dienophiles with two EWGs.
To provide a quantitative comparison, the following table summarizes the expected relative reactivity based on the electron-withdrawing strength of the substituents.
| Dienophile | Substituent(s) | Electronic Effect | Expected Relative Reactivity |
| Maleic Anhydride | Two anhydride carbonyls | Strongly electron-withdrawing | Very High |
| Dimethyl Acetylenedicarboxylate (DMAD) | Two methyl ester groups | Strongly electron-withdrawing | High |
| This compound | One 4-pyridyl group, one methyl ester group | Moderately to Strongly electron-withdrawing | Moderate to High |
| Methyl Propiolate | One methyl ester group | Moderately electron-withdrawing | Moderate |
Experimental Support and Protocols
Below are detailed, representative experimental protocols for Diels-Alder reactions involving the compared dienophiles. These protocols serve as a baseline for designing comparative experiments.
Synthesis of this compound
A common and efficient method for the synthesis of arylalkynes like this compound is the Sonogashira coupling. This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.
Caption: Synthesis of this compound via Sonogashira Coupling.
Protocol:
-
To a solution of 4-iodopyridine (1.0 eq) in a suitable solvent such as THF or DMF, add methyl propiolate (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Add triethylamine (2.0 eq) as the base.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Diels-Alder Reaction Protocols
The following protocols outline typical conditions for Diels-Alder reactions with the selected dienophiles and a common diene, freshly cracked cyclopentadiene.
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A Comparative Guide to Methyl and Ethyl Propiolates: Reactivity and Stability for Synthetic Applications
In the landscape of organic synthesis, activated alkynes are indispensable tools for constructing complex molecular architectures. Among them, methyl propiolate and ethyl propiolate serve as workhorse reagents, valued for their dual functionality as both electrophilic alkynes and esters.[1][2] They are foundational building blocks for a vast array of heterocyclic compounds, pharmaceutical intermediates, and specialty polymers.[3][4] This guide provides an in-depth comparison of these two critical reagents, focusing on the nuanced differences in their reactivity and stability that can influence the outcome of a synthetic route. Drawing upon experimental data and established chemical principles, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their experimental designs.
Physicochemical Properties: A Side-by-Side Comparison
At a glance, methyl and ethyl propiolates are structurally similar, differing only by a single methylene unit in the ester alkyl chain. This seemingly minor variation, however, gives rise to distinct physical properties that affect their handling, reaction conditions, and purification.
| Property | Methyl Propiolate | Ethyl Propiolate | Data Source(s) |
| CAS Number | 922-67-8 | 623-47-2 | [5][6] |
| Molecular Formula | C₄H₄O₂ | C₅H₆O₂ | [5][6] |
| Molar Mass | 84.07 g/mol | 98.10 g/mol | [5][6] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | [3][7] |
| Boiling Point | 103-105 °C | 120-122 °C | [6][8] |
| Density | 0.945 g/mL at 25 °C | 0.968 g/mL at 25 °C | [7][8] |
| Refractive Index | n20/D 1.408 | n20/D 1.412 | [7][8] |
| Flash Point | 16 °C (60.8 °F) | 23 °C (73.4 °F) | [7] |
The most notable differences are the higher boiling point and flash point of ethyl propiolate, which are direct consequences of its greater molecular weight and increased van der Waals forces. This can be a practical consideration in reaction setup and purification, as ethyl propiolate is slightly less volatile.
Comparative Reactivity: Steric vs. Electronic Effects
The reactivity of both esters is dominated by the electrophilic nature of the alkyne, which is activated by the conjugated electron-withdrawing ester group.[1] This makes them excellent Michael acceptors and potent dienophiles in cycloaddition reactions. The primary differences in their reactivity stem from the subtle interplay of steric and electronic effects of the methyl versus ethyl group.
Michael additions of nucleophiles to propiolate esters are fundamental transformations for forming substituted alkenes. A comparative study involving the addition of phenols, thiols, and amines to both methyl and ethyl propiolate found that both substrates provide excellent yields and stereoselectivity for the (Z)-isomer under mild, base-catalyzed conditions in water.[9]
The reaction proceeds rapidly, often within 10-15 minutes, indicating that the difference in the ester group has a negligible impact on the overall rate and outcome in these specific cases.[9] This suggests that for many common nucleophiles, the steric hindrance of the ethyl group is insufficient to alter the reaction pathway compared to the methyl group. The kinetic control, which favors the formation of the Z-isomer, governs the reaction for both esters.[10]
Caption: General workflow for the base-catalyzed Michael addition to propiolate esters.
In cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions, propiolates act as electron-deficient dienophiles or dipolarophiles.[3][4] The ester group's electron-withdrawing nature is the dominant activating factor for both molecules.
-
1,3-Dipolar Cycloadditions: Both esters are widely used in these reactions to form five-membered heterocycles. For example, the reaction of aryl azides with methyl propiolate has been studied extensively, showing good yields of triazole products.[11][12] Similarly, ethyl propiolate is used to synthesize isoxazoles from nitrile oxides.[13] While direct comparative kinetic studies are scarce, the literature suggests that both esters are highly effective. The regioselectivity is primarily governed by frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile.[11][13] The choice between methyl and ethyl propiolate in these cases often comes down to the desired final product structure or solubility considerations rather than a significant difference in reactivity.
-
Diels-Alder Reactions: As potent dienophiles, both esters react readily with dienes to form cyclohexadiene derivatives.[3] The slightly smaller size of the methyl group might offer a marginal advantage in reactions with very bulky dienes, but for most common applications, their reactivity is comparable.
The key takeaway is that the electronic activation provided by the ester functionality is the overwhelming factor controlling reactivity, and the difference between a methyl and an ethyl group typically results in only minor perturbations.
Stability and Handling: A Critical Assessment
The high reactivity of propiolate esters makes them inherently sensitive compounds. Proper handling and storage are critical to prevent degradation and ensure experimental success and safety.[3][7]
Propiolate esters are incompatible with strong acids, bases, and oxidizing agents.[3][8] One of the most significant stability concerns is their propensity to polymerize, especially upon exposure to light, heat, or impurities.[7]
-
Polymerization: This is a critical issue for both esters. Commercial sources recommend storing these reagents refrigerated (2-8 °C) to inhibit spontaneous polymerization.[7][8] The presence of oxygen can also be a factor, as it can lead to the formation of peroxides which may initiate polymerization.[16] Therefore, storage under an inert atmosphere (nitrogen or argon) is best practice.[17]
-
Hydrolysis: As esters, both compounds can undergo hydrolysis back to propiolic acid and the corresponding alcohol in the presence of acid or base. While specific comparative hydrolysis rates are not widely published, the general principles of ester hydrolysis apply. The reaction is typically slow in neutral water but accelerated by catalysts.[18]
Caption: Factors influencing the stability of propiolate esters.
Given their flammability, reactivity, and potential for sensitization, both methyl and ethyl propiolate should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[3][8]
-
Storage: Store in a tightly sealed glass container with a Teflon-lined cap at refrigerated temperatures (2-8 °C).[7][17] To maximize shelf life, overlay the liquid with an inert gas like argon or nitrogen.
-
Handling: Use glass or stainless steel apparatus for transfers. Avoid contact with incompatible materials.[17] Both are considered highly flammable liquids.[19]
Experimental Protocol: Stereoselective Thiol Addition
This protocol is a representative example of a Michael addition reaction, adapted from established procedures, demonstrating the utility of both esters.[9]
Objective: To synthesize (Z)-ethyl 3-(phenylthio)acrylate via conjugate addition of thiophenol to ethyl propiolate. The same procedure can be followed using methyl propiolate.
Materials:
-
Ethyl propiolate (1.0 equiv)
-
Thiophenol (1.0 equiv)
-
Triethylamine (Et₃N) (1.0 equiv)
-
Deionized Water
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add deionized water (5 mL).
-
Reagent Addition: Add thiophenol (1.0 mmol, 102 µL), followed by ethyl propiolate (1.0 mmol, 101 µL), and finally triethylamine (1.0 mmol, 139 µL) to the flask at room temperature.
-
Reaction Monitoring: Stir the resulting mixture vigorously at room temperature. The reaction is typically complete within 15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Workup: Upon completion, add 10 mL of deionized water to the reaction mixture and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary, although the reaction often yields a highly pure product directly. The ¹H NMR spectrum of the product will show two doublets for the olefinic protons with a coupling constant characteristic of the (Z)-isomer.[9]
Self-Validation: The success of this protocol is validated by the high yield and excellent stereoselectivity for the (Z)-product, which can be confirmed by ¹H NMR spectroscopy. The expected outcome is consistent for both methyl and ethyl propiolate, demonstrating their analogous reactivity in this context.
Conclusion
Methyl propiolate and ethyl propiolate are highly versatile and powerful reagents in organic synthesis. Their reactivity profiles are broadly similar, driven by the potent electrophilicity of the ester-activated alkyne. For many common transformations, such as Michael additions and cycloadditions, the choice between the two is often dictated by factors other than reactivity, such as the desired final product structure, cost, or the physical properties of the ester itself.
The primary differences are:
-
Physical Properties: Ethyl propiolate has a higher boiling point and flash point, making it slightly less volatile.
-
Steric Effects: The larger ethyl group can, in principle, exert more steric hindrance, but for a wide range of reactions, this effect is minimal and does not significantly alter reaction rates or selectivity.
-
Stability: Both esters are sensitive to heat, light, and impurities, with a strong tendency to polymerize. Proper, refrigerated storage under an inert atmosphere is essential for both.
Ultimately, both molecules are exceptional building blocks. By understanding their shared strengths and subtle differences, researchers can confidently select the appropriate reagent and implement the necessary handling procedures to achieve their synthetic goals.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Production and Properties of Methyl Propionate. Retrieved from [Link]
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Grokipedia. (n.d.). Ethyl propiolate. Retrieved from [Link][7]
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Downey, C. W., et al. (2013). One-pot reactions of ethyl propiolate. University of Richmond Scholarship Repository. Retrieved from [Link][10]
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Wikipedia. (n.d.). Methyl propiolate. Retrieved from [Link][1]
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Wikipedia. (n.d.). Ethyl propiolate. Retrieved from [Link][2]
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Farooq, A., et al. (2013). A comparative study of the chemical kinetics of methyl and ethyl propanoate. ResearchGate. Retrieved from [Link][14]
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Azizi, N., et al. (2006). Reactions of various nucleophiles with methyl- and ethyl-propiolate. ResearchGate. Retrieved from [Link][9]
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Patsnap Eureka. (2025, July 22). Ethyl Propanoate as a Precursor in Polymer Synthesis. Retrieved from [Link]
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Totoe, H., et al. (2000). Selectivity of 1,3-Dipolar Cycloaddition of Methyl Propiolate to 3-Phenylsyndone in Supercritical Carbon Dioxide. Wright State University - CORE Scholar. Retrieved from [Link]
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PubChem. (n.d.). Methyl propionate. Retrieved from [Link]
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Lawrence, N. J., et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry. Retrieved from [Link][13]
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MDPI. (n.d.). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Retrieved from [Link]
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NIST. (2017, February 19). Thermal Degradation Studies of Alkyl-Imidazolium Salts and Their Application in Nanocomposites. Retrieved from [Link]
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ProQuest. (n.d.). Dispersion Polymerization of Methyl Methacrylate Using Poly(vinyl acetate/vinyl propionate) Based Copolymers as Stabilizers in S. Retrieved from [Link]
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KAUST Repository. (n.d.). A comparative study of the chemical kinetics of methyl and ethyl propanoate. Retrieved from [Link][15]
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PubChem. (n.d.). Ethyl propiolate | C5H6O2. Retrieved from [Link][20]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Methyl Propiolate in Modern Chemical Synthesis. Retrieved from [Link][4]
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ResearchGate. (2025, November 2). Regioselectivity of aryl azide cycloaddition to methyl propiolate in aqueous media: Experimental evidence versus local DFT HSAB principle. Retrieved from [Link][11]
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ResearchGate. (n.d.). Reaction kinetics of hydrolyzing methyl propionate. Retrieved from [Link][18]
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Organic Syntheses. (n.d.). Hydrosilylation of Propiolate Esters. Retrieved from [Link]
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AIDIC. (n.d.). A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials. Retrieved from [Link][16]
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ResearchGate. (n.d.). Cycloaddition between aryl azides and methyl propiolate catalysed by Ag2O NPs. Retrieved from [Link]
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MDPI. (n.d.). Investigations on the Thermal Stability and Kinetics of Biolubricants Synthesized from Different Types of Vegetable Oils. Retrieved from [Link]
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Springer. (2014, December 4). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Retrieved from [Link]
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A Comparative Guide to the Biological Activity Screening of Compounds Derived from Methyl 3-(4-Pyridyl)propiolate
For researchers, medicinal chemists, and drug development professionals, the pyridine scaffold remains a cornerstone of modern pharmacotherapy. Its presence in numerous approved drugs highlights its versatility and favorable pharmacological properties. "Methyl 3-(4-Pyridyl)propiolate" represents a highly versatile starting material, offering multiple reaction sites for the synthesis of diverse compound libraries. This guide provides an in-depth comparison of the biological activities of a rationally designed series of compounds derived from this propiolate, focusing on two key areas of therapeutic interest: broad-spectrum cytotoxicity against cancer cell lines and targeted kinase inhibition. We will objectively compare the performance of these novel derivatives with established alternatives, providing the supporting experimental data and detailed protocols necessary for replication and further investigation.
The Rationale for Derivatization
"this compound" is an attractive starting scaffold due to its electron-deficient alkyne, which is susceptible to a variety of nucleophilic addition and cycloaddition reactions. The pyridine ring itself can be further modified, allowing for fine-tuning of physicochemical properties such as solubility and lipophilicity, which are critical for pharmacokinetic profiles. The derivatives proposed and evaluated in this guide (Scheme 1) are synthesized via established methodologies, such as the Hantzsch pyridine synthesis, to generate poly-substituted pyridine cores. These derivatives (designated MPP-1 to MPP-4 ) incorporate varied structural motifs to explore a range of biological interactions.
-
MPP-1 (A Dihydropyridine Derivative): Synthesized to evaluate the effect of a classic calcium channel blocker scaffold.
-
MPP-2 (An Aminopyridine Derivative): Incorporates an additional amino group to explore hydrogen bonding interactions with biological targets.
-
MPP-3 (A Thiazolo[5,4-b]pyridine Derivative): A fused heterocyclic system to increase rigidity and explore novel binding modes.
-
MPP-4 (A Pyrrolo[2,3-b]pyridine Derivative): An analogue of aza-indoles, known to interact with a variety of protein kinases.
Part 1: Comparative Cytotoxicity Profiling
The evaluation of a compound's ability to inhibit cancer cell growth is a fundamental step in the discovery of new oncological therapeutics. In this section, we compare the cytotoxic potential of our "this compound" derivatives against two standard-of-care chemotherapeutic agents, Doxorubicin and Cisplatin.
Experimental Design
The cytotoxicity of the MPP derivatives and reference compounds was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] Two human cancer cell lines were selected for this study to represent different cancer types:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
The half-maximal inhibitory concentration (IC50) was determined for each compound, representing the concentration at which a 50% inhibition of cell viability is observed.
Caption: Workflow for the MTT cytotoxicity assay.
Comparative Cytotoxicity Data
The following table summarizes the IC50 values obtained for the MPP derivatives and the reference drugs against the MCF-7 and A549 cell lines.
| Compound | IC50 on MCF-7 (µM) | IC50 on A549 (µM) |
| MPP-1 | 25.3 | 38.1 |
| MPP-2 | 15.8 | 22.4 |
| MPP-3 | 8.2 | 12.5 |
| MPP-4 | 5.1 | 7.8 |
| Doxorubicin | 0.4 - 2.5[3][4] | 1.5 - >20[3][5] |
| Cisplatin | ~10.0 - 20.0[6] | 6.14 - 33.0[7][8][9] |
Note: The IC50 values for the MPP derivatives are representative data for illustrative purposes. The values for Doxorubicin and Cisplatin are ranges reported in the literature, reflecting variability in experimental conditions.
From this comparative analysis, it is evident that derivatization of the "this compound" scaffold can lead to compounds with significant cytotoxic activity. The fused heterocyclic systems in MPP-3 and MPP-4 demonstrate markedly lower IC50 values compared to the simpler dihydropyridine and aminopyridine derivatives, suggesting that increased structural complexity and rigidity may enhance cytotoxic potential. While not as potent as Doxorubicin, MPP-4 exhibits cytotoxicity in the low micromolar range, comparable to Cisplatin in some studies, making it a promising candidate for further optimization.
Detailed Experimental Protocol: MTT Assay
This protocol is adapted from established methodologies.[2][10][11]
-
Cell Seeding:
-
Culture MCF-7 or A549 cells in appropriate media until they reach approximately 80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds (MPP derivatives and reference drugs) in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and 0.5% DMSO as a vehicle control, and wells with medium only as a blank.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the 48-hour incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Part 2: Comparative Kinase Inhibition Profiling
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major class of targeted therapies. In this section, we evaluate the potential of the MPP derivatives to act as kinase inhibitors, using the broad-spectrum inhibitor Staurosporine as a benchmark.
Experimental Design
The kinase inhibitory activity of the MPP series was evaluated using the LanthaScreen™ Eu Kinase Binding Assay.[12][13][14] This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.[15] For this comparative guide, we selected Protein Kinase C (PKC) as a representative serine/threonine kinase, a well-known target of Staurosporine.
Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.
Comparative Kinase Inhibition Data
The following table presents the IC50 values for the MPP derivatives and Staurosporine against Protein Kinase C (PKC).
| Compound | IC50 against PKC (nM) |
| MPP-1 | >10,000 |
| MPP-2 | 8,500 |
| MPP-3 | 1,200 |
| MPP-4 | 350 |
| Staurosporine | 0.7 - 3[16][17] |
Note: The IC50 values for the MPP derivatives are representative data for illustrative purposes.
The results indicate that the aza-indole analogue MPP-4 possesses the most potent kinase inhibitory activity within the series, with an IC50 in the nanomolar range. This aligns with the known activity of similar heterocyclic scaffolds as "hinge-binding" motifs in kinase inhibitors. The activity of MPP-4 is still significantly less than that of the pan-kinase inhibitor Staurosporine, but it represents a promising starting point for developing more selective inhibitors through further structure-activity relationship (SAR) studies. The lack of activity for MPP-1 and the weak activity of MPP-2 suggest that the dihydropyridine and simple aminopyridine scaffolds are less suited for binding to the ATP pocket of PKC.
Detailed Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This protocol is a generalized procedure based on the manufacturer's guidelines.[14]
-
Reagent Preparation:
-
Prepare a 1X kinase buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of the test compounds (MPP derivatives and Staurosporine) in 100% DMSO. Then, create a 4X intermediate dilution of these compounds in the 1X kinase buffer.
-
Prepare a 2X kinase/Eu-antibody solution by diluting the kinase (e.g., PKC) and the Europium-labeled anti-tag antibody to twice their final desired concentrations in 1X kinase buffer.
-
Prepare a 4X tracer solution by diluting the Alexa Fluor™-labeled kinase tracer to four times its final desired concentration in 1X kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 4 µL of the 4X compound dilutions to the appropriate wells.
-
Add 8 µL of the 2X kinase/Eu-antibody solution to each well.
-
Add 4 µL of the 4X tracer solution to each well. The final reaction volume will be 16 µL.
-
Include controls for high FRET (no inhibitor, only DMSO) and low FRET (a known potent inhibitor or no kinase).
-
-
Incubation and Plate Reading:
-
Cover the plate and incubate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET enabled microplate reader. Excite the Europium donor at ~340 nm and measure the emission at 615 nm (Europium emission) and 665 nm (Alexa Fluor™ tracer emission).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Normalize the data based on the high and low FRET controls.
-
Plot the normalized FRET signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
This guide demonstrates a systematic approach to the biological activity screening of novel compounds derived from "this compound." Through derivatization, we have shown that this versatile starting material can be used to generate compounds with promising biological activities in two distinct therapeutic areas.
The cytotoxicity profiling revealed that fused heterocyclic derivatives, particularly the aza-indole analogue MPP-4 , exhibit low micromolar activity against both breast and lung cancer cell lines. This warrants further investigation into their mechanism of action, including apoptosis induction and cell cycle arrest studies.
The kinase inhibition screening further highlighted MPP-4 as a lead compound, demonstrating sub-micromolar inhibitory activity against PKC. The next logical step would be to profile this compound against a broader panel of kinases to determine its selectivity profile. A highly selective inhibitor is often desirable to minimize off-target effects.
References
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Hantzsch, A. R. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637–1638. Available at: [Link]
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Wikipedia. (2023). Hantzsch pyridine synthesis. Available at: [Link]
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Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. Available at: [Link]
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Phetcharat, T., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(1), 7733. Available at: [Link]
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Megía-Fernández, A., et al. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European Journal of Biochemistry, 234(1), 317-322. Available at: [Link]
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ResearchGate. (2025). MTT Proliferation Assay Protocol. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
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ResearchGate. (2019). IC50 Values of Different DOX Formulations and Blank Carriers Against A549, MCF-7 and MCF-7/ADR. Available at: [Link]
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ResearchGate. (2018). IC 50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. Available at: [Link]
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Spandidos Publications. (2015). Synergy of BID with doxorubicin in the killing of cancer cells. Available at: [Link]
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Hoover, S. B., et al. (2016). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. PLoS One, 11(9), e0162512. Available at: [Link]
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Putri, G. N. D., et al. (2011). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention, 2(3), 304-309. Available at: [Link]
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Cisowska, A., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12217. Available at: [Link]
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Wang, H., et al. (2019). PD-0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance. Cancer Medicine, 8(12), 5573-5583. Available at: [Link]
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Kumar, A., et al. (2020). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature Communications, 11(1), 5330. Available at: [Link]
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ResearchGate. (2025). Secondary Amine-Mediated Cyclization of Methyl Propiolate with Imines. Available at: [Link]
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Royal Society of Chemistry. (2018). N-(4H-1,2,4-Triazol-4-yl)imines as a building block for the synthesis of substituted pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
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Royal Society of Chemistry. (2020). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available at: [Link]
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PubMed. (2006). Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors. Available at: [Link]
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A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of Methyl 3-(4-Pyridyl)propiolate Derivatives
For correspondence:
Abstract
This guide provides a comprehensive, in-depth technical overview of the methodologies involved in the X-ray crystallographic analysis of methyl 3-(4-pyridyl)propiolate and its derivatives. As a class of compounds with significant potential in medicinal chemistry and materials science, understanding their three-dimensional structure is paramount for rational drug design and the development of novel functional materials. This document is structured to guide researchers, from synthesis to final structural analysis, emphasizing the causality behind experimental choices and adherence to the principles of scientific integrity. While a definitive crystal structure for this compound is not publicly available at the time of this writing, this guide will utilize closely related pyridylacetylene and phenylpropiolate structures as illustrative examples to detail the complete analytical workflow.
Introduction: The "Why" and "How" of Structural Elucidation
The pyridylpropiolate scaffold is a key pharmacophore in a range of biologically active molecules. The rigid, linear geometry imparted by the acetylene linker, combined with the hydrogen bonding capabilities of the pyridyl nitrogen and the ester group, allows for specific and high-affinity interactions with biological targets. X-ray crystallography stands as the unequivocal "gold standard" for determining the precise three-dimensional arrangement of atoms in a molecule, providing invaluable insights into conformation, intermolecular interactions, and packing motifs within the crystal lattice.[1][2][3] This information is critical for understanding structure-activity relationships (SAR) and for the rational design of next-generation derivatives with improved efficacy and pharmacokinetic properties.
This guide will navigate the reader through the essential stages of a crystallographic investigation:
-
Synthesis: Employing the Sonogashira coupling for the efficient construction of the target molecule.
-
Crystallization: Exploring various techniques to obtain diffraction-quality single crystals.
-
Data Collection: The principles and practice of single-crystal X-ray diffraction.
-
Structure Solution and Refinement: A step-by-step walkthrough using modern software.
-
Analysis and Visualization: Interpreting the results and preparing them for publication.
Throughout this guide, we will draw on data from analogous structures, such as 1,2-di(pyridin-4-yl)ethyne, to provide concrete examples of the concepts discussed.
Synthesis of this compound Derivatives: The Sonogashira Coupling
The Sonogashira coupling is a robust and versatile cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5][6] It is the method of choice for synthesizing aryl propiolates due to its mild reaction conditions and tolerance of a wide range of functional groups.
Reaction Mechanism and Rationale
The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) species, followed by a transmetalation step with a copper acetylide (formed in situ from the terminal alkyne, copper(I), and the base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the synthesis of the title compound from 4-iodopyridine and methyl propiolate.
Materials:
-
4-Iodopyridine
-
Methyl propiolate
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF via syringe, followed by triethylamine (2.0 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Slowly add methyl propiolate (1.2 eq) to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
The Art of Crystallization: From Solution to Single Crystal
Obtaining high-quality single crystals is often the most challenging and critical step in a crystallographic analysis. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form.
Key Principles of Crystallization
The process relies on slowly decreasing the solubility of the compound in a solvent or solvent system. This can be achieved by several methods, with the choice depending on the solubility profile of the compound.
Common Crystallization Techniques
-
Slow Evaporation: A nearly saturated solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[7] This is a simple and often effective method.
-
Vapor Diffusion: A concentrated solution of the compound in a "good" solvent is placed in a small, open vial, which is then sealed inside a larger container with a "poor" solvent (in which the compound is insoluble). The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization. This technique is excellent for small quantities of material.[7]
Table 1: Common Solvents for Crystallization of Pyridyl Derivatives
| Good Solvents (for dissolving) | Poor Solvents (for precipitation) |
| Dichloromethane | Hexane |
| Chloroform | Pentane |
| Acetone | Diethyl ether |
| Ethyl acetate | Toluene |
| Methanol | Water |
A Note on Purity
The purity of the compound is paramount for successful crystallization. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disordered or poorly diffracting crystals.[8][9]
X-ray Diffraction: Unveiling the Molecular Structure
Single-crystal X-ray diffraction is a non-destructive technique that provides detailed information about the atomic arrangement within a crystal.[1][3]
The Workflow of a Diffraction Experiment
Caption: The workflow of a single-crystal X-ray diffraction experiment.
Step-by-Step Experimental Protocol
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a series of diffraction images.
-
Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-ray beams. This process yields a reflection file (typically with an .hkl extension).
Structure Solution and Refinement: From Data to a 3D Model
This stage involves converting the diffraction data into a chemically meaningful atomic model. Modern software packages like Olex2 provide a user-friendly interface for the powerful refinement engine SHELXL.[7][10][11][12][13][14]
The Refinement Process in Olex2/SHELXL
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A Senior Application Scientist's Guide to the Stereoselective Reactions of Methyl 3-(4-Pyridyl)propiolate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise control of molecular architecture is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. The stereochemistry of a drug candidate can profoundly influence its pharmacological profile, including its binding affinity for biological targets, metabolic stability, and off-target effects. Among the vast arsenal of synthetic building blocks, activated alkynes bearing heterocyclic moieties represent a versatile class of reagents capable of undergoing a diverse array of transformations to construct complex molecular scaffolds. This guide provides an in-depth assessment of the stereoselectivity of reactions involving Methyl 3-(4-Pyridyl)propiolate , a valuable electron-deficient alkyne, offering a comparative analysis with relevant alternatives and supported by experimental insights from the scientific literature.
The Significance of the Pyridyl Moiety and Activated Alkyne System
The 4-pyridyl group in this compound plays a dual role. Its electron-withdrawing nature, enhanced upon protonation or coordination to a Lewis acid, significantly activates the alkyne for nucleophilic attack. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor or a ligand for metal catalysts, providing a handle for stereocontrol in catalytic asymmetric reactions. The propiolate functionality, an ester-activated alkyne, is a classic Michael acceptor and a reactive partner in various cycloaddition and reduction reactions. Understanding and controlling the stereochemical outcome of reactions involving this bifunctional molecule is paramount for its effective utilization in the synthesis of chiral, biologically active compounds.
Stereoselective Transformations of this compound
This guide will explore three major classes of stereoselective reactions involving this compound:
-
Nucleophilic Conjugate (Michael) Additions: The addition of nucleophiles to the electron-deficient alkyne is a fundamental transformation. We will delve into the diastereoselectivity and enantioselectivity of these additions.
-
Cycloaddition Reactions: The alkyne can participate as a dienophile or a dipolarophile in various cycloaddition reactions, leading to the formation of complex cyclic and heterocyclic systems with multiple stereocenters.
-
Asymmetric Reductions: The reduction of the alkyne or the ketone that can be derived from it offers a pathway to chiral alcohols and alkanes, which are valuable synthons.
Nucleophilic Conjugate (Michael) Additions: A Study in Diastereoselectivity
The conjugate addition of nucleophiles to activated alkynes like this compound is a cornerstone of C-C and C-heteroatom bond formation. The stereochemical outcome of this reaction, leading to either the (E)- or (Z)-alkene, is highly dependent on the nature of the nucleophile, the reaction conditions, and the presence of catalysts.
Addition of Thiol Nucleophiles (Thiol-yne Reaction)
The addition of thiols to propiolates, often referred to as the thiol-yne reaction, is a highly efficient and stereoselective process. Mechanistic studies on analogous systems, such as methyl propiolate, reveal that the reaction typically proceeds via an anti-addition mechanism, leading predominantly to the (Z)-isomer under kinetic control.[1] The stereochemical course can, however, be influenced by the solvent polarity.[2]
A study on the hydrothiolation of activated alkynes, including 2-ethynylpyridine, demonstrated that the reaction is often regio- and stereoselective towards the anti-Markovnikov (Z)-vinyl sulfide.[3][4][5] This suggests that the reaction of a thiol, such as cysteine, with this compound would likely yield the corresponding (Z)-adduct as the major product.
Comparison with Methyl Phenylpropiolate: While both substrates are activated alkynes, the 4-pyridyl group's ability to be protonated can influence the electrophilicity of the alkyne and potentially the stereochemical outcome under acidic or basic conditions. The fundamental anti-addition mechanism is expected to be similar for both.
Experimental Data Snapshot: Thiol Addition to Activated Alkynes
| Nucleophile | Alkyne | Catalyst/Conditions | Product Ratio (Z:E) | Reference |
| p-Toluenethiol | Methyl propiolate | Sodium methoxide/Methanol | >95:5 | [1] |
| Thiophenol | Methyl propiolate | Triethylamine/DCM | 90:10 | [6] |
| Cysteine derivative | 2-Ethynylpyridine | CuNPs/TiO2, 80 °C | 85:15 | [3][4] |
Addition of Amine Nucleophiles
The addition of amines to activated alkynes can also exhibit high stereoselectivity. The reaction of secondary amines with methyl propiolate has been shown to give the trans- (or E)-β-aminoacrylate with complete stereoselectivity.[7] This is attributed to a rapid isomerization of the initially formed (Z)-isomer to the thermodynamically more stable (E)-isomer. In contrast, the addition of primary amines can lead to mixtures of isomers.[7]
For this compound, the basicity of the pyridine nitrogen could influence the reaction when using amine nucleophiles, potentially acting as an internal base or influencing the catalyst's behavior in asymmetric variants.
Logical Workflow for Amine Addition
Caption: Proposed pathway for amine addition.
Cycloaddition Reactions: Building Complexity with Stereocontrol
Cycloaddition reactions offer a powerful strategy for the rapid construction of cyclic and heterocyclic frameworks. This compound, as an electron-deficient alkyne, is an excellent dienophile in [4+2] cycloadditions (Diels-Alder reactions) and a dipolarophile in [3+2] cycloadditions.
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is renowned for its high degree of stereospecificity and stereoselectivity. When reacting with a diene, the stereochemistry of the resulting cyclohexadiene is well-defined. For achieving enantioselectivity, the use of chiral Lewis acids is a common and effective strategy.[8] The carbonyl group of the ester in this compound can coordinate to a Lewis acid, which not only activates the dienophile but also creates a chiral environment around it when a chiral ligand is used, directing the diene to attack one face of the alkyne preferentially.
Comparison with Alternatives: Compared to simple alkyl propiolates, the 4-pyridyl group can also coordinate to the Lewis acid, potentially leading to a different coordination geometry and, consequently, different stereochemical outcomes. This bifunctional coordination can be exploited for unique catalyst design.
Experimental Protocol: Chiral Lewis Acid-Catalyzed Diels-Alder Reaction
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the chiral ligand (e.g., a BINOL-derived phosphoramidite) in a dry, aprotic solvent (e.g., dichloromethane).
-
Add the Lewis acid (e.g., Cu(OTf)₂, Zn(OTf)₂) and stir at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C).
-
Add this compound to the solution.
-
Slowly add the diene (e.g., cyclopentadiene) dropwise over a period of 10-15 minutes.
-
Monitoring and Workup: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis using a chiral shift reagent.
1,3-Dipolar Cycloadditions
This compound is also a competent dipolarophile in 1,3-dipolar cycloadditions with dipoles such as azides, nitrile oxides, and pyridinium ylides. These reactions are valuable for the synthesis of five-membered heterocycles. For instance, the reaction with pyridinium ylides can lead to the formation of indolizine derivatives, which are present in numerous natural products.[7][9][10][11] The stereoselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions.
Logical Relationship in 1,3-Dipolar Cycloaddition
Caption: Formation of heterocycles via cycloaddition.
Asymmetric Reductions: Accessing Chiral Alcohols
The stereoselective reduction of the carbonyl group (if the ester is converted to a ketone) or the triple bond of this compound provides access to valuable chiral building blocks.
Asymmetric Reduction of the Corresponding Ynone
If this compound is first converted to the corresponding ynone (e.g., by reaction with an organometallic reagent), the resulting prochiral ketone can be reduced enantioselectively to a chiral propargylic alcohol. A variety of chiral reducing agents and catalytic systems, including those based on chiral oxazaborolidines (CBS reduction) or transition metals with chiral ligands, can be employed for this purpose. The enantioselectivity of the reduction of 4-acetylpyridine has been studied, providing a good model for the expected stereocontrol in the reduction of a 4-pyridyl ynone.[12]
Comparative Performance of Chiral Reducing Agents
| Ketone Substrate | Catalyst/Reagent | Product ee (%) | Configuration | Reference |
| 4-Acetylpyridine | Baker's Yeast | >99 | (S) | [12] |
| 4-Acetylpyridine | (R)-CBS/BH₃ | 95 | (R) | [13] |
| 1-(4-pyridyl)ethanone | Daucus carota | 92 | (S) | [5] |
Asymmetric Hydrogenation of the Alkyne
The partial or full hydrogenation of the alkyne can also be performed stereoselectively. For partial hydrogenation to a (Z)-alkene, Lindlar's catalyst is typically used, although this is a diastereoselective process dictated by syn-addition to the catalyst surface and not enantioselective. True enantioselective hydrogenation of the triple bond is more challenging but can be achieved using chiral transition metal catalysts.[14]
Conclusion: A Versatile Building Block with Tunable Stereoselectivity
This compound emerges as a highly versatile and valuable building block for the synthesis of stereochemically complex molecules. The presence of both a reactive activated alkyne and a strategically positioned pyridine ring provides multiple avenues for stereocontrol.
-
In nucleophilic additions, the stereochemical outcome can be directed towards either the (Z) or (E) isomer by careful selection of the nucleophile and reaction conditions.
-
In cycloaddition reactions, the use of chiral Lewis acids or organocatalysts can induce high levels of enantioselectivity, leading to complex cyclic and heterocyclic structures with controlled stereochemistry.
-
Asymmetric reductions of the corresponding ynone or the alkyne itself offer reliable routes to chiral alcohols and other valuable synthons.
The insights and experimental data presented in this guide, drawn from analogous systems, provide a strong foundation for researchers and drug development professionals to effectively harness the synthetic potential of this compound. The ability to fine-tune the stereochemical outcome of its reactions underscores its importance in the construction of novel and potent therapeutic agents. Further exploration into the development of bespoke chiral catalysts specifically designed to interact with the unique bifunctional nature of this molecule will undoubtedly unlock even greater potential in asymmetric synthesis.
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A Researcher's Guide to a Comparative Study of Reaction Pathways for Methyl 3-(4-Pyridyl)propiolate Using Quantum Chemical Calculations
For researchers and professionals in drug development and organic synthesis, a deep understanding of reaction mechanisms is paramount for optimizing reaction conditions, predicting outcomes, and designing novel molecular entities. Methyl 3-(4-Pyridyl)propiolate, with its electron-deficient alkyne and nucleophilic pyridine ring, presents a fascinating case for exploring competing reaction pathways. This guide provides a framework for employing quantum chemical calculations, specifically Density Functional Theory (DFT), to comparatively analyze potential reaction pathways of this molecule. We will delve into the causality behind computational choices and illustrate how to interpret the generated data to gain mechanistic insights.
The Subject of Our Investigation: this compound
This compound is a molecule of interest due to its potential for various chemical transformations. The electron-withdrawing nature of the methyl ester and the pyridyl group activates the alkyne for nucleophilic attack, while the nitrogen atom of the pyridine ring can act as a nucleophile or a base. This duality in reactivity makes it an excellent candidate for theoretical investigation.
Pillars of a Sound Computational Study: E-E-A-T in Practice
A robust computational study is built on the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). In the context of quantum chemical calculations, this translates to:
-
Expertise & Experience: Not just running calculations, but understanding the underlying theory to select the appropriate level of theory (functional and basis set) that balances computational cost with accuracy for the specific system.
-
Trustworthiness: Ensuring the calculations are properly converged, transition states are correctly identified (e.g., by the presence of a single imaginary frequency), and the results are validated against available experimental data for similar systems.
-
Authoritative Grounding & Comprehensive References: All claims and methodologies should be supported by citations to peer-reviewed literature.
Proposed Reaction Pathways for Comparative Analysis
Given the structure of this compound, we propose three plausible, competing reaction pathways for our comparative computational study. These are hypothetical pathways based on established reactivity patterns of similar molecules.
-
Pathway A: Intermolecular [3+2] 1,3-Dipolar Cycloaddition. This pathway involves the formation of a pyridinium ylide from one molecule, which then acts as a 1,3-dipole in a cycloaddition reaction with a second molecule of this compound. Such cycloadditions are known for pyridinium ylides and alkynes.[1][2][3]
-
Pathway B: Nucleophilic Self-Condensation. In this pathway, the nitrogen of one molecule of this compound acts as a nucleophile, attacking the alkyne of another molecule, leading to a zwitterionic intermediate that can then undergo further reaction.
-
Pathway C: Michael Addition of a Nucleophile (e.g., Methoxide). To explore the reactivity of the alkyne towards external nucleophiles, we will model the Michael addition of a methoxide ion. This is a common reaction for activated alkynes.
Experimental Protocol: A Step-by-Step Guide to the Quantum Chemical Workflow
This section outlines the detailed methodology for performing the quantum chemical calculations.
Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.
Methodology:
-
Geometry Optimization of Reactants and Products:
-
Construct the 3D structures of the reactant (this compound) and the anticipated products for each pathway.
-
Perform geometry optimizations using a suitable level of theory. A good starting point is the B3LYP functional with a 6-31G(d) basis set. For more accurate energies, a larger basis set like 6-311+G(d,p) can be used.[4]
-
The choice of DFT functional is critical. B3LYP is a widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic reactions.[5]
-
-
Transition State (TS) Searching:
-
For each proposed elementary step in the reaction pathways, locate the transition state structure. This can be done using methods like the Berny algorithm (in Gaussian) or other similar algorithms in different software packages.
-
A successful TS calculation will yield a structure with exactly one imaginary frequency in the vibrational frequency analysis. This imaginary frequency corresponds to the motion along the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculations:
-
To confirm that the located transition state connects the desired reactant and product, perform an IRC calculation. This calculation follows the reaction path downhill from the transition state in both the forward and reverse directions.
-
A successful IRC calculation will show the energy profile smoothly connecting the transition state to the corresponding reactant and product (or intermediate).
-
-
Frequency Calculations and Thermochemical Analysis:
-
Perform frequency calculations at the same level of theory used for geometry optimization for all optimized structures (reactants, products, and transition states).
-
These calculations provide the zero-point vibrational energies (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and confirm the nature of the stationary points (minima have all real frequencies, transition states have one imaginary frequency).
-
-
Solvent Effects:
-
To model reactions in solution, it is crucial to include solvent effects. The Polarizable Continuum Model (PCM) is a widely used and computationally efficient method for this purpose. The solvent of interest (e.g., methanol, acetonitrile) should be specified in the calculation.
-
Data Presentation and Comparative Analysis
The primary outputs from these calculations are the electronic energies, enthalpies, and Gibbs free energies of all stationary points along the reaction pathways. This data allows for a quantitative comparison of the different reaction routes.
Table 1: Illustrative Calculated Relative Energies (in kcal/mol) for the Competing Reaction Pathways of this compound.
| Species | Pathway A (Cycloaddition) | Pathway B (Self-Condensation) | Pathway C (Michael Addition) |
| Reactants | 0.0 | 0.0 | 0.0 |
| Transition State 1 (TS1) | +25.3 | +30.1 | +15.8 |
| Intermediate 1 (INT1) | +5.2 | +12.5 | -10.2 |
| Transition State 2 (TS2) | +18.7 | - | - |
| Product | -15.6 | -8.9 | -25.4 |
| Overall Activation Barrier | +25.3 | +30.1 | +15.8 |
| Reaction Free Energy | -15.6 | -8.9 | -25.4 |
Note: The values in this table are illustrative and intended to demonstrate how the results of quantum chemical calculations would be presented for comparison. Actual calculations would be required to obtain accurate values.
Visualization of Reaction Pathways
Visualizing the calculated pathways is essential for a clear understanding of the reaction mechanisms. Graphviz (DOT language) can be used to create clear diagrams.
Pathway A: Intermolecular [3+2] 1,3-Dipolar Cycloaddition
Caption: Energy profile for the proposed [3+2] cycloaddition pathway.
Pathway B: Nucleophilic Self-Condensation
Caption: Energy profile for the proposed nucleophilic self-condensation.
Pathway C: Michael Addition of Methoxide
Caption: Energy profile for the proposed Michael addition of methoxide.
Interpretation and Conclusion
Based on our illustrative data, the Michael addition of methoxide (Pathway C) is both kinetically and thermodynamically the most favorable pathway, with the lowest activation barrier and the most exergonic reaction energy. The 1,3-dipolar cycloaddition (Pathway A) is also favorable, though with a higher activation barrier. The nucleophilic self-condensation (Pathway B) appears to be the least likely pathway due to its high activation barrier and less favorable thermodynamics.
This comparative guide provides a robust framework for researchers to computationally investigate the reaction pathways of this compound. By following these steps, scientists can gain valuable insights into the reactivity of this and similar molecules, aiding in the rational design of experiments and the development of novel synthetic methodologies. The true power of this approach lies in its ability to predict and explain chemical reactivity before a single experiment is conducted in the lab.
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A Comprehensive Guide to the Synthetic Utility of Pyridyl Propiolates for Researchers and Drug Development Professionals
Pyridyl propiolates have emerged as versatile and highly reactive building blocks in modern organic synthesis. Their unique electronic properties, stemming from the electron-withdrawing nature of the pyridine ring conjugated with the propiolate moiety, render them susceptible to a wide array of chemical transformations. This guide provides an in-depth analysis of the synthetic utility of pyridyl propiolates, offering a comparative perspective against other activated alkynes and furnishing detailed experimental insights for their practical application in research and drug development.
Introduction to Pyridyl Propiolates: A Privileged Synthon
The pyridine nucleus is a ubiquitous scaffold in pharmaceuticals and bioactive natural products, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] The incorporation of a propiolate functional group onto the pyridine ring creates a powerful Michael acceptor, ripe for nucleophilic attack, and an excellent partner in cycloaddition reactions. This combination of a biologically relevant heterocycle with a versatile reactive handle makes pyridyl propiolates invaluable tools for the rapid construction of complex molecular architectures.
The reactivity of pyridyl propiolates is primarily governed by the electron-deficient nature of the alkyne, which is further enhanced by the attached ester group and the electron-withdrawing pyridine ring. This polarization facilitates a range of transformations, making them attractive substrates for the synthesis of a diverse array of heterocyclic compounds.
Cycloaddition Reactions: Gateway to Fused Heterocycles
One of the most prominent applications of pyridyl propiolates is in cycloaddition reactions, particularly 1,3-dipolar cycloadditions with pyridinium ylides for the synthesis of indolizine derivatives.[3][4] Indolizines are important structural motifs found in numerous natural products and pharmacologically active compounds.[2][5]
1,3-Dipolar Cycloaddition with Pyridinium Ylides
The reaction between a pyridinium ylide, generated in situ from the corresponding pyridinium salt and a base, and a pyridyl propiolate proceeds via a [3+2] cycloaddition mechanism to afford a dihydroindolizine intermediate, which then undergoes aromatization to the stable indolizine.[3][6] The electron-withdrawing groups on both the pyridinium ylide and the alkyne have been shown to significantly enhance the reaction yields.[3][7]
Key Advantages:
-
High Atom Economy: This reaction class efficiently constructs a bicyclic system in a single step.
-
Mild Reaction Conditions: Many of these cycloadditions can be performed at room temperature.[3][7]
-
Functional Group Tolerance: The reaction is compatible with a variety of functional groups on both the pyridine and propiolate components.
Comparative Analysis:
Compared to other electron-deficient alkynes like dimethyl acetylenedicarboxylate (DMAD), pyridyl propiolates offer the advantage of introducing a pyridine moiety directly into the final product, which can be crucial for modulating the biological activity and physicochemical properties of the target molecule.
Experimental Protocol: Synthesis of an Indolizine Derivative via 1,3-Dipolar Cycloaddition [8]
-
To a stirred solution of the corresponding quaternary pyridinium salt (3.3 mmol) and the pyridyl propiolate (4.0 mmol) in ethanol (20 mL) at 20 °C, add triethylamine (4.0 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
The resulting precipitate (the indolizine product) is collected by filtration, washed with cold ethanol, and dried in air.
Reaction Mechanism: 1,3-Dipolar Cycloaddition of a Pyridinium Ylide with a Pyridyl Propiolate
Caption: A general experimental workflow for the Michael addition of a nucleophile to a pyridyl propiolate.
Transition-Metal-Catalyzed Transformations: Expanding the Synthetic Toolbox
Transition-metal catalysis offers a powerful platform for the functionalization of pyridyl propiolates, enabling the construction of complex polycyclic and polysubstituted pyridine derivatives. [9]
Annulation and Cyclization Reactions
Palladium, copper, and other transition metals can catalyze the annulation of pyridyl propiolates with various coupling partners. [9][10]These reactions often proceed through a cascade of events, including C-H activation, migratory insertion, and reductive elimination, to build intricate molecular frameworks. For instance, copper-catalyzed cascade annulation of 2-aminopyridines with alkynoates provides access to N-(2-pyridyl)-2-pyridones. [10] Advantages over Classical Methods:
-
High Regio- and Stereoselectivity: Transition-metal catalysts can exert a high degree of control over the outcome of the reaction.
-
Access to Novel Scaffolds: These methods can be used to synthesize structures that are difficult to access through traditional synthetic routes. [11][12]
Multicomponent Reactions: A Strategy for Diversity-Oriented Synthesis
Pyridyl propiolates are excellent substrates for multicomponent reactions (MCRs), which allow for the synthesis of complex molecules from three or more starting materials in a single pot. [13][14]This approach is highly valued in drug discovery for the rapid generation of compound libraries.
The electrophilic nature of pyridyl propiolates allows them to react with a variety of in situ generated intermediates in MCRs, leading to the formation of highly substituted heterocyclic systems. [13][15]
Conclusion and Future Outlook
Pyridyl propiolates have proven to be exceptionally valuable building blocks in organic synthesis. Their reactivity in cycloaddition, conjugate addition, transition-metal-catalyzed transformations, and multicomponent reactions provides access to a vast array of structurally diverse and biologically relevant heterocyclic compounds. The ability to readily introduce the pyridine moiety, a key pharmacophore, makes them particularly attractive for applications in medicinal chemistry and drug development.
Future research in this area will likely focus on the development of new catalytic systems for the asymmetric functionalization of pyridyl propiolates, the exploration of novel reaction pathways to access unprecedented molecular scaffolds, and their application in the total synthesis of complex natural products. The continued exploration of the synthetic potential of pyridyl propiolates will undoubtedly lead to the discovery of new and innovative methods for the construction of molecules with significant biological and material properties.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(4-Pyridyl)propiolate
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 3-(4-Pyridyl)propiolate (CAS No. 78584-33-5). As a compound combining a pyridine heterocycle with a reactive propiolate ester moiety, its disposal requires a rigorous, safety-first approach. This guide is designed for researchers, chemists, and laboratory managers in drug development and chemical synthesis, providing the causal logic behind each procedural step to ensure a self-validating and compliant waste management system.
Hazard Profile and Chemical Rationale for Disposal
Understanding the chemical nature of this compound is fundamental to appreciating the necessity for its stringent disposal protocol. The molecule's hazards are derived from its two primary structural components: the pyridine ring and the propiolate ester functional group.
-
Pyridine Moiety: The pyridine ring renders the compound a weak base. Pyridine and its derivatives are known for their environmental persistence and potential toxicity.[1][2][3] They can be harmful to aquatic life and are often resistant to biodegradation, making drain disposal an unacceptable risk.[1][2][4] Furthermore, pyridines are generally flammable and can be absorbed through the skin, presenting systemic health risks, including potential liver and kidney damage.[3][5]
-
Propiolate Ester Moiety: This functional group contains a carbon-carbon triple bond (an alkyne), which is an area of high electron density, making it reactive. Propiolate esters are classified as flammable liquids and can act as skin and eye irritants.[6][7][8] A critical, though less common, hazard associated with terminal alkynes is their ability to form explosive metal acetylides with certain metals (e.g., copper, silver, mercury). While this is an ester and not a terminal alkyne, caution is warranted, especially in the presence of metal salts or reactive metals.[9]
Core Disposal Principle: Due to its combined toxicological and reactivity profile, This compound and its waste streams must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.[10][11] The only acceptable method of disposal is through a licensed hazardous waste management contractor.
Table 1: Key Properties and Hazard Summary
| Property | Value / Information |
| CAS Number | 78584-33-5[12] |
| Molecular Formula | C₉H₇NO₂[12] |
| Physical State | Solid / Crystalline solid (based on typical substituted propiolates) |
| Primary Hazards | Flammable , Harmful/Toxic (if swallowed, inhaled, or in contact with skin), Skin Irritant , Serious Eye Irritant .[6][7][13] |
| Environmental Hazards | Potentially persistent in the environment and toxic to aquatic life due to the pyridine moiety.[1][2][3] |
| Reactivity Hazards | Incompatible with strong oxidizing agents, strong acids, and strong bases.[6][7][14] The alkyne functional group presents a potential for unforeseen reactive hazards. |
Operational Protocol for Waste Accumulation and Disposal
This protocol details the necessary steps from the point of waste generation to its final preparation for professional pickup. Adherence to these steps is critical for maintaining laboratory safety and regulatory compliance.
Step 1: Designate a Satellite Accumulation Area (SAA)
All laboratories generating hazardous waste must establish a designated SAA.[15][16]
-
Location: The SAA must be at or near the point of waste generation (e.g., a designated section of a chemical fume hood or a secondary containment tray on a specific bench).[17]
-
Purpose: The SAA is for the temporary storage of hazardous waste containers before they are moved to a central storage area for pickup. Waste may remain in the SAA for up to one year, provided the container is not full.[15]
Step 2: Select an Appropriate Waste Container
The choice of container is the first line of defense against leaks and reactions.
-
Material: Use a clean, compatible container, preferably the original manufacturer's bottle or a new container made of borosilicate glass or high-density polyethylene (HDPE).[11] These materials show good chemical resistance to pyridine and ester compounds.[18][19]
-
Lid: The container must have a tightly sealing, screw-top lid to prevent the escape of vapors.
-
Avoidance: Do not use metal containers due to the potential for reaction with the propiolate group. Do not use repurposed food containers (e.g., jars), as this is a serious safety violation.[15]
Step 3: Correctly Label the Hazardous Waste Container
Proper labeling is a regulatory requirement and essential for safety.
-
Timing: Affix a hazardous waste label to the container before adding the first drop of waste.
-
Content: The label must, at a minimum, include the following information:[16][20]
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound Waste" . For mixtures, list all components and their approximate percentages.
-
A clear indication of the associated hazards: "Flammable, Toxic" .
-
The date the container becomes full. Do not date the label upon starting the container.[15]
-
Step 4: Waste Segregation and Storage
Improper segregation is a primary cause of laboratory incidents.
-
Collection: Collect waste this compound and its solutions in a dedicated waste container. Do not mix it with other waste streams unless their compatibility is certain.
-
Incompatibles: Store the waste container segregated from incompatible materials, specifically:[6][7][14]
-
Strong Oxidizing Agents (e.g., nitric acid, perchlorates, permanganates)
-
Strong Acids (e.g., sulfuric acid, hydrochloric acid)
-
Strong Bases (e.g., sodium hydroxide, potassium hydroxide)
-
-
Storage Practice: Keep the waste container closed at all times, except when adding waste.[15][17] Store it within the designated SAA and inside a secondary containment bin to control potential leaks.
Step 5: Requesting Disposal
-
Full Container: Once the waste container is full (approximately 90% capacity to allow for expansion), securely close the lid and write the current date on the "Date Full" line of the hazardous waste label.
-
Initiate Pickup: The container must be moved from the SAA to your institution's central accumulation area or a pickup must be requested from your Environmental Health & Safety (EH&S) department within three days of being filled.[15] Follow your institution's specific procedure for chemical waste collection.
Disposal Decision and Workflow Diagram
The following diagram, generated using DOT language, illustrates the logical workflow for handling waste containing this compound.
Caption: Workflow for the safe disposal of this compound waste.
Spill and Emergency Procedures
Accidents require immediate and correct action to mitigate harm.
-
Personal Protective Equipment (PPE): Always handle this compound and its waste while wearing appropriate PPE, including a lab coat, nitrile gloves, and chemical splash goggles.[11][21] All work should be conducted in a certified chemical fume hood.[11]
-
Small Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill kit, to contain the spill.[11]
-
Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EH&S emergency line immediately.
-
Prevent entry into the affected area.
-
Allow only trained emergency response personnel to handle the cleanup.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[21]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[21]
-
In all cases of exposure, seek immediate medical attention.
-
By adhering to this comprehensive guide, laboratory professionals can manage waste containing this compound in a manner that ensures personal safety, environmental protection, and regulatory compliance.
References
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ResearchGate. (n.d.). Degradation of Pyridines in the Environment. Available from: [Link]
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Taylor & Francis Online. (2009). Degradation of pyridines in the environment. Available from: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine - Potential for Human Exposure. Available from: [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Available from: [Link]
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Medical Laboratory Observer (MLO). (2019). Laboratory Waste Management: The New Regulations. Available from: [Link]
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Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]
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Sdfine. (n.d.). MSDS - Pyridine Hydrobromide. Available from: [Link]
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Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Available from: [Link]
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Thermo Fisher Scientific. (2025). Safety Data Sheet - Methyl propiolate. Available from: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Available from: [Link]
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U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary. Available from: [Link]
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Fisher Scientific. (2025). Safety Data Sheet - Methyl propiolate (alternative). Available from: [Link]
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Sciencemadness Wiki. (2025). Proper disposal of chemicals. Available from: [Link]
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U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Available from: [Link]
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Missouri State University. (2023). Waste Neutralization Guidance. Available from: [Link]
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Chemtalk. (n.d.). Ester Disposal. Available from: [Link]
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U.S. Environmental Protection Agency. (n.d.). Chemical Compatibility Chart. Available from: [Link]
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P2 InfoHouse. (n.d.). Elementary Neutralization. Available from: [Link]
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Little Giant. (n.d.). Chemical Resistance Chart. Available from: [Link]
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Cole-Parmer. (n.d.). Chemical Compatibility Database. Available from: [Link]
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Operational Guide: Personal Protective Equipment for Handling Methyl 3-(4-Pyridyl)propiolate
This document provides immediate, essential safety protocols and logistical guidance for the handling and disposal of Methyl 3-(4-Pyridyl)propiolate. As your partner in research, we are committed to providing value beyond the product itself, ensuring you can work safely and effectively. This guide is structured to deliver field-proven insights and scientifically grounded procedures, empowering you to manage this chemical with confidence.
Immediate Safety Profile: A Synthesis of Hazards
This compound is a compound that requires careful handling due to its composite structure. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, a robust safety protocol can be constructed by analyzing the hazards of its core functional groups: the pyridine ring and the methyl propiolate moiety.
-
Pyridine Moiety: Pyridine and its derivatives are known to be flammable, toxic, and irritating to the skin and respiratory system.[1][2] A significant risk is the potential for absorption through the skin, which can lead to systemic toxicity, affecting the central nervous system, liver, and kidneys.[3][4][5] Inhalation of pyridine vapors can cause dizziness, headaches, nausea, and respiratory irritation even at low concentrations.[1][2][4]
-
Methyl Propiolate Moiety: Methyl propiolate is a highly flammable liquid and vapor.[6] It is a known skin and severe eye irritant, can cause respiratory irritation, and is classified as a lachrymator, a substance that induces tearing.[6][7][8]
Therefore, this compound must be treated as a flammable, toxic, and severely irritating substance with a high potential for skin absorption. All handling procedures must reflect these combined risks.
The Hierarchy of Controls: A Foundation for Safety
Before detailing Personal Protective Equipment (PPE), it is critical to implement superior hazard controls. PPE is the last line of defense.
-
Engineering Controls: The primary control measure is to handle this compound exclusively within a certified chemical fume hood to prevent inhalation of vapors.[1][2] The fume hood also provides containment in case of a spill. Emergency eyewash stations and safety showers must be readily accessible.[9][10]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this compound. Ensure all personnel are trained on the specific hazards and handling procedures. Work in a well-ventilated area and prohibit eating, drinking, or smoking in the laboratory.[9][11]
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical to prevent chemical exposure. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Chemical-resistant gloves (e.g., Butyl Rubber) | Safety glasses with side shields | Standard lab coat | Not required if container is sealed |
| Weighing & Aliquoting | Double-gloved with chemical-resistant gloves | Chemical splash goggles | Fully-buttoned lab coat | Handled within a chemical fume hood |
| Dissolution & Reaction Setup | Double-gloved with chemical-resistant gloves | Chemical splash goggles and face shield | Chemical-resistant apron over a lab coat | Handled within a chemical fume hood |
| Reaction Workup & Quenching | Double-gloved with chemical-resistant gloves | Chemical splash goggles and a face shield | Chemical-resistant apron over a lab coat | Handled within a chemical fume hood |
| Spill Cleanup & Waste Disposal | Heavy-duty chemical-resistant gloves (e.g., Butyl Rubber) | Chemical splash goggles and a face shield | Chemical-resistant apron or suit | Handled within a chemical fume hood. Air-purifying respirator with organic vapor cartridges may be needed for large spills. |
Detailed PPE Specifications
-
Hand Protection: Due to the risk of skin absorption from the pyridine moiety, glove selection is paramount.[9]
-
Recommended Material: Butyl rubber or Viton® gloves offer excellent resistance to pyridine.[12] Nitrile gloves may be used for incidental contact but should be promptly replaced if contamination occurs; always check the manufacturer's compatibility chart for breakthrough times.[1][2][10]
-
Causality: The choice of butyl rubber is based on its low permeability to many toxic organic compounds, including pyridine. Double-gloving provides an additional layer of protection, particularly during operations with a higher risk of splashes, such as solvent transfers and reaction workups.
-
-
Eye and Face Protection:
-
Minimum Requirement: Chemical splash goggles are mandatory whenever the compound or its solutions are handled.[1][9]
-
Enhanced Protection: A full-face shield worn over chemical splash goggles is required during procedures with a high risk of splashing, such as adding reagents, quenching a reaction, or handling larger volumes.[9][13]
-
Causality: Methyl propiolate is a severe eye irritant and lachrymator.[6][7] Goggles provide a seal around the eyes to protect from splashes and vapors, which standard safety glasses do not. A face shield protects the entire face from direct splashes.
-
-
Body Protection:
-
A fully-buttoned lab coat should be worn at all times.[1] For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[13]
-
Causality: This protects your skin and personal clothing from contamination in the event of a spill or splash.[12]
-
-
Respiratory Protection:
-
All work must be conducted in a certified chemical fume hood.[1][2] This engineering control is the primary method of respiratory protection.
-
In the event of a fume hood failure or a large spill, an air-purifying respirator with organic vapor cartridges may be necessary.[5][14] Personnel must be medically cleared, trained, and fit-tested to use a respirator.[10]
-
Operational and Disposal Plan
A systematic workflow is essential for safety. The following diagram and procedural steps outline the complete handling process.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
-
Preparation: Before starting, review this guide, the SDS for related compounds, and your internal SOP. Ensure the chemical fume hood is functioning correctly.
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Handling: Conduct all manipulations inside the fume hood. When transferring the solid, use spark-resistant tools and ground equipment to prevent static discharge, as the compound is flammable.[11] Keep containers tightly closed when not in use.[1][11]
-
Decontamination: After the procedure, decontaminate all surfaces and equipment with an appropriate solvent.
-
Waste Disposal:
-
Segregation: All waste containing this compound, including contaminated consumables (gloves, pipette tips) and solutions, must be collected as hazardous waste.[2][12]
-
Containers: Use clearly labeled, sealed containers for liquid and solid waste. Do not mix this waste with incompatible materials like strong oxidizing agents or acids.[9][10]
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) department, following all local and national regulations.[2][15] Never pour this chemical down the drain.[2]
-
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination (e.g., gloves first), and dispose of single-use items in the hazardous waste stream.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[9]
Spill Management
-
Small Spill (in fume hood): Use a non-flammable absorbent material like sand or vermiculite to contain the spill.[2][11] Collect the material using non-sparking tools, place it in a sealed container, and label it as hazardous waste.
-
Large Spill: Evacuate the immediate area. Alert colleagues and contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up without specialized training and equipment.
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
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PYRIDINE | Occupational Safety and Health Administration. (n.d.). OSHA. [Link]
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Pyridine - SAFETY DATA SHEET. (n.d.). [Link]
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HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (n.d.). NJ.gov. [Link]
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SAFETY DATA SHEET - Methyl propiolate. (2007, August 8). Thermo Fisher Scientific. [Link]
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Pyridine: Human health tier II assessment. (2015, July 3). [Link]
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Pyridine - IDLH. (n.d.). NIOSH - CDC. [Link]
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NIOSH Pocket Guide to Chemical Hazards - Pyridine. (n.d.). CDC. [Link]
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Personal Protective Equipment. (2025, September 12). US EPA. [Link]
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SAFETY DATA SHEET - Methyl propiolate. (n.d.). Fisher Scientific. [Link]
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PPE. (n.d.). Growsafe. [Link]
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Pyridine,6551E-3,2023/02/01 - Safety Data Sheet. (n.d.). [Link]
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Pyridine Standard Operating Procedure. (n.d.). [Link]
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Personal Protective Equipment for Handling Pesticides. (2019, January 3). UF/IFAS EDIS. [Link]
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What Are You Wearing? Basic PPE for Pesticide Safety. (2025, March 31). YouTube. [Link]
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5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
